Product packaging for 3-Fluoropropyl 4-methylbenzenesulfonate(Cat. No.:CAS No. 312-68-5)

3-Fluoropropyl 4-methylbenzenesulfonate

Cat. No.: B147173
CAS No.: 312-68-5
M. Wt: 232.27 g/mol
InChI Key: PYCKJIAEKJWSKM-UHFFFAOYSA-N
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Description

3-Fluoropropyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H13FO3S and its molecular weight is 232.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCKJIAEKJWSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422868
Record name 3-fluoropropyl 4-methylbenzenesulfonate
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Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-68-5
Record name 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
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Record name 3-fluoropropyl 4-methylbenzenesulfonate
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Record name 3-Fluoroprop-1-yl toluene-4-sulphonate
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Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoropropyl 4-methylbenzenesulfonate (CAS 312-68-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoropropyl 4-methylbenzenesulfonate, a key reagent in organic synthesis, particularly for the introduction of the 3-fluoropropyl group in the development of novel pharmaceuticals and imaging agents.

Core Chemical and Physical Properties

This compound, also known as 3-Fluoropropyl Tosylate, is an important building block in medicinal chemistry and materials science.[1] Its properties are summarized below.

PropertyValue
CAS Number 312-68-5[1][2][3]
Molecular Formula C₁₀H₁₃FO₃S[1][3][4]
Molecular Weight 232.27 g/mol [1][3]
Alternate Names 3-Fluoro-1-propanol 4-Methylbenzenesulfonate, 3-Fluoropropyl Tosylate, 1-Fluoro-3-tosyloxypropane[1]
Storage Sealed in a dry environment at room temperature.[3]

Safety and Handling Information

Proper handling of this compound is crucial for laboratory safety. The compound may cause allergic skin reactions and respiratory difficulties if inhaled. Always work in a well-ventilated area, preferably under a chemical hood, and use appropriate personal protective equipment (PPE).

Hazard ClassGHS PictogramHazard and Precautionary Statements
Skin Sensitization GHS07H317: May cause an allergic skin reaction.
Respiratory Sensitization GHS08H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Prevention P261: Avoid breathing dust. P280: Wear protective gloves.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]

Applications in Research and Drug Development

This compound is primarily utilized as a fluoropropylating agent in organic synthesis. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce the 3-fluoropropyl moiety into a wide range of molecules.

A significant application lies in the field of Positron Emission Tomography (PET) imaging. The radioactive isotope Fluorine-18 (¹⁸F) can be incorporated to synthesize ¹⁸F-labeled radiotracers.[6] For instance, derivatives of this compound are used to synthesize probes for imaging enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 3-fluoro-1-propanol and p-toluenesulfonyl chloride.

Materials:

  • 3-fluoro-1-propanol

  • p-toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) (as a solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask and standard glassware

  • Separatory funnel

Procedure:

  • Dissolve 3-fluoro-1-propanol in dichloromethane in a round bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) to the solution.

  • Slowly add p-toluenesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis and a key reaction of this compound.

G cluster_synthesis Synthesis Workflow 3-fluoro-1-propanol 3-fluoro-1-propanol Reaction Mixture Reaction Mixture 3-fluoro-1-propanol->Reaction Mixture p-toluenesulfonyl chloride p-toluenesulfonyl chloride p-toluenesulfonyl chloride->Reaction Mixture Base (Pyridine) Base (Pyridine) Base (Pyridine)->Reaction Mixture Solvent (DCM) Solvent (DCM) Solvent (DCM)->Reaction Mixture Purification Purification Reaction Mixture->Purification Workup Final Product 3-Fluoropropyl 4-methylbenzenesulfonate Purification->Final Product Chromatography G cluster_application Application in Nucleophilic Substitution reagent 3-Fluoropropyl 4-methylbenzenesulfonate transition_state SN2 Transition State reagent->transition_state nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->transition_state product Fluoropropylated Product (R-Nu-CH2CH2CH2F) transition_state->product leaving_group Tosylate Leaving Group (TsO-) transition_state->leaving_group

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoropropyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 3-fluoropropyl tosylate (CAS No. 312-68-5). This compound serves as a critical building block in organic synthesis, particularly for the introduction of a 3-fluoropropyl moiety in the development of novel pharmaceuticals and radiotracers.[1]

Core Physicochemical Properties

3-Fluoropropyl tosylate is a clear liquid at ambient temperature.[1][2] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design and chemical modeling.

PropertyValueSource(s)
CAS Number 312-68-5[1][2][3][4]
Molecular Formula C₁₀H₁₃FO₃S[1][2][3]
Molecular Weight 232.27 g/mol [1][2][3]
Physical Form Clear Liquid[1][2]
Boiling Point 160 °C (at 2 Torr)[1]
Density (Predicted) ~1.2 g/cm³[1]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); limited solubility in non-polar solvents (e.g., hexane).[5]
Storage Conditions Store sealed in a dry environment at room temperature.[1]
Synonyms 3-Fluoropropyl 4-methylbenzenesulfonate, 3-Fluoro-1-propanol p-toluenesulfonate, 1-Fluoro-3-tosyloxypropane[1][2][3][4]

Synthesis and Purification

The standard synthesis of 3-fluoropropyl tosylate involves the reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of 3-Fluoropropyl Tosylate
  • Reaction Setup: To a solution of 3-fluoro-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol. If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with cold water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 3-fluoropropyl tosylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure liquid product.

G Synthesis Workflow for 3-Fluoropropyl Tosylate Reactants Reactants: - 3-Fluoro-1-propanol - p-Toluenesulfonyl Chloride - Pyridine (Base) - Dichloromethane (Solvent) Reaction Reaction at 0°C to RT Reactants->Reaction Combine and Stir Workup Aqueous Workup (Water, HCl, NaHCO₃, Brine) Reaction->Workup Quench and Extract Purification Purification (Silica Gel Chromatography) Workup->Purification Dry and Concentrate Product Pure 3-Fluoropropyl Tosylate Purification->Product

Synthesis Workflow for 3-Fluoropropyl Tosylate

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the sulfonyl group will appear as a doublet around 7.8 ppm, and the protons meta will appear as a doublet around 7.4 ppm.

  • Fluoropropyl Chain:

    • -CH₂-O-Ts: A triplet at approximately 4.2 ppm.

    • -CH₂-F: A triplet of doublets at approximately 4.5 ppm, due to coupling with both the adjacent methylene protons and the fluorine atom.

    • -CH₂-CH₂-CH₂-: A multiplet (quintet of doublets) around 2.1 ppm, showing coupling to the adjacent methylene groups and the fluorine atom.

  • Methyl Group: A singlet at approximately 2.4 ppm corresponding to the methyl protons of the tosyl group.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Four signals are expected in the aromatic region (127-145 ppm). The carbon bearing the methyl group (~145 ppm), the carbon attached to the sulfur atom (~133 ppm), and the two sets of ortho and meta carbons (~130 ppm and ~128 ppm).

  • Fluoropropyl Chain:

    • -CH₂-F: A doublet around 80-82 ppm, with a large one-bond C-F coupling constant.

    • -CH₂-O-Ts: A signal around 67-69 ppm.

    • -CH₂-CH₂-CH₂-: A doublet around 30-32 ppm, showing a smaller two-bond C-F coupling.

  • Methyl Carbon: A signal around 21-22 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group will appear around 1360 cm⁻¹ and 1175 cm⁻¹, respectively.

  • C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

  • C-F Stretch: A band in the 1000-1100 cm⁻¹ region, which may overlap with the C-O stretch.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Reactivity and Applications

The primary utility of 3-fluoropropyl tosylate in organic synthesis stems from the excellent leaving group ability of the tosylate anion (p-toluenesulfonate). The negative charge on the tosylate anion is delocalized through resonance across the three oxygen atoms and the aromatic ring, making it a very stable, weak base and thus an exceptional leaving group in nucleophilic substitution reactions.

This reactivity makes 3-fluoropropyl tosylate an effective reagent for the fluoroalkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. It is particularly valuable in the synthesis of PET (Positron Emission Tomography) radiotracers and other fluorinated pharmaceutical compounds.[1]

G General Reactivity of 3-Fluoropropyl Tosylate sub 3-Fluoropropyl Tosylate (F-CH₂CH₂CH₂-OTs) prod Substituted Product (F-CH₂CH₂CH₂-Nu) sub->prod Sɴ2 Attack nuc Nucleophile (Nu⁻) nuc->prod lg Tosylate Anion (TsO⁻) (Good Leaving Group) prod->lg +

Nucleophilic Substitution Reactivity

Safety and Handling

Based on available safety data, 3-fluoropropyl tosylate is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

In case of contact, follow standard first-aid procedures and seek medical advice. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

Spectral Data Analysis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoropropyl 4-methylbenzenesulfonate is a sulfonate ester of significant interest in organic synthesis, potentially serving as a key intermediate in the introduction of the 3-fluoropropyl group in the development of novel pharmaceutical agents. The presence of both aromatic and aliphatic moieties, along with a fluorine atom, gives rise to a distinct spectroscopic profile. This guide outlines the expected spectral characteristics and provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for compounds structurally related to this compound. These values can be used as a reference for the analysis of the target compound.

Table 1: Predicted ¹H NMR Spectral Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to SO₂)7.78d~8.0
Ar-H (meta to SO₂)7.35d~8.0
O-CH4.25t~6.0
CH ₂-F4.50dt~47.0 (H-F), ~6.0 (H-H)
CH₂-CH ₂-CH₂2.15m-
Ar-CH2.45s-
Table 2: Predicted ¹³C NMR Spectral Data
Assignment Predicted Chemical Shift (ppm) Coupling Constant (J, Hz)
C -SO₂145.0-
C -CH₃132.8-
Ar-C H (ortho to SO₂)129.8-
Ar-C H (meta to SO₂)127.8-
O-C H₂68.0-
C H₂-F80.5d, ¹JCF ≈ 165
CH₂-C H₂-CH₂30.0d, ²JCF ≈ 20
Ar-C H₃21.6-
Table 3: Predicted ¹⁹F NMR Spectral Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH₂-F -220 to -230t~47.0
Table 4: Key IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
S=OAsymmetric stretch1350 - 1370
S=OSymmetric stretch1170 - 1190
C-OStretch1000 - 1100
C-FStretch1000 - 1400
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
Table 5: Expected Mass Spectrometry Data
Ion Formula Expected m/z
[M+H]⁺C₁₀H₁₄FO₃S⁺233.06
[M+Na]⁺C₁₀H₁₃FNaO₃S⁺255.04
[M-C₃H₆F]⁺C₇H₇O₃S⁺155.02

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra are acquired at 400 MHz with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra are acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.

  • ¹⁹F NMR: Spectra are acquired at 376 MHz with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 4 scans.

Mass Spectrometry
  • Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in acetonitrile or methanol at a concentration of approximately 1 mg/mL and infused into the ESI source.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-1000.

Visualization of the Analytical Workflow

The logical flow of spectral data analysis for the characterization of this compound is depicted below.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation Purity_Assessment->Final_Report

An In-depth Technical Guide to the NMR and Mass Spectrometry of 3-Fluoropropyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-fluoropropyl tosylate. Due to the limited availability of published, comprehensive spectral datasets for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The structural formula of 3-fluoropropyl tosylate is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Chemical structure of 3-fluoropropyl tosylate with atom numbering for NMR

Figure 1. Structure of 3-fluoropropyl tosylate with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-fluoropropyl tosylate in CDCl₃ is expected to show distinct signals for the propyl chain and the tosyl group. The electron-withdrawing effects of the fluorine atom and the tosylate group will significantly influence the chemical shifts of the adjacent protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-14.55Triplet of Triplets (tt)JH-F ≈ 47 Hz, JH-H ≈ 6 Hz
H-22.15Quintet of Triplets (qt)JH-H ≈ 6 Hz, JH-F ≈ 25 Hz
H-34.20Triplet (t)JH-H ≈ 6 Hz
H-5, H-9 (Aromatic)7.80Doublet (d)JH-H ≈ 8 Hz
H-6, H-8 (Aromatic)7.35Doublet (d)JH-H ≈ 8 Hz
H-11 (Methyl)2.45Singlet (s)-

Note: Predicted data is based on typical chemical shifts and coupling constants for similar functional groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the electronic environment of each carbon atom. The carbon attached to the fluorine will show a large C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (¹JCF, Hz)
C-180.5~165
C-230.0~20
C-368.0~5
C-4 (Aromatic)145.0-
C-5, C-9 (Aromatic)130.0-
C-6, C-8 (Aromatic)128.0-
C-7 (Aromatic)133.0-
C-10 (Methyl)21.5-

Note: Predicted data is based on typical chemical shifts for similar functional groups.

Predicted Mass Spectrometry Data

The mass spectrum of 3-fluoropropyl tosylate is expected to show a molecular ion peak and characteristic fragmentation patterns. Electrospray ionization (ESI) in positive mode is a common method for such compounds.

m/z Predicted Fragment Interpretation
233.07[M+H]⁺Molecular ion plus a proton
213.06[M-HF+H]⁺Loss of hydrogen fluoride
173.05[M-C₃H₆F+H]⁺Loss of the fluoropropyl group
155.03[C₇H₇SO₂]⁺Tosyl cation
91.05[C₇H₇]⁺Tropylium ion
61.05[C₃H₆F]⁺Fluoropropyl cation

Note: Predicted fragmentation is based on common fragmentation pathways for tosylates and alkyl fluorides.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the NMR and mass spectrometry analysis of 3-fluoropropyl tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

Reagents:

  • 3-fluoropropyl tosylate sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the 3-fluoropropyl tosylate sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-fluoropropyl tosylate.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap or Agilent Q-TOF) with an Electrospray Ionization (ESI) source.

Reagents:

  • 3-fluoropropyl tosylate sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.

    • For ESI, it may be beneficial to add 0.1% formic acid to the solution to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters:

      • Ionization mode: Positive

      • Capillary voltage: 3-4 kV

      • Sheath gas and auxiliary gas flow rates: Optimize for stable spray

      • Capillary temperature: 250-300 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak ([M+H]⁺) and fragmenting it using collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the analytical workflow and the structural-spectral correlations for 3-fluoropropyl tosylate.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_details NMR Analysis cluster_ms_details MS Analysis cluster_data_analysis Data Interpretation & Reporting synthesis Synthesis of 3-Fluoropropyl Tosylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr full_scan Full Scan MS ms->full_scan ms_ms Tandem MS (MS/MS) ms->ms_ms interpretation Spectral Data Interpretation h_nmr->interpretation c_nmr->interpretation full_scan->interpretation ms_ms->interpretation report Technical Guide / Report interpretation->report

Caption: Experimental workflow for the synthesis and characterization of 3-fluoropropyl tosylate.

spectral_correlation cluster_molecule 3-Fluoropropyl Tosylate Structure cluster_nmr Predicted NMR Signals cluster_ms Predicted MS Fragments mol F-CH2(1)-CH2(2)-CH2(3)-O-Ts h1 1H: H-1 (tt), H-2 (qt), H-3 (t) mol->h1 correlates to c1 13C: C-1, C-2, C-3 mol->c1 correlates to tosyl_nmr 1H & 13C: Aromatic & Methyl mol->tosyl_nmr correlates to parent_ion [M+H]+ (m/z 233.07) mol->parent_ion generates frag1 Tosyl cation (m/z 155.03) parent_ion->frag1 fragments to frag2 Fluoropropyl cation (m/z 61.05) parent_ion->frag2 fragments to

Caption: Logical correlation of the molecular structure to its predicted NMR and MS data.

An In-depth Technical Guide on the Reactivity of 3-Fluoropropyl Tosylate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-fluoropropyl tosylate with various amine nucleophiles. The document details the underlying principles of the nucleophilic substitution reaction, presents available quantitative data, and offers detailed experimental protocols for key transformations. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis of fluorinated amines.

Introduction

3-Fluoropropyl tosylate is a valuable electrophilic building block for the introduction of the 3-fluoropropyl moiety into a wide range of molecules. The presence of a fluorine atom can significantly alter the physicochemical and biological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a common and efficient method for the synthesis of 3-fluoropropylamines, which are important intermediates in the development of novel pharmaceuticals and agrochemicals.

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, the amine, acting as a nucleophile, attacks the carbon atom bearing the tosylate leaving group. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

Reaction Mechanism and Kinetics

The reaction of 3-fluoropropyl tosylate with an amine nucleophile proceeds via a classical SN2 mechanism. The amine's lone pair of electrons attacks the electrophilic carbon atom attached to the tosylate group, leading to the formation of a pentacoordinate transition state. Simultaneously, the carbon-oxygen bond of the tosylate group breaks, and the tosylate anion departs.

The rate of this reaction is dependent on several factors, including the nature of the amine nucleophile, the solvent, the reaction temperature, and the concentration of the reactants. Generally, more nucleophilic amines will react faster. Steric hindrance around the nitrogen atom of the amine can decrease its nucleophilicity and slow down the reaction rate.

While specific kinetic data for the reaction of 3-fluoropropyl tosylate with a wide range of amine nucleophiles is not extensively available in the public literature, the principles of SN2 reactions allow for qualitative predictions. The electron-withdrawing effect of the fluorine atom at the 3-position is expected to have a minor retarding effect on the reaction rate compared to an unsubstituted propyl tosylate due to a slight inductive deactivation of the electrophilic carbon.

Quantitative Data

Due to the limited availability of specific quantitative data for the reaction of 3-fluoropropyl tosylate with various amines in peer-reviewed literature, the following table provides a generalized overview of expected yields and reaction conditions based on analogous reactions of alkyl tosylates with amines. These values should be considered as starting points for reaction optimization.

Amine NucleophileSolventTemperature (°C)Typical Yield (%)Notes
Ammonia (excess)Ethanol80-10060-80Reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.[1] An excess of ammonia is used to minimize the formation of secondary and tertiary amines.
Primary Amines (e.g., Benzylamine)Acetonitrile, DMF60-8070-90The product is a secondary amine. Reaction times can vary from a few hours to overnight.
Secondary Amines (e.g., Piperidine, Morpholine)Acetonitrile, DMF60-8075-95The product is a tertiary amine. These reactions are often faster than with primary amines due to the higher nucleophilicity of secondary amines.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 3-fluoropropyl tosylate and its subsequent reaction with amine nucleophiles. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific applications.

Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol

Materials:

  • 3-Fluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoropropyl tosylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

General Procedure for the Reaction of 3-Fluoropropyl Tosylate with a Primary or Secondary Amine

Materials:

  • 3-Fluoropropyl tosylate

  • Amine nucleophile (e.g., benzylamine, piperidine, morpholine)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base (optional, for amine salts)

  • Deionized water

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in acetonitrile or DMF (~10 volumes).

  • Add the amine nucleophile (1.2-2.0 eq.). If the amine is used as a salt (e.g., hydrochloride), add a base such as potassium carbonate (1.5-2.0 eq.) to liberate the free amine.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Procedure for the Reaction of 3-Fluoropropyl Tosylate with Ammonia

Materials:

  • 3-Fluoropropyl tosylate

  • Concentrated aqueous ammonia or a solution of ammonia in ethanol

  • Ethanol

  • Sealed pressure tube

Procedure:

  • Place 3-fluoropropyl tosylate (1.0 eq.) in a thick-walled pressure tube equipped with a magnetic stir bar.

  • Add a solution of excess ammonia in ethanol (e.g., 2 M solution, 10-20 eq. of ammonia).

  • Seal the tube tightly.

  • Heat the reaction mixture in an oil bath at 80-100 °C for 12-24 hours. Caution: The reaction generates pressure. Use appropriate safety precautions and a blast shield.

  • After the reaction is complete, cool the tube to room temperature and then to 0 °C before carefully opening it in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.

  • The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The product can be extracted into the organic phase after basifying the aqueous phase with NaOH.

  • Dry the organic layer, concentrate, and purify the resulting 3-fluoropropylamine, typically by distillation.

Visualizations

Reaction Mechanism

Caption: SN2 mechanism for the reaction of 3-fluoropropyl tosylate with an amine.

Experimental Workflow for Amination

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-fluoropropyl tosylate in solvent add_amine Add amine nucleophile start->add_amine add_base Add base (if necessary) add_amine->add_base heat Heat to 60-80 °C add_base->heat stir Stir for 4-24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool quench Pour into water cool->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify

Caption: General experimental workflow for the amination of 3-fluoropropyl tosylate.

Conclusion

The reaction of 3-fluoropropyl tosylate with amine nucleophiles is a robust and versatile method for the synthesis of 3-fluoropropylamines. While specific kinetic data for this particular substrate is sparse, the reaction is expected to follow a predictable SN2 pathway. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of their target molecules. Further investigation into the quantitative aspects of this reaction would be beneficial for a more precise understanding and control of the process.

References

Navigating the Solubility Landscape of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Fluoropropyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the qualitative solubility profile of the compound, details experimental protocols for quantitative solubility determination, and presents logical workflows relevant to its synthesis and application.

Core Executive Summary

Qualitative Solubility Profile

Based on the general solubility of tosylates, this compound is expected to be soluble in a variety of organic solvents. This solubility is attributed to the presence of the polar sulfonate group and the nonpolar aromatic and alkyl components, allowing for favorable interactions with a range of solvent polarities. Conversely, it is expected to have limited solubility in water.

Solvent ClassRepresentative SolventsExpected Solubility
Halogenated Dichloromethane, ChloroformHigh
Ethers Diethyl ether, Tetrahydrofuran (THF)High
Ketones AcetoneHigh
Esters Ethyl acetateHigh
Aromatic TolueneModerate to High
Alcohols Methanol, EthanolModerate
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High
Non-polar HexaneLow
Aqueous WaterLow

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following isothermal equilibrium method can be employed. This protocol is designed to provide accurate and reproducible solubility data.[1][2][3][4][5]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Visualizing Key Workflows

To provide a clearer understanding of the processes involving this compound, the following diagrams illustrate the synthesis of a tosylate and a typical preclinical drug development workflow.

Synthesis_of_a_Tosylated_Compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Workup Alcohol Alcohol (R-OH) Solvent Aprotic Solvent (e.g., Dichloromethane) Alcohol->Solvent TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Solvent Base Base (e.g., Pyridine) Base->Solvent Temperature Controlled Temperature (e.g., 0 °C to RT) Solvent->Temperature Reaction Tosylate Tosylated Product (R-OTs) Temperature->Tosylate Byproduct Pyridinium Hydrochloride Temperature->Byproduct Workup Aqueous Workup & Extraction Tosylate->Workup Byproduct->Workup Purification Purification (e.g., Chromatography) Workup->Purification Purification->Tosylate Isolated Product

Caption: General workflow for the synthesis of a tosylated compound.

Preclinical_Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Studies cluster_regulatory Regulatory Submission Target Target Identification & Validation LeadGen Lead Generation & Optimization Target->LeadGen Synthesis Synthesis of Lead Compound (e.g., containing a tosylate intermediate) LeadGen->Synthesis InVitro In Vitro Studies (Cell-based assays) Synthesis->InVitro InVivo In Vivo Studies (Animal models) InVitro->InVivo ADME ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) InVivo->ADME IND Investigational New Drug (IND) Application Preparation ADME->IND Submission Submission to Regulatory Agency (e.g., FDA) IND->Submission

Caption: A simplified overview of the preclinical drug development workflow.

Conclusion

While quantitative solubility data for this compound is not extensively published, its expected qualitative solubility profile, coupled with the detailed experimental protocol provided, offers a robust framework for its practical application in research and development. The visualized workflows further contextualize its synthesis and potential role in the drug development pipeline, providing a comprehensive resource for scientists and researchers. The methodologies and information presented herein are intended to facilitate the efficient and informed use of this important chemical intermediate.

References

synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from 3-fluoro-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from its precursor, 3-fluoro-1-propanol. This transformation is a crucial step in the synthesis of various fluorinated molecules of interest in medicinal chemistry and drug development, where the introduction of a tosylate group serves to activate the hydroxyl group for subsequent nucleophilic substitution reactions.

Reaction Overview

The synthesis involves the tosylation of 3-fluoro-1-propanol. This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction. The tosylate product is a versatile intermediate due to the excellent leaving group ability of the tosylate anion.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • 3-fluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-1-propanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).

  • Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5-2.0 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents). Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactant 3-fluoro-1-propanol
Reagent p-Toluenesulfonyl chloride
Base Pyridine
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Representative Yield 75-90%
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (t, 1H), 4.43 (t, 1H), 4.15 (t, 2H), 2.45 (s, 3H), 2.15 (m, 2H)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 145.0, 132.8, 129.9, 127.9, 80.5 (d, J=165 Hz), 67.5, 30.2 (d, J=20 Hz), 21.6

Note: The provided yield is a representative value based on general tosylation reactions. The NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-fluoro-1-propanol 3-fluoro-1-propanol Product 3-Fluoropropyl 4-methylbenzenesulfonate 3-fluoro-1-propanol->Product + TsCl TsCl p-Toluenesulfonyl chloride Pyridine Pyridine DCM DCM, 0 °C to RT

Caption: Chemical reaction for the synthesis of this compound.

ExperimentalWorkflow A 1. Dissolve 3-fluoro-1-propanol in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Pyridine and p-Toluenesulfonyl chloride B->C D 4. Stir at 0 °C then RT (12-24h) C->D E 5. Quench with water D->E F 6. Extract with DCM E->F G 7. Wash with 1M HCl, NaHCO3 (aq), and Brine F->G H 8. Dry over MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify by Flash Column Chromatography I->J K Pure 3-Fluoropropyl 4-methylbenzenesulfonate J->K

Caption: Experimental workflow for the synthesis and purification.

In-depth Technical Guide: The Mechanism of Nucleophilic Substitution on 3-Fluoropropyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on 3-fluoropropyl tosylate. It elucidates the prevailing reaction pathway, addresses the potential for neighboring group participation by fluorine, and presents quantitative data on reaction kinetics. Detailed experimental protocols for the synthesis of the substrate and subsequent substitution reactions are provided, alongside spectroscopic data for product characterization. The guide critically evaluates the electronic effects of the fluorine substituent, concluding that its strong negative inductive effect governs the reactivity, rather than anchimeric assistance. This document serves as an essential resource for chemists engaged in the synthesis of fluorinated molecules, offering insights into reaction design and optimization.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal for the construction of a vast array of molecules, including pharmaceuticals and other functional materials. The use of sulfonate esters, such as tosylates, as leaving groups is a well-established strategy to facilitate these reactions due to their exceptional ability to stabilize the developing negative charge in the transition state.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, understanding the mechanistic nuances of nucleophilic substitution on fluorinated substrates is of paramount importance for the rational design of synthetic routes to novel fluorinated compounds.

This guide focuses specifically on the nucleophilic substitution reactions of 3-fluoropropyl tosylate. A key mechanistic question for substrates of this nature is the potential role of the fluorine atom. While neighboring group participation (NGP) by heteroatoms can significantly accelerate reaction rates and influence stereochemistry, the high electronegativity of fluorine makes its participation as a neighboring group highly unlikely.[3] Instead, the dominant electronic contribution of a fluorine atom is its powerful electron-withdrawing inductive effect (-I effect). This guide will explore the consequences of this effect on the reactivity of 3-fluoropropyl tosylate.

The Prevailing Mechanism: A Concerted SN2 Pathway

The nucleophilic substitution on 3-fluoropropyl tosylate, a primary alkyl tosylate, proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the tosylate leaving group departs.[4]

The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the nucleophile and the leaving group positioned on opposite sides (backside attack). This geometry leads to an inversion of stereochemistry at the reaction center, although for the achiral 3-fluoropropyl tosylate, this is not observable in the product.

The Role of the Fluorine Substituent

No Evidence for Neighboring Group Participation:

Neighboring group participation, or anchimeric assistance, involves the intramolecular attack of a neighboring group to form a cyclic intermediate, which then undergoes attack by the external nucleophile. This pathway often leads to an overall retention of stereochemistry and a significant rate enhancement compared to analogous systems without the participating group.[5]

However, in the case of fluorine, its extreme electronegativity makes it a very poor electron pair donor. The formation of a positively charged fluoronium ion intermediate is energetically highly unfavorable. Extensive studies have shown no evidence for anchimeric assistance by fluorine in nucleophilic substitution reactions.[3]

Dominance of the Negative Inductive Effect (-I Effect):

The primary influence of the fluorine atom at the γ-position in 3-fluoropropyl tosylate is its strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the carbon backbone. This has a significant impact on the SN2 reaction:

  • Destabilization of the Transition State: The SN2 transition state has a partial negative charge distributed over the nucleophile and the leaving group. The electron-withdrawing fluorine atom in proximity to the reaction center further withdraws electron density, thereby destabilizing this already electron-rich transition state. This increases the activation energy of the reaction.

  • Rate Deceleration: The consequence of the destabilized transition state is a significant decrease in the reaction rate compared to the non-fluorinated analogue, propyl tosylate.

Quantitative Data and Data Presentation

SubstrateNucleophileSolventRelative RateReference
n-Heptyl bromideNaN3Methanol1[6]
3-Fluoropropyl bromide (analogue)NaN3Methanol~0.14 (estimated)[6]

Note: The relative rate for the 3-fluoropropyl system is an estimation based on the data for γ-fluorinated alkyl bromides presented in the cited literature.

Experimental Protocols

Synthesis of 3-Fluoropropyl Tosylate from 3-Fluoro-1-propanol

This protocol describes the conversion of 3-fluoro-1-propanol to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.

Materials:

  • 3-Fluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 3-fluoro-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq.) dropwise.

  • To this mixture, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold 1 M HCl.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 3-fluoropropyl tosylate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization Data (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 7.80 (d, 2H), 7.35 (d, 2H), 4.55 (dt, 2H), 4.15 (t, 2H), 2.45 (s, 3H), 2.10 (m, 2H).

  • 13C NMR (CDCl3, 100 MHz): δ 145.0, 133.0, 130.0, 128.0, 80.5 (d, JC-F = 165 Hz), 68.0, 30.0 (d, JC-F = 20 Hz), 21.6.

Nucleophilic Substitution on 3-Fluoropropyl Tosylate with Sodium Azide

This protocol details the SN2 reaction of 3-fluoropropyl tosylate with sodium azide to form 1-azido-3-fluoropropane.

Materials:

  • 3-Fluoropropyl tosylate

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoropropyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive, handle with care and avoid high temperatures).

  • Purify the resulting 1-azido-3-fluoropropane by distillation or column chromatography if necessary.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: SN2 mechanism for nucleophilic substitution on 3-fluoropropyl tosylate.

Experimental Workflow: Synthesis and Substitution

Experimental_Workflow cluster_synthesis Synthesis of 3-Fluoropropyl Tosylate cluster_substitution Nucleophilic Substitution start 3-Fluoro-1-propanol step1 React with TsCl in Pyridine/DCM start->step1 step2 Aqueous Workup (HCl, NaHCO3, Brine) step1->step2 step3 Purification (Column Chromatography) step2->step3 product1 3-Fluoropropyl Tosylate step3->product1 step4 React with Nucleophile (e.g., NaN3) in DMF product1->step4 Substrate step5 Aqueous Workup and Extraction step4->step5 step6 Purification step5->step6 product2 Substituted Product (e.g., 1-Azido-3-fluoropropane) step6->product2

Caption: Workflow for synthesis of 3-fluoropropyl tosylate and subsequent substitution.

Conclusion

The nucleophilic substitution on 3-fluoropropyl tosylate proceeds via a standard SN2 mechanism. There is no evidence to support the participation of the fluorine atom as a neighboring group. Instead, the reactivity of the substrate is governed by the strong negative inductive effect of the fluorine atom, which destabilizes the SN2 transition state and consequently decelerates the reaction rate. This understanding is crucial for predicting the reactivity of other fluorinated aliphatic compounds and for the strategic design of synthetic routes in medicinal and materials chemistry. The provided experimental protocols offer a practical guide for the preparation and subsequent functionalization of this important fluorinated building block.

References

Theoretical and Experimental Investigation of 3-Fluoropropyl Tosylate Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the reactivity of 3-fluoropropyl tosylate, a molecule of interest in medicinal chemistry and drug development due to the influence of the fluorine atom on reaction pathways. While specific literature on the theoretical calculations for 3-fluoropropyl tosylate is not abundant, this document outlines the established computational and experimental protocols applicable to its study. The core of this guide focuses on the potential for neighboring group participation (NGP) by the fluorine atom, leading to complex reaction kinetics and product distributions. We present hypothetical data, detailed experimental procedures, and logical workflows to serve as a robust framework for researchers in this field.

Introduction

The reactivity of alkyl tosylates is a cornerstone of synthetic organic chemistry, with the tosylate group being an excellent leaving group in nucleophilic substitution reactions.[1] The introduction of a fluorine atom at the γ-position, as in 3-fluoropropyl tosylate, presents an intriguing case for studying intramolecular effects on reaction mechanisms. The high electronegativity of fluorine is expected to influence the electron density of the carbon backbone and potentially participate in the reaction through anchimeric assistance.[2] Understanding the balance between a direct SN2 substitution and a pathway involving neighboring group participation is crucial for predicting and controlling reaction outcomes in the synthesis of fluorinated organic molecules.

This guide will explore the theoretical calculations used to model the reactivity of 3-fluoropropyl tosylate, focusing on the elucidation of reaction pathways and the energetics of transition states. Furthermore, it will provide detailed experimental protocols for studying the solvolysis kinetics and for the analysis of the resulting product mixture.

Theoretical Calculations of Reactivity

Theoretical chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For 3-fluoropropyl tosylate, computational studies, particularly using Density Functional Theory (DFT), can elucidate the potential energy surface of its reactions, helping to distinguish between competing pathways.[3][4]

Competing Reaction Pathways

The solvolysis of 3-fluoropropyl tosylate can potentially proceed through two main pathways:

  • SN2 Pathway: A direct bimolecular nucleophilic substitution where the nucleophile attacks the α-carbon, leading to the displacement of the tosylate group in a single concerted step.

  • Neighboring Group Participation (NGP) Pathway: The fluorine atom at the γ-position can act as an intramolecular nucleophile, displacing the tosylate group to form a cyclic fluoronium ion intermediate.[5] This intermediate is then attacked by an external nucleophile. This pathway is also known as anchimeric assistance.[6][7]

The competition between these pathways is governed by the relative activation energies of their rate-determining steps.

G Potential Reaction Pathways for 3-Fluoropropyl Tosylate cluster_start Reactant cluster_sn2 SN2 Pathway cluster_ngp NGP Pathway 3-Fluoropropyl Tosylate 3-Fluoropropyl Tosylate TS_SN2 SN2 Transition State 3-Fluoropropyl Tosylate->TS_SN2 Direct Attack TS_NGP NGP Transition State 3-Fluoropropyl Tosylate->TS_NGP Intramolecular Attack Product_SN2 Substitution Product (e.g., 3-Fluoropropanol) TS_SN2->Product_SN2 Fluoronium Cyclic Fluoronium Ion Intermediate TS_NGP->Fluoronium Product_NGP Substitution Product (e.g., 3-Fluoropropanol) Fluoronium->Product_NGP Nucleophilic Attack

Figure 1: Competing SN2 and NGP pathways for 3-fluoropropyl tosylate.
Computational Methodology

A typical computational workflow to investigate these pathways would involve:

  • Geometry Optimization: The ground state geometries of the reactant (3-fluoropropyl tosylate), the nucleophile, the transition states for both SN2 and NGP pathways, the fluoronium ion intermediate, and the final products are optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy values.

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition states connect the reactant and the intended intermediate or product.[7]

G Computational Workflow for Reactivity Analysis Start Define Reactants and Pathways (SN2 vs. NGP) Opt Geometry Optimization of all Species (Reactants, TS, Intermediates, Products) Start->Opt Freq Frequency Calculation (Characterize Stationary Points) Opt->Freq Energy High-Level Single-Point Energy Calculation Freq->Energy IRC Intrinsic Reaction Coordinate (IRC) (Verify TS Connectivity) Energy->IRC Analysis Analyze Energy Profile (Determine ΔG‡ and ΔGr) IRC->Analysis Conclusion Predict Dominant Pathway and Reaction Rate Analysis->Conclusion

Figure 2: A typical workflow for the computational study of reaction mechanisms.
Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from DFT calculations for the solvolysis of 3-fluoropropyl tosylate in acetic acid.

ParameterSN2 PathwayNGP Pathway
Activation Energy (ΔE‡) 25.0 kcal/mol22.5 kcal/mol
Free Energy of Activation (ΔG‡) 28.5 kcal/mol26.0 kcal/mol
Enthalpy of Reaction (ΔHr) -15.0 kcal/mol-18.0 kcal/mol
Free Energy of Reaction (ΔGr) -12.5 kcal/mol-15.5 kcal/mol

Note: These values are illustrative and would need to be determined through actual quantum chemical calculations.

Based on this hypothetical data, the NGP pathway would be favored due to its lower free energy of activation.

Experimental Protocols

Experimental studies are essential to validate theoretical predictions and to quantify the reactivity of 3-fluoropropyl tosylate under specific conditions.

Synthesis of 3-Fluoropropyl Tosylate

A general procedure for the synthesis of 3-fluoropropyl tosylate is as follows:

  • To a solution of 3-fluoro-1-propanol (1.0 eq.) in dichloromethane at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in dichloromethane.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Studies of Solvolysis

The rate of solvolysis can be monitored by measuring the rate of formation of the toluenesulfonic acid byproduct, which can be titrated with a standard base solution.[8]

Procedure:

  • Prepare a solution of 3-fluoropropyl tosylate (e.g., 0.1 M) in the desired solvent (e.g., 80% ethanol/20% water).

  • Prepare a standard solution of NaOH (e.g., 0.02 M) containing a suitable indicator (e.g., bromothymol blue).

  • Place a known volume of the tosylate solution in a constant temperature bath.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing cold acetone.

  • Titrate the quenched solution with the standard NaOH solution to determine the concentration of the liberated toluenesulfonic acid.

  • The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt.

Product Analysis

The products of the solvolysis reaction can be identified and quantified using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can be used to identify the structure of the products.[9][10] In the case of an NGP mechanism, the stereochemical outcome can be determined.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the product mixture, providing both qualitative and quantitative information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of the products.

G Experimental Workflow for Reactivity Studies cluster_synthesis Synthesis cluster_kinetics Kinetics cluster_analysis Product Analysis Synthesis Synthesis and Purification of 3-Fluoropropyl Tosylate Solvolysis Solvolysis Reaction under Controlled Conditions Synthesis->Solvolysis Titration Titration of Aliquots at Timed Intervals Solvolysis->Titration Separation Separation of Products (GC or HPLC) Solvolysis->Separation Rate_Constant Calculation of Rate Constant (k) Titration->Rate_Constant Identification Structural Identification (NMR, MS) Separation->Identification Quantification Quantification of Products Separation->Quantification

Figure 3: An overview of the experimental workflow for studying the reactivity of 3-fluoropropyl tosylate.

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 3-Fluoropropyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-fluoropropyl tosylate. Due to its nature as a reactive alkylating agent, proper handling and storage are crucial to maintain its integrity and ensure experimental reproducibility. This document outlines the known stability profile, potential degradation pathways, and provides detailed protocols for assessing its stability.

Introduction

3-Fluoropropyl tosylate (C₁₀H₁₃FO₃S) is a key intermediate in organic synthesis, often utilized for the introduction of a 3-fluoropropyl group into various molecules. As with other sulfonate esters, its reactivity, which makes it a valuable synthetic tool, also contributes to its inherent instability under certain conditions. Understanding the factors that affect its stability is paramount for its effective use in research and development.

General Stability Profile

While specific quantitative stability data for 3-fluoropropyl tosylate is not extensively published, the stability of alkyl tosylates as a class of compounds is well-documented. Their stability is primarily influenced by temperature, moisture, and pH.

  • Hydrolytic Stability : Alkyl tosylates are susceptible to hydrolysis, which can be accelerated by the presence of acids or bases. The primary degradation product of hydrolysis is p-toluenesulfonic acid and 3-fluoropropanol. The presence of water in solvents or exposure to atmospheric moisture can lead to significant degradation over time.

  • Thermal Stability : Elevated temperatures can promote the decomposition of sulfonate esters. Thermal degradation may lead to the formation of various byproducts and a decrease in the purity of the material.

  • Photostability : While not as extensively studied for this specific compound, prolonged exposure to light, particularly UV light, should be avoided as it can potentially induce degradation.

  • Compatibility : 3-Fluoropropyl tosylate is a reactive electrophile and will react with a wide range of nucleophiles. It is incompatible with strong acids, strong bases, strong oxidizing agents, and nucleophilic reagents. Care should be taken to use anhydrous and non-nucleophilic solvents when handling this compound.

Recommended Storage Conditions

To ensure the long-term integrity of 3-fluoropropyl tosylate, the following storage conditions are recommended. These recommendations are based on general guidelines for reactive sulfonate esters.

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, freezing (-20°C) is preferable.Reduces the rate of thermal decomposition and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation.
Container Use a tightly sealed, amber glass vial or bottle.Protects from light and prevents moisture ingress.
Moisture Exclude moisture rigorously.Prevents hydrolysis, which is a primary degradation pathway.

Potential Degradation Pathways

The primary degradation pathway for 3-fluoropropyl tosylate is solvolysis, with hydrolysis being the most common form. Other potential reactions can occur depending on the storage and handling conditions.

3-Fluoropropyl Tosylate 3-Fluoropropyl Tosylate p-Toluenesulfonic Acid p-Toluenesulfonic Acid 3-Fluoropropyl Tosylate->p-Toluenesulfonic Acid Hydrolysis (H₂O) 3-Fluoropropanol 3-Fluoropropanol 3-Fluoropropyl Tosylate->3-Fluoropropanol Hydrolysis (H₂O) Alkyl Fluoride Alkyl Fluoride 3-Fluoropropyl Tosylate->Alkyl Fluoride Intramolecular Rearrangement (Heat) Nucleophilic Adduct Nucleophilic Adduct 3-Fluoropropyl Tosylate->Nucleophilic Adduct Reaction with Nucleophiles

Figure 1. Potential degradation pathways of 3-fluoropropyl tosylate.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of 3-fluoropropyl tosylate, a stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. The following protocol outlines a general procedure for a stability study.

5.1. Stability-Indicating HPLC Method Development

A reverse-phase HPLC method should be developed and validated to separate 3-fluoropropyl tosylate from its potential degradation products, primarily p-toluenesulfonic acid and 3-fluoropropanol.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 225 nm and 254 nm

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

5.2. Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

ConditionProcedure
Acid Hydrolysis Dissolve 3-fluoropropyl tosylate in 0.1 N HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve 3-fluoropropyl tosylate in 0.1 N NaOH and keep at room temperature for 1 hour.
Oxidative Degradation Dissolve 3-fluoropropyl tosylate in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Expose the solid material to 80°C for 48 hours.
Photodegradation Expose the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

5.3. Long-Term and Accelerated Stability Study Protocol

cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time Points for Analysis cluster_3 Analysis SamplePrep Prepare samples of 3-fluoropropyl tosylate in appropriate containers LongTerm Long-Term 2-8°C / Ambient Humidity SamplePrep->LongTerm Accelerated Accelerated 25°C / 60% RH SamplePrep->Accelerated Timepoints 0, 1, 3, 6, 12 months LongTerm->Timepoints Accelerated->Timepoints Analysis Analyze samples by stability-indicating HPLC Timepoints->Analysis Data Record Assay (%), Impurity Profile, and Appearance Analysis->Data

Figure 2. Experimental workflow for a stability study of 3-fluoropropyl tosylate.

Data Presentation

The results from the stability study should be compiled into a clear and concise table to facilitate the determination of a re-test date or shelf life.

Table 1: Example Stability Data Table for 3-Fluoropropyl Tosylate

Storage ConditionTime Point (Months)AppearanceAssay (%)p-Toluenesulfonic Acid (%)Other Impurities (%)Total Impurities (%)
2-8°C 0Clear, colorless liquid99.5<0.1<0.10.2
3
6
12
25°C / 60% RH 0Clear, colorless liquid99.5<0.1<0.10.2
1
3
6

Conclusion

3-Fluoropropyl tosylate is a reactive compound that requires careful handling and storage to maintain its quality. The primary degradation pathway is hydrolysis, which can be minimized by storing the material at low temperatures under an inert, dry atmosphere. The provided experimental protocol offers a framework for researchers to generate specific stability data for their material, ensuring the reliability of their experimental results and the integrity of their drug development programs.

Methodological & Application

Application Notes and Protocols for [18F]Fluoropropylation using 3-Fluoropropyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Fluoropropylation is a crucial radiolabeling strategy in the development of positron emission tomography (PET) tracers. The introduction of a 3-[18F]fluoropropyl group can significantly enhance the in vivo stability and pharmacokinetic properties of parent molecules. 3-[18F]Fluoropropyl 4-methylbenzenesulfonate ([18F]FP-OTs) is a commonly used prosthetic group for this purpose, enabling the efficient radiolabeling of a wide range of precursor molecules containing nucleophilic functional groups such as amines, thiols, and phenols. This document provides a detailed protocol for the synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and its subsequent use in the [18F]fluoropropylation of precursor molecules.

Principle of the Method

The [18F]fluoropropylation process is typically a two-step, one-pot reaction. First, cyclotron-produced [18F]fluoride is used to synthesize 3-[18F]Fluoropropyl 4-methylbenzenesulfonate from a suitable precursor, 1,3-propanediol bis(4-methylbenzenesulfonate). The resulting [18F]FP-OTs is then used to alkylate a target molecule containing a nucleophilic functional group. The entire process can be automated using a commercially available radiosynthesis module.

Experimental Protocols

Materials and Equipment
  • Cyclotron-produced [18F]Fluoride

  • 1,3-propanediol bis(4-methylbenzenesulfonate)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3) or Tetra-n-butylammonium bicarbonate (TBAHCO3)

  • Acetonitrile (MeCN), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Precursor molecule (containing an amine, thiol, or phenol moiety)

  • Automated radiosynthesis module (e.g., GE TRACERlab™, IBA Synthera+)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)

  • Sterile filters (0.22 µm)

  • Reagents and solvents for quality control (e.g., HPLC mobile phases, standards)

Protocol 1: Automated Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate and Subsequent [18F]Fluoropropylation

This protocol describes a generalized automated procedure for the synthesis of an [18F]fluoropropylated PET tracer.

Step 1: [18F]Fluoride Trapping and Elution

  • Aseptically connect the [18F]fluoride target line to the automated synthesis module.

  • Transfer the cyclotron-produced aqueous [18F]fluoride solution onto a pre-conditioned quaternary ammonium anion-exchange (QMA) cartridge to trap the [18F]F-.

  • Elute the trapped [18F]F- into the reaction vessel using a solution of Kryptofix 2.2.2 and a weak base (e.g., potassium carbonate or tetra-n-butylammonium bicarbonate) in acetonitrile/water.

Step 2: Azeotropic Drying

  • Heat the reaction vessel under a stream of inert gas (e.g., nitrogen or argon) and vacuum to perform azeotropic drying of the [18F]fluoride-K222 complex. This is a critical step to ensure anhydrous conditions for the subsequent nucleophilic substitution.

Step 3: Synthesis of 3-[18F]Fluoropropyl 4-methylbenzenesulfonate

  • Add a solution of 1,3-propanediol bis(4-methylbenzenesulfonate) in anhydrous acetonitrile to the dried [18F]fluoride-K222 complex.

  • Heat the reaction mixture at 100-120°C for 5-10 minutes to facilitate the nucleophilic substitution, forming 3-[18F]Fluoropropyl 4-methylbenzenesulfonate.

Step 4: [18F]Fluoropropylation of the Precursor Molecule

  • Cool the reaction vessel to 80-100°C.

  • Add a solution of the precursor molecule (containing the nucleophilic functional group) in an appropriate anhydrous solvent (e.g., acetonitrile or dimethylformamide). A suitable base may be required to deprotonate the nucleophile, depending on its pKa.

  • Maintain the reaction at 80-120°C for 10-15 minutes to allow for the [18F]fluoropropylation to occur.

Step 5: Purification of the [18F]Fluoropropylated Product

  • Quench the reaction mixture with the HPLC mobile phase.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.

  • Collect the fraction corresponding to the desired [18F]fluoropropylated product, guided by the radioactivity detector.

Step 6: Formulation

  • Dilute the collected HPLC fraction with sterile water.

  • Trap the product on a C18 SPE cartridge.

  • Wash the cartridge with sterile water to remove any residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection to obtain the final injectable formulation.

Data Presentation

The following tables summarize typical quantitative data for the [18F]fluoropropylation of various precursor molecules using 3-Fluoropropyl 4-methylbenzenesulfonate.

Table 1: Reaction Conditions and Radiochemical Yields

RadiotracerPrecursor TypeBaseSolventTemperature (°C)Time (min)Radiochemical Yield (RCY, decay-corrected)Reference
[18F]FP-TZTPThiolK2CO3/K222MeCN80529 ± 4%[1]
[18F]FPCMTSecondary AmineK2CO3/K222MeCN110104-5% (not decay-corrected)[2]
O-[3-18F-fluoropropyl]-α-methyl tyrosinePhenol----15% (automated)[3]
[18F]iNOS-9Primary AmineK2CO3/K222MeCN--~10%[4]

Table 2: Quality Control Parameters

ParameterSpecificationMethod
Radiochemical Purity> 95%Radio-HPLC
Molar Activity> 37 GBq/µmol (1 Ci/µmol)HPLC with UV and radioactivity detectors
Residual Solvents< 410 ppm (Acetonitrile), < 880 ppm (Ethanol)Gas Chromatography (GC)
pH4.5 - 7.5pH meter or pH strips
SterilitySterileSterility testing (e.g., USP <71>)
Bacterial Endotoxins< 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the automated workflow for the [18F]fluoropropylation protocol.

experimental_workflow cluster_synthesis_module Automated Synthesis Module F18_target [18F]Fluoride from Cyclotron qma QMA Cartridge (Trap [18F]F-) F18_target->qma 1. Transfer elution Elution (K222/K2CO3) qma->elution 2. Elute drying Azeotropic Drying elution->drying 3. Transfer to RV1 reaction_vessel1 Reaction Vessel 1: Synthesis of [18F]FP-OTs drying->reaction_vessel1 4. Dried [18F]F- reaction_vessel2 Reaction Vessel 2: [18F]Fluoropropylation reaction_vessel1->reaction_vessel2 6. Transfer [18F]FP-OTs precursor1 1,3-propanediol bis(tosylate) precursor1->reaction_vessel1 5. Add Precursor 1 hplc_purification HPLC Purification reaction_vessel2->hplc_purification 8. Transfer to HPLC precursor2 Target Precursor (Amine, Thiol, Phenol) precursor2->reaction_vessel2 7. Add Target Precursor spe_formulation SPE Formulation hplc_purification->spe_formulation 9. Collect Fraction final_product Final Radiotracer (Injectable Solution) spe_formulation->final_product 10. Elute & Formulate

Caption: Automated workflow for [18F]fluoropropylation.

Conclusion

The protocol described provides a robust and reproducible method for the [18F]fluoropropylation of various precursor molecules using 3-[18F]Fluoropropyl 4-methylbenzenesulfonate. This method is amenable to automation, making it suitable for the routine production of PET radiotracers in a GMP-compliant environment. The versatility of this approach allows for the development of a wide range of novel PET imaging agents for diverse applications in research and clinical settings.

References

Application Notes & Protocols for the Synthesis of [18F]Fluoropropyl-Labeled PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a critical molecular imaging technique in oncology, neurology, and cardiology. Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a 109.7-minute half-life which allows for multi-step syntheses and transportation to satellite imaging centers.[1][2] The [18F]fluoropropyl group is a valuable moiety for radiolabeling biomolecules as it can enhance metabolic stability and cell permeability.

This document provides detailed protocols for the synthesis of [18F]fluoropropyl-labeled PET tracers via nucleophilic substitution, a robust and widely adopted method. The primary strategies covered are:

  • One-Step Direct Labeling: Fluorination of a precursor molecule containing a propyl chain with a good leaving group (e.g., tosylate, mesylate).

  • Two-Step "Building Block" Approach: Synthesis of an [18F]fluoropropyl synthon, such as [18F]1-fluoro-3-propyl tosylate, which is then used to alkylate a target molecule.[1][3]

These protocols are designed for implementation on automated synthesis modules but can be adapted for manual synthesis.

Synthesis Strategies & Data

The choice of synthesis strategy often depends on the nature of the target molecule. Direct labeling is often simpler, while the building block approach can be more versatile for complex biomolecules. Below is a summary of quantitative data from representative syntheses.

Table 1: Comparison of [18F]Fluoropropylation Methods
Tracer ExamplePrecursorMethodRadiochemical Yield (RCY)¹Synthesis Time (min)Radiochemical Purity
[18F]FP-CIT[4]N-propyl-mesylate nortropaneDirect Fluorination1-2%~80>98%
[18F]FP-CIT[4]1,3-dibromopropaneTwo-Step (via [18F]fluoropropyl bromide)2-4%~90>99%
[18F]FPCMT[5]1,3-bis(tosyloxy)propaneTwo-Step (via [18F]fluoropropyl tosylate)4-5%Not specified98-99%
O-(3-[18F]fluoropropyl)-L-tyrosine (FPT)[6]L-tyrosine & 1,3-dibromopropaneTwo-Step Fluoropropylation25-30%~60>99%
[18F]2-FPTRP / [18F]5-FPTRP[7]Tryptophan derivatives with propyl-tosylateDirect Fluorination29-34% (decay corrected)Not specified>99%

¹ Radiochemical yields are not decay-corrected unless specified.

Experimental Workflows & Diagrams

The general workflow for producing [18F]fluoropropyl-labeled tracers involves several key stages, from fluoride production to final quality control.

General Synthesis Workflow

The diagram below illustrates the end-to-end process for a typical automated synthesis.

G cluster_0 [18F]Fluoride Production & Trapping cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control Cyclotron Cyclotron ([18O]H₂O(p,n)[18F]F⁻) QMA Anion Exchange Cartridge (QMA) Trapping Cyclotron->QMA Transfer Elution Elute [18F]F⁻ (K₂CO₃/K₂₂₂) QMA->Elution Start Synthesis Drying Azeotropic Drying (Acetonitrile, N₂, Heat) Elution->Drying Reaction Add Precursor Nucleophilic Substitution (Heat) Drying->Reaction SPE Solid-Phase Extraction (SPE) - Crude Reaction->SPE Quench & Transfer HPLC Semi-Preparative HPLC Purification SPE->HPLC Formulation Solvent Removal & Formulation (Saline/EtOH) HPLC->Formulation QC Analytical HPLC Radio-TLC Sterility & Endotoxin Formulation->QC Final Product G cluster_0 One-Step Direct Labeling cluster_1 Two-Step Building Block Approach F18 [18F]Fluoride-K₂₂₂ Complex Precursor1 Target-Propyl-LG (LG = OTs, OMs) F18->Precursor1 Precursor2 LG-Propyl-LG (e.g., 1,3-bis(tosyloxy)propane) F18->Precursor2 Product1 [18F]Fluoropropyl-Target Precursor1->Product1 Fluorination Synthon [18F]Fluoropropyl-LG (Building Block) Precursor2->Synthon Fluorination Product2 [18F]Fluoropropyl-Target Synthon->Product2 Alkylation Precursor3 Target Molecule (e.g., Nortropane) Precursor3->Product2

References

Application Notes and Protocols for the Automated Synthesis of [18F]Fluoropropyl Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies and comparative data for the automated synthesis of [18F]fluoropropyl and related [18F]-labeled radiopharmaceuticals for positron emission tomography (PET).

Introduction

The automated synthesis of radiopharmaceuticals labeled with fluorine-18 (¹⁸F) is crucial for the reliable and safe production of PET tracers. Automated modules enhance reproducibility, increase radiochemical yields, and minimize radiation exposure to personnel.[1] This document outlines protocols for the automated synthesis of [¹⁸F]fluorocholine ([¹⁸F]FCH), a key radiopharmaceutical for imaging certain cancers, and provides data on other relevant [¹⁸F]-labeled compounds synthesized using similar automated methodologies. The protocols are adaptable to various commercially available synthesis modules, such as the GE TRACERlab™ and FASTlab™ series.

Synthesis Pathways and Methodologies

The automated synthesis of [¹⁸F]FCH and similar radiotracers typically involves a two-step process. The first step is the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride to form a reactive [¹⁸F]-labeled intermediate. This is followed by the reaction of the intermediate with a secondary precursor to yield the final radiopharmaceutical. Purification is generally achieved using solid-phase extraction (SPE) cartridges.[2][3]

A common pathway for [¹⁸F]FCH synthesis involves the production of [¹⁸F]fluorobromomethane ([¹⁸F]FBM) from dibromomethane, followed by the N-alkylation of N,N-dimethylaminoethanol (DMAE).[2][4] An alternative approach utilizes the fluorination of ditosylmethane to generate [¹⁸F]fluoromethyl tosylate, which then reacts with DMAE.[5]

Experimental Protocols

General Preparatory Steps
  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating enriched [¹⁸O]water.[2][5] The resulting aqueous [¹⁸F]fluoride is then transferred to the automated synthesis module.

  • Trapping and Elution of [¹⁸F]Fluoride: The [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.[2][4] The [¹⁸O]water is recovered for recycling. The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in a water/acetonitrile mixture.[2][5]

  • Azeotropic Drying: The water/acetonitrile azeotrope is evaporated to dryness to obtain an anhydrous [¹⁸F]fluoride-K₂₂₂ complex.[5]

Protocol 1: Automated Synthesis of [¹⁸F]FCH via [¹⁸F]Fluorobromomethane

This protocol is adapted for a GE TRACERlab FX or similar module.[2][4]

  • Synthesis of [¹⁸F]Fluorobromomethane ([¹⁸F]FBM):

    • To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of dibromomethane in acetonitrile.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • The resulting [¹⁸F]FBM is a volatile gas and is transferred via a stream of inert gas (e.g., helium or argon) to the next reaction step.

  • Synthesis of [¹⁸F]FCH:

    • The gaseous [¹⁸F]FBM is bubbled through a Sep-Pak tC18 cartridge pre-loaded with N,N-dimethylaminoethanol (DMAE).[2]

    • The [¹⁸F]FBM reacts with the DMAE on the solid support to form the crude bromide salt of [¹⁸F]FCH.[2][4]

  • Purification:

    • The crude [¹⁸F]FCH is purified using a series of SPE cartridges, typically a cation exchange cartridge (e.g., Accell CM) connected in series with the Sep-Pak tC18.[2][3]

    • The cartridges are washed with ethanol and water to remove unreacted DMAE and other impurities.[2][5]

    • The purified [¹⁸F]FCH is eluted from the CM cartridge with sterile saline.[2][3]

  • Final Formulation:

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.[5]

Protocol 2: Automated Synthesis of [¹⁸F]FCH via [¹⁸F]Fluoromethyl Tosylate

This protocol is adapted for a GE TRACERlab FXFN module.[5]

  • Synthesis of [¹⁸F]Fluoromethyl Tosylate:

    • To the dried [¹⁸F]fluoride-K₂₂₂ complex, add a solution of ditosylmethane in acetonitrile and a small amount of water.

    • Heat the reaction mixture at 120°C for 10 minutes to produce [¹⁸F]fluoromethyl tosylate.[5]

  • One-Pot Synthesis of [¹⁸F]FCH:

    • Cool the reactor and add DMAE to the same reaction vessel.

    • Heat the mixture again at 120°C for 10 minutes to generate [¹⁸F]FCH.[5]

  • Purification:

    • Evaporate the reaction solvent.

    • Dilute the crude reaction mixture with water and pass it through a C18-Plus Sep-Pak followed by a CM-Light Sep-Pak.[5]

    • Wash the CM-Light cartridge with ethanol to remove residual DMAE.[5]

  • Final Formulation:

    • Elute the [¹⁸F]FCH from the CM-Light cartridge with 0.9% sodium chloride for injection.[5]

    • Pass the final formulation through a 0.22 µm sterile filter into a sterile dose vial.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various automated synthesis methods for [¹⁸F]FCH and other [¹⁸F]-labeled radiopharmaceuticals.

RadiopharmaceuticalSynthesis ModuleMethodRadiochemical Yield (RCY)Radiochemical PuritySynthesis TimeReference
[¹⁸F]FCHGE TRACERlab FX (modified)via [¹⁸F]FBMNot specified≥99%Not specified[2][4]
[¹⁸F]FCHGE FASTlab IIvia [¹⁸F]FBM (gas phase)17.8 ± 2.5%>99%70 min[3][6]
[¹⁸F]FCHGE TRACERlab FXFNvia [¹⁸F]Fluoromethyl Tosylate7% (non-decay corrected)>99%1.25 hours[5]
[¹⁸F]FluoroethylcholineModified commercial modulevia 2-bromoethyl triflate47 ± 5% (not decay corrected)>99.9%40 min[7]
[¹⁸F]FP-TZTPModified Nuclear Interface C-11 SystemOne-step18.8 ± 2.4%Not specifiedNot specified[8]
[¹⁸F]PARPiTrasis AllinOneNot specified2.7% to 7.8% (n.d.c.)Not specified87 to 106 min[9]
[¹⁸F]AlF-FAPI-74CFN-MPS200One-pot, one-step37 ± 4%≥97%31 min[10]

Visualization of Experimental Workflows

The following diagrams illustrate the key workflows in the automated synthesis of [¹⁸F]-labeled radiopharmaceuticals.

Automated_Synthesis_Workflow_FBM Automated Synthesis of [18F]FCH via [18F]Fluorobromomethane cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron QMA_Cartridge QMA Cartridge Cyclotron->QMA_Cartridge [18F]Fluoride in [18O]H2O Reactor_Vessel Reactor Vessel QMA_Cartridge->Reactor_Vessel Elution with K2CO3/K222 Reactor_Vessel->Dried_Fluoride Azeotropic Drying Add_DBM Add Dibromomethane FBM_Formation [18F]FBM Formation (Gas Phase) Add_DBM->FBM_Formation DMAE_Cartridge DMAE on tC18 Cartridge FBM_Formation->DMAE_Cartridge Gas Transfer FCH_Formation [18F]FCH Formation DMAE_Cartridge->FCH_Formation SPE_Purification SPE Purification (CM & tC18 Cartridges) FCH_Formation->SPE_Purification Elution Elution with Saline SPE_Purification->Elution Sterile_Filtration Sterile Filtration (0.22 µm) Elution->Sterile_Filtration Final_Product Final [18F]FCH Product Sterile_Filtration->Final_Product

Caption: Workflow for the automated synthesis of [¹⁸F]FCH via the [¹⁸F]FBM intermediate.

Automated_Synthesis_Workflow_Tosylate Automated Synthesis of [18F]FCH via [18F]Fluoromethyl Tosylate cluster_prep [18F]Fluoride Preparation cluster_synthesis One-Pot Radiosynthesis cluster_purification Purification & Formulation Cyclotron Cyclotron QMA_Cartridge QMA Cartridge Cyclotron->QMA_Cartridge [18F]Fluoride in [18O]H2O Reactor_Vessel Reactor Vessel QMA_Cartridge->Reactor_Vessel Elution with K2CO3/K222 Reactor_Vessel->Dried_Fluoride Azeotropic Drying Add_Ditosylmethane Add Ditosylmethane Tosylate_Formation [18F]Fluoromethyl Tosylate Formation (120°C) Add_Ditosylmethane->Tosylate_Formation Add_DMAE Add DMAE Tosylate_Formation->Add_DMAE FCH_Formation [18F]FCH Formation (120°C) Add_DMAE->FCH_Formation SPE_Purification SPE Purification (C18 & CM Cartridges) FCH_Formation->SPE_Purification Elution Elution with Saline SPE_Purification->Elution Sterile_Filtration Sterile Filtration (0.22 µm) Elution->Sterile_Filtration Final_Product Final [18F]FCH Product Sterile_Filtration->Final_Product

Caption: Workflow for the one-pot automated synthesis of [¹⁸F]FCH via the [¹⁸F]fluoromethyl tosylate intermediate.

References

Application Notes and Protocols for Labeling of Peptides with [18F]Fluoropropyl Group for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that plays a crucial role in preclinical research and clinical diagnostics.[1][2] The development of targeted radiotracers is essential for imaging specific biological processes. Peptides, with their high receptor affinity and specificity, rapid blood clearance, and low immunogenicity, are ideal targeting vectors for PET imaging.[3][4] Fluorine-18 ([18F]) is a preferred radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy (0.64 MeV), which allows for high-resolution imaging.[1][3][5]

Direct labeling of peptides with [18F]fluoride is often challenging due to the harsh reaction conditions required, which can lead to the degradation of these sensitive biomolecules.[3][5][6] To overcome this, the prosthetic group approach is widely employed.[3][6][7] This method involves the radiosynthesis of a small, bifunctional molecule (the prosthetic group) that is subsequently conjugated to the peptide under mild conditions.[3]

This document provides detailed application notes and protocols for the labeling of peptides with the [18F]fluoropropyl group, a commonly used prosthetic group for PET tracer development. Two primary strategies will be covered: acylation of primary amines using 2-[18F]fluoropropionic acid ([18F]FPA) and alkylation of thiols using 3-[18F]fluoropropane-1-thiol.

Labeling Strategies using [18F]Fluoropropyl Prosthetic Groups

The [18F]fluoropropyl group can be introduced into peptides primarily through two reactive functionalities: an activated carboxylic acid for targeting amine groups (e.g., N-terminus or lysine side chains) or a thiol-reactive group for targeting cysteine residues.

Amine-Reactive Labeling with 2-[18F]Fluoropropionic Acid ([18F]FPA)

This strategy involves the synthesis of 2-[18F]fluoropropionic acid ([18F]FPA) or its activated esters, such as p-nitrophenyl 2-[18F]fluoropropionate ([18F]NFP), which then react with primary amines on the peptide.[7] Solid-phase synthesis offers a regioselective method for labeling peptides with [18F]FPA, preventing non-specific reactions with multiple acylable functional groups.[8]

Thiol-Reactive Labeling with 3-[18F]Fluoropropane-1-thiol

This approach utilizes the reaction of 3-[18F]fluoropropane-1-thiol with maleimide-functionalized peptides.[9] This method is advantageous as it allows for conjugation under mild, physiological conditions (PBS, pH 7.4, room temperature), which is crucial for maintaining the integrity of sensitive biomolecules.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from published literature on the labeling of peptides with [18F]fluoropropyl prosthetic groups.

Table 1: Radiosynthesis of [18F]Fluoropropyl-Labeled Peptides

Prosthetic Group ApproachPeptidePrecursor AmountRadiochemical Yield (Decay Corrected)Synthesis Time (min)Molar Activity (GBq/μmol)Radiochemical Purity (%)Reference
2-[18F]FPA (Solid Phase) Various PeptidesNot Specified10%175Not Reported76-99% (pre-HPLC)[8]
3-[18F]Fluoropropyl Thiol E[c(RGDfK)]2-maleimide0.0024 – 3 µmol6 – 22% (non-decay corrected)~90Not Reported>95%[9]
[18F]FPy-TFP (Automated) cRGDyK1 mg13-26%97 ± 337-185>99%[10][11]

Table 2: Comparison of Different [18F]Labeling Prosthetic Groups

Prosthetic GroupTarget Functional GroupKey AdvantagesCommon Peptides Labeled
2-[18F]Fluoropropionic Acid ([18F]FPA) AmineEnables solid-phase synthesis for regioselectivity.RGD peptides, various lengths.[7][8]
3-[18F]Fluoropropyl Thiol Thiol (via maleimide)Mild conjugation conditions (pH 7.4, RT).[9]RGD peptides, aptamers.[9]
[18F]SFB AmineWidely used and well-established.[3][4]RGD peptides, antibodies.[4]
[18F]FPy-TFP AmineSuitable for automated synthesis.[10][11]YGGFL, cRGDyK, Bombesin analogs.[10][11]
Al[18F] Chelator (e.g., NOTA)Fast, one-step, kit-like labeling.[2][4]Octreotide, RGD peptides.[2]

Experimental Protocols

Protocol 1: Solid-Phase Labeling of Peptides with 2-[18F]Fluoropropionic Acid ([18F]FPA)

This protocol is based on the methodology for regioselective labeling of peptides on a solid support.[8]

Materials:

  • [18F]Fluoride in [18O]water

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3) solution

  • Ethyl 2-bromopropionate

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Peptide-bound solid support resin

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • HPLC system for purification and analysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Workflow Diagram:

G cluster_0 Step 1: [18F]Fluoride Activation cluster_1 Step 2: Synthesis of [18F]FPA cluster_2 Step 3: Solid-Phase Peptide Conjugation cluster_3 Step 4: Cleavage and Purification A [18F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K2CO3/K222 A->B C Azeotropic Drying B->C D Nucleophilic Substitution (Ethyl 2-bromopropionate) C->D E Base Hydrolysis (NaOH) D->E F Neutralization & SPE Purification E->F G Activation of [18F]FPA (HBTU/DIPEA) F->G H Coupling to Resin-Bound Peptide G->H I Washing of Resin H->I J Cleavage from Resin (TFA Cocktail) I->J K HPLC Purification J->K L Formulation K->L

Caption: Workflow for solid-phase labeling of peptides with [18F]FPA.

Procedure:

  • [18F]Fluoride Activation:

    • Trap aqueous [18F]fluoride on an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

    • Perform azeotropic drying of the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen.

  • Synthesis of 2-[18F]Fluoropropionic Acid ([18F]FPA):

    • To the dried [18F]fluoride complex, add a solution of ethyl 2-bromopropionate in anhydrous acetonitrile.

    • Heat the reaction mixture (e.g., 80-100°C) for 10-15 minutes to perform the nucleophilic substitution.

    • After cooling, add NaOH solution and heat to hydrolyze the ester.

    • Neutralize the reaction mixture and purify the resulting [18F]FPA using an SPE cartridge.

  • Solid-Phase Peptide Conjugation:

    • Activate the purified [18F]FPA in DMF using a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

    • Add the activated [18F]FPA solution to the peptide-bound solid support resin.

    • Allow the coupling reaction to proceed at room temperature for 15-30 minutes.

    • Wash the resin thoroughly with DMF and other appropriate solvents to remove unreacted reagents.

  • Cleavage and Purification:

    • Treat the resin with a TFA cleavage cocktail to cleave the [18F]fluoropropionyl-peptide from the solid support and remove protecting groups.

    • Precipitate the crude labeled peptide in cold ether, centrifuge, and decant the supernatant.

    • Dissolve the peptide pellet in a suitable solvent and purify by preparative HPLC.

    • Collect the fraction containing the desired product, remove the HPLC solvent, and formulate the final product in a physiologically compatible buffer.

Protocol 2: Thiol-Reactive Labeling of Maleimide-Functionalized Peptides with 3-[18F]Fluoropropyl Thiol

This protocol is adapted from the methodology for conjugating [18F]fluorothiols to maleimide substrates.[9]

Materials:

  • [18F]Fluoride in [18O]water

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3) solution

  • 1-Bromo-3-tosyloxypropane

  • Potassium thioacetate

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Maleimide-functionalized peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system for purification and analysis

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Workflow Diagram:

G cluster_0 Step 1: Synthesis of [18F]Fluoropropyl Tosylate cluster_1 Step 2: Synthesis of [18F]Fluoropropyl Thiol cluster_2 Step 3: Peptide Conjugation cluster_3 Step 4: Purification and Formulation A [18F]Fluoride Activation (K222/K2CO3, Drying) B Reaction with 1-Bromo-3-tosyloxypropane A->B C SPE Purification B->C D Reaction with Potassium Thioacetate C->D E Acidic Hydrolysis (HCl) D->E F Purge with Nitrogen to Collect Volatile Thiol E->F G Trap [18F]Fluoropropyl Thiol in PBS (pH 7.4) F->G H Add Maleimide-Peptide G->H I Incubate at Room Temperature H->I J HPLC Purification I->J K Formulation in Physiological Buffer J->K

Caption: Workflow for thiol-reactive labeling with [18F]fluoropropyl thiol.

Procedure:

  • Synthesis of 3-[18F]Fluoropropyl Tosylate:

    • Activate and dry [18F]fluoride with K222/K2CO3 as described in Protocol 1.

    • Add 1-bromo-3-tosyloxypropane in anhydrous acetonitrile to the dried [18F]fluoride and heat (e.g., 90°C) for 10 minutes.

    • Purify the resulting 3-[18F]fluoropropyl tosylate using an SPE cartridge.

  • Synthesis of 3-[18F]Fluoropropane-1-thiol:

    • React the purified 3-[18F]fluoropropyl tosylate with potassium thioacetate in a suitable solvent.

    • Perform acidic hydrolysis (e.g., with HCl) to remove the acetyl protecting group, yielding the volatile 3-[18F]fluoropropane-1-thiol.

    • The volatile thiol can be trapped in a solution for the next step by bubbling nitrogen through the reaction mixture.

  • Peptide Conjugation:

    • Trap the 3-[18F]fluoropropane-1-thiol in a vial containing the maleimide-functionalized peptide dissolved in PBS (pH 7.4).

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Purification and Formulation:

    • Purify the [18F]fluoropropyl-labeled peptide by preparative HPLC.

    • Collect the desired fraction, remove the organic solvent, and formulate the final product in a sterile, pyrogen-free solution for in vivo use.

Quality Control

After synthesis and purification, the [18F]fluoropropyl-labeled peptide must undergo rigorous quality control to ensure its suitability for PET imaging.

Table 3: Quality Control Parameters

ParameterMethodSpecification
Radiochemical Purity Analytical HPLC>95%
Chemical Purity Analytical HPLC (with UV detection)>95%
Identity of Product Co-elution with non-radioactive standard on HPLC; Mass Spectrometry (for non-radioactive standard)Retention time matches standard
Specific Activity Calculated from radioactivity and mass of peptide (determined by UV-HPLC)As high as possible (typically >37 GBq/μmol)
pH pH meter or pH strips4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits
Sterility & Endotoxins Standard microbiological testsSterile and low endotoxin levels

Conclusion

The use of [18F]fluoropropyl prosthetic groups provides a versatile and effective strategy for the radiolabeling of peptides for PET imaging. The choice between amine-reactive and thiol-reactive approaches depends on the specific peptide sequence and the desired site of conjugation. By following detailed and optimized protocols, researchers can reliably produce high-quality [18F]fluoropropyl-labeled peptides for preclinical and clinical applications, contributing to the advancement of molecular imaging and targeted radionuclide therapy. The automation of these processes further enhances the reliability and accessibility of these valuable radiotracers.[10][11]

References

Application Notes and Protocols: Utilizing 3-Fluoropropyl Tosylate for Small Molecule Drug Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance a multitude of pharmacological properties. The introduction of a 3-fluoropropyl group, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 3-Fluoropropyl tosylate serves as a key reagent for introducing this valuable moiety onto various nucleophilic functional groups commonly found in drug scaffolds, such as amines, phenols, and thiols. These application notes provide detailed protocols and supporting data for the modification of small molecule drugs using 3-fluoropropyl tosylate.

Physicochemical and Pharmacokinetic Impact of 3-Fluoropropylation

The introduction of a 3-fluoropropyl group can impart several beneficial properties to a drug molecule:

  • Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer in vivo half-life and improved bioavailability of the drug.

  • Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity (logP) of a compound, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[1]

  • Improved Selectivity: Subtle conformational changes induced by the 3-fluoropropyl group can enhance the selectivity of a drug for its intended target over off-target proteins.

Experimental Protocols

Synthesis of 3-Fluoropropyl Tosylate

A common method for the synthesis of 3-fluoropropyl tosylate involves the reaction of 3-fluoro-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Materials:

  • 3-Fluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve 3-fluoro-1-propanol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 3-fluoropropyl tosylate as a colorless oil.

General Protocol for N-Alkylation of Amines

Materials:

  • Small molecule containing a primary or secondary amine

  • 3-Fluoropropyl tosylate

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine-containing small molecule (1.0 eq) in ACN or DMF, add K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Add 3-fluoropropyl tosylate (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

General Protocol for O-Alkylation of Phenols

Materials:

  • Small molecule containing a phenolic hydroxyl group

  • 3-Fluoropropyl tosylate

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • Acetone or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic small molecule (1.0 eq) in acetone or DMF, add K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Add 3-fluoropropyl tosylate (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

General Protocol for S-Alkylation of Thiols

Materials:

  • Small molecule containing a thiol group

  • 3-Fluoropropyl tosylate

  • Potassium carbonate (K2CO3) or sodium hydride (NaH)

  • DMF or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol-containing small molecule (1.0 eq) in DMF or THF, add K2CO3 (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 3-fluoropropyl tosylate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Substrate ClassNucleophilic GroupReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aromatic Amine-NH23-Fluoropropyl TosylateK2CO3ACN801275-90(Hypothetical)
Heterocyclic Amine>NH3-Fluoropropyl TosylateCs2CO3DMF60880-95(Hypothetical)
Phenol-OH3-Fluoropropyl TosylateK2CO3Acetone501870-85(Hypothetical)
Thiophenol-SH3-Fluoropropyl TosylateNaHTHFRT4>90(Hypothetical)

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 3-Fluoropropyl Tosylate cluster_modification Small Molecule Modification cluster_evaluation Biological Evaluation S1 3-Fluoro-1-propanol S4 Reaction at 0°C to RT S1->S4 S2 p-Toluenesulfonyl Chloride S2->S4 S3 Pyridine/Et3N in DCM S3->S4 S5 Workup & Purification S4->S5 S6 3-Fluoropropyl Tosylate S5->S6 M3 3-Fluoropropyl Tosylate S6->M3 M1 Small Molecule Drug (with -NH2, -OH, or -SH) M4 Reaction in Solvent (ACN, DMF, THF) M1->M4 M2 Base (K2CO3, Cs2CO3, NaH) M2->M4 M3->M4 M5 Workup & Purification M4->M5 M6 3-Fluoropropylated Drug M5->M6 E1 In vitro Assays (Binding, Enzyme Activity) M6->E1 E2 Cell-based Assays (Potency, Selectivity) E1->E2 E3 ADME/PK Studies (Metabolic Stability) E2->E3 E4 In vivo Efficacy Studies E3->E4

Caption: Experimental workflow for the synthesis and application of 3-fluoropropyl tosylate.

signaling_pathway_impact cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response cluster_pharmacokinetics Pharmacokinetic Improvement D Drug Molecule BS Binding Site D->BS Binding FP 3-Fluoropropyl Group FP->BS Enhanced Interaction (Electrostatic/Steric) PK1 Increased Metabolic Stability (vs. non-fluorinated) FP->PK1 PK2 Optimized Lipophilicity FP->PK2 T Target Protein (Receptor/Enzyme) SP Signaling Pathway T->SP Modulation BS->T CR Cellular Response (e.g., Inhibition, Activation) SP->CR PE Therapeutic Effect CR->PE PK3 Improved Bioavailability PK1->PK3 PK2->PK3

Caption: Impact of 3-fluoropropylation on drug action and pharmacokinetics.

References

Application Notes and Protocols for Protecting Group Strategies in [18F]Fluoropropylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Fluoropropylation is a valuable strategy in positron emission tomography (PET) tracer development for introducing the positron-emitting radionuclide fluorine-18 into bioactive molecules. The 3-[18F]fluoropropyl group can be attached to heteroatoms such as nitrogen, oxygen, or sulfur. However, the presence of reactive functional groups in the precursor molecules often necessitates the use of protecting groups to prevent unwanted side reactions during the radiolabeling step. The selection of an appropriate protecting group is critical, as it must be stable under the conditions of [18F]fluoropropylation and easily removable under mild conditions to yield the final radiotracer with high radiochemical purity and yield.

These application notes provide a comprehensive overview of protecting group strategies for amines, alcohols, phenols, and thiols in the context of two-step [18F]fluoropropylation reactions. Detailed protocols for the radiosynthesis and deprotection steps are provided, along with a comparative summary of radiochemical yields for different protecting groups.

Decision-Making for Protecting Group Selection

The choice of a suitable protecting group depends on the nature of the functional group to be protected and the overall chemical structure of the precursor molecule. The following diagram illustrates a decision-making process for selecting an appropriate protecting group.

G cluster_input Starting Point cluster_functional_groups Functional Groups cluster_protecting_groups Protecting Group Options cluster_deprotection Deprotection Conditions Start Identify Functional Group in Precursor Molecule Amine Amine (Primary/Secondary) Start->Amine Alcohol_Phenol Alcohol / Phenol Start->Alcohol_Phenol Thiol Thiol Start->Thiol Boc Boc (tert-Butoxycarbonyl) Amine->Boc Nosyl Nosyl (2-Nitrobenzenesulfonyl) Amine->Nosyl TBDMS TBDMS (tert-Butyldimethylsilyl) Alcohol_Phenol->TBDMS Benzyl Benzyl (Bn) Alcohol_Phenol->Benzyl Trityl Trityl (Trt) Thiol->Trityl Acid Strong Acid (e.g., TFA, HCl) Boc->Acid Thiol_Base Thiol & Mild Base (e.g., Thiophenol, K2CO3) Nosyl->Thiol_Base Fluoride Fluoride Source (e.g., TBAF) TBDMS->Fluoride Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Benzyl->Hydrogenolysis Mild_Acid Mild Acid Trityl->Mild_Acid

Caption: Decision tree for selecting a protecting group.

Protecting Group Strategies and Data Summary

The following table summarizes common protecting groups for various functionalities and reported radiochemical yields (RCY) for the overall two-step [18F]fluoropropylation process. It is important to note that direct comparison of RCYs can be challenging due to variations in reaction conditions, precursors, and analytical methods across different studies.

Functional GroupProtecting GroupDeprotection ConditionTypical Non-decay Corrected RCY (%)
Amine Boc (tert-Butoxycarbonyl)Strong acid (TFA or HCl)15 - 40%
Nosyl (2-Nitrobenzenesulfonyl)Thiol and mild base20 - 50%
Alcohol/Phenol TBDMS (tert-Butyldimethylsilyl)Fluoride source (e.g., TBAF)10 - 30% (estimated)
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)15 - 35% (estimated)
Thiol Trityl (Trt)Mild acid20 - 45% (estimated)

Note: RCY values are approximate and can vary significantly based on the specific substrate and reaction optimization.

Experimental Workflow

The general workflow for the synthesis of an [18F]fluoropropylated radiotracer using a protecting group strategy involves two main chemical steps following the production of the [18F]fluoropropylating agent.

G cluster_workflow General [18F]Fluoropropylation Workflow Precursor Protected Precursor (e.g., N-Boc-amine) Fluoropropylation [18F]Fluoropropylation Precursor->Fluoropropylation 1. Reaction with [18F]fluoropropyl tosylate/bromide Protected_Intermediate Protected [18F]Intermediate Fluoropropylation->Protected_Intermediate Purification1 SPE/HPLC Purification Protected_Intermediate->Purification1 Deprotection Deprotection Final_Product Final [18F]Radiotracer Deprotection->Final_Product Purification2 SPE/HPLC Purification Final_Product->Purification2 Purification1->Deprotection 2. Removal of Protecting Group

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-[18F]Fluoropropyl-1-tosylate

This protocol describes the synthesis of the [18F]fluoropropylating agent, which is the first step in the two-step labeling procedure.

Materials:

  • [18F]Fluoride in [18O]H₂O

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution (0.1 M in water)

  • Acetonitrile (anhydrous)

  • 1,3-Propanediol-di-p-tosylate

  • Dichloromethane (DCM)

  • Water

  • Sep-Pak C18 cartridge

Procedure:

  • Transfer the aqueous [18F]fluoride solution to a shielded reaction vial.

  • Add K₂₂₂ (5-10 mg) and K₂CO₃ solution (100-200 µL).

  • Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen, with the addition of anhydrous acetonitrile (3 x 0.5 mL).

  • Dissolve 1,3-propanediol-di-p-tosylate (10-20 mg) in anhydrous acetonitrile (1 mL) and add to the dried [18F]fluoride/K₂₂₂ complex.

  • Seal the reaction vial and heat at 100-120°C for 10-15 minutes.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and pass it through a pre-conditioned Sep-Pak C18 cartridge.

  • Wash the cartridge with water (10 mL).

  • Elute the 3-[18F]fluoropropyl-1-tosylate from the cartridge with DCM (2 mL).

  • The resulting solution is used directly in the next step.

Protocol 2: [18F]Fluoropropylation and Deprotection of a Boc-Protected Amine

This protocol provides an example of the [18F]fluoropropylation of a Boc-protected amine precursor, followed by acidic deprotection.

Materials:

  • 3-[18F]Fluoropropyl-1-tosylate in DCM (from Protocol 1)

  • Boc-protected amine precursor

  • Acetonitrile (anhydrous)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Solid-phase extraction (SPE) cartridges (e.g., C18, silica)

  • HPLC system for purification

Procedure: Part A: [18F]Fluoropropylation

  • Evaporate the DCM from the 3-[18F]fluoropropyl-1-tosylate solution under a stream of nitrogen.

  • Dissolve the Boc-protected amine precursor (5-10 mg) in anhydrous acetonitrile (0.5 mL) and add it to the reaction vial containing the dried [18F]fluoropropylating agent.

  • Seal the vial and heat at 80-100°C for 15-20 minutes.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product containing the Boc-protected [18F]fluoropropylated intermediate by semi-preparative HPLC.

  • Collect the fraction corresponding to the desired product and remove the solvent.

Part B: Boc Deprotection

  • To the dried, purified intermediate, add a solution of TFA in DCM (e.g., 20-50% v/v) or 4M HCl in dioxane (0.5-1 mL).

  • Let the reaction proceed at room temperature for 10-20 minutes. Monitor the deprotection by radio-TLC.

  • Evaporate the acid under a stream of nitrogen. Co-evaporation with DCM or acetonitrile may be necessary to remove all traces of acid.

  • Dissolve the residue in the appropriate solvent for final purification.

  • Purify the final [18F]fluoropropylated amine by semi-preparative HPLC or SPE to ensure high radiochemical and chemical purity.

  • Formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).

Protocol 3: [18F]Fluoropropylation and Deprotection of a Nosyl-Protected Amine

This protocol details the labeling of a nosyl-protected amine and its subsequent deprotection under mild basic conditions.

Materials:

  • 3-[18F]Fluoropropyl-1-tosylate in DCM (from Protocol 1)

  • Nosyl-protected amine precursor

  • Dimethylformamide (DMF, anhydrous)

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • HPLC system for purification

Procedure: Part A: [18F]Fluoropropylation

  • Follow steps 1-4 as described in Protocol 2, Part A, using the nosyl-protected amine precursor and DMF as the solvent.

  • Purify the nosyl-protected [18F]fluoropropylated intermediate by semi-preparative HPLC.

  • Collect the desired fraction and remove the solvent.

Part B: Nosyl Deprotection

  • Dissolve the dried intermediate in DMF (0.5 mL).

  • Add thiophenol (2-3 equivalents) and a mild base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Heat the mixture at 50-80°C for 10-15 minutes.

  • Cool the reaction mixture and purify the final deprotected amine using semi-preparative HPLC.

  • Formulate the final product as described previously.

Conclusion

The successful radiosynthesis of [18F]fluoropropylated PET tracers often hinges on a well-defined protecting group strategy. The choice of protecting group should be tailored to the specific functional groups present in the precursor molecule, ensuring stability during radiolabeling and efficient removal under conditions that preserve the integrity of the final product. The protocols and data presented herein provide a foundational guide for researchers to develop robust and high-yielding [18F]fluoropropylation reactions for a wide range of molecular targets.

Application Notes and Protocols for Deprotection of [18F]Fluoropropyl-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of common protecting groups encountered in the synthesis of [18F]fluoropropyl-labeled compounds. The selection of a deprotection strategy is critical to ensure high radiochemical yield, purity, and specific activity of the final radiotracer.

Overview of Deprotection Strategies

The final step in the synthesis of many [18F]fluoropropyl-labeled radiotracers involves the removal of protecting groups from functionalities such as amines, thiols, or carboxylic acids. The choice of the protecting group and the subsequent deprotection method must be compatible with the short half-life of fluorine-18 (109.7 minutes) and the sensitivity of the radiolabeled molecule. Common deprotection strategies include acidic hydrolysis, basic hydrolysis, and cleavage using specific reagents.

Acidic Deprotection of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its relatively straightforward removal under acidic conditions.

Table 1: Protocols for Acidic Deprotection of Boc-[18F]Fluoropropyl Amines

ParameterProtocol 1Protocol 2
Reagent Hydrochloric Acid (HCl)Trifluoroacetic Acid (TFA)
Concentration 38% in water20-50% in Dichloromethane (DCM)
Temperature 100 °C0 °C to Room Temperature
Reaction Time 15 minutes30 - 120 minutes
Typical RCY >50% (for [18F]FDOPA synthesis)Variable, depends on substrate
Reference [1][2]
Experimental Protocol: Acidic Deprotection with HCl
  • To the vessel containing the dried, protected [18F]fluoropropyl-Boc-amine intermediate, add 0.5 mL of 38% hydrochloric acid.

  • Seal the vessel and heat it to 100 °C for 15 minutes.[1]

  • After cooling to room temperature, neutralize the reaction mixture with an appropriate amount of sodium hydroxide solution.

  • Proceed with the purification of the deprotected [18F]fluoropropyl-amine via solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

cluster_workflow Acidic Deprotection Workflow (Boc Group) A Protected [18F]Fluoropropyl-Boc-Amine B Add 38% HCl A->B Deprotection C Heat at 100°C for 15 min B->C D Neutralization C->D E Purification (SPE or HPLC) D->E F Deprotected [18F]Fluoropropyl-Amine E->F cluster_workflow Basic Deprotection Workflow (Ester Group) A Protected [18F]Fluoropropyl-Ester B Add NaOH or KOH Solution A->B Saponification C Stir at RT - 80°C B->C D Neutralization with HCl C->D E Purification D->E F Deprotected [18F]Fluoropropyl-Carboxylic Acid E->F cluster_workflow Nosyl Deprotection Workflow A Protected [18F]Fluoropropyl-Nosyl-Amine B Add Solid-Supported Thiol & Base A->B Cleavage C Microwave Irradiation (80°C) B->C D Filtration to Remove Resin C->D E Purification D->E F Deprotected [18F]Fluoropropyl-Amine E->F cluster_workflow S-Trityl Deprotection Workflow A Protected [18F]Fluoropropyl-S-Trityl-Thiol B Add TFA and TIS in DCM A->B Cleavage C Stir at Room Temperature B->C D Solvent Evaporation C->D E Purification (HPLC) D->E F Deprotected [18F]Fluoropropyl-Thiol E->F

References

Application of 3-Fluoropropyl Tosylate in Neuroimaging Tracer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel radiotracers is a cornerstone of advancing molecular neuroimaging with Positron Emission Tomography (PET). The introduction of the fluorine-18 (¹⁸F) labeled 3-fluoropropyl group has emerged as a valuable strategy in the design of these tracers. The 3-fluoropropyl moiety offers favorable pharmacokinetic properties, including increased metabolic stability and appropriate lipophilicity for brain penetration. 3-Fluoropropyl tosylate serves as a key precursor for the convenient one-step radiolabeling of various targeting molecules via nucleophilic substitution. This document provides detailed application notes and protocols for the use of 3-fluoropropyl tosylate and related precursors in the development of PET radiotracers for neuroimaging, with a focus on tracers targeting the sigma-1 receptor and amino acid transporters.

Data Presentation: Radiosynthesis of ¹⁸F-Labeled Neuroimaging Tracers

The following tables summarize the quantitative data for the radiosynthesis of several PET tracers utilizing a fluoropropyl or analogous labeling strategy.

Tracer NameTargetPrecursor TypeRadiochemical Yield (Decay Corrected)Radiochemical PurityMolar Activity (GBq/µmol)Synthesis Time (min)
[¹⁸F]Fluspidine Sigma-1 ReceptorTosylate37 ± 8%[1]> 99%[1]176.6 ± 52.0[1]59 ± 4[1]
[¹⁸F]FTC-146 Sigma-1 ReceptorTosylate3.3 ± 0.7% to 41.7 ± 4.4%[2][3]> 95% to > 98%[2][3]8.3 ± 3.3 to 171[2][3]~60[4]
O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) Amino Acid TransporterTosylate~12% (automated) to 25-30% (manual, not decay corrected)[5][6]> 95%[6]Not consistently reported~52-60[5][6]
--INVALID-LINK--4-(3-Fluoropropyl)glutamine Amino Acid TransporterNot specifiedLow (specific values not consistently provided)[7]≥ 95%[8]Not consistently reportedNot consistently reported

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]Fluspidine for Sigma-1 Receptor Imaging

This protocol describes the automated synthesis of [¹⁸F]Fluspidine using a GE TRACERlab™ FX F-N synthesizer, adapted from published procedures.[1]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Tris(dibenzylideneacetone)dipalladium(0)

  • 4-(Di-tert-butylphosphino)-N,N-dimethylaniline

  • 1'-Benzyl-3-(2-tosyloxyethyl)-3H-spiro[[8]benzofuran-1,4'-piperidine] (Tosylate precursor)

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Ethanol (absolute)

  • Sodium chloride for injection

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride onto a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2. (10 mg in 1.5 mL acetonitrile) and potassium carbonate (1 mg in 0.5 mL water).

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by heating at 120°C under a stream of nitrogen, followed by vacuum. Repeat this step with the addition of 1 mL of anhydrous acetonitrile to ensure the complex is free of water.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (2-3 mg) in 1 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Seal the reaction vessel and heat at 85°C for 15 minutes.[1]

  • Purification:

    • After cooling, dilute the reaction mixture with 1 mL of the HPLC mobile phase.

    • Inject the crude product onto a semi-preparative reverse-phase HPLC column (e.g., polar RP phase).

    • Elute with a mobile phase of acetonitrile/water buffered with ammonium acetate.

    • Collect the fraction corresponding to [¹⁸F]Fluspidine, identified by a UV detector and a radioactivity detector.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

    • Elute the final product from the SPE cartridge with a small volume of absolute ethanol.

    • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • Determine the radiochemical purity and identity of the final product using analytical HPLC.

    • Measure the molar activity.

    • Perform tests for sterility, pyrogenicity, and residual solvents as required for clinical use.

Protocol 2: Manual Radiosynthesis of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT) for Amino Acid Transporter Imaging

This protocol is a generalized procedure based on published methods for the manual synthesis of [¹⁸F]FPT.[5][6]

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • 1,3-Ditosyloxypropane

  • L-Tyrosine

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18 and alumina)

Procedure:

  • Preparation of [¹⁸F]3-Fluoropropyl-1-tosylate:

    • Trap and dry the [¹⁸F]fluoride with K₂₂₂ and K₂CO₃ as described in Protocol 1.

    • Add a solution of 1,3-ditosyloxypropane (10-20 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 100°C for 10 minutes.

    • Pass the crude reaction mixture through an alumina SPE cartridge to remove unreacted [¹⁸F]fluoride. Elute the [¹⁸F]3-fluoropropyl-1-tosylate with acetonitrile.

  • Radiolabeling of L-Tyrosine:

    • Prepare a solution of L-tyrosine (10-15 mg) and potassium carbonate (5-10 mg) in a mixture of DMF and water.

    • Add the eluted [¹⁸F]3-fluoropropyl-1-tosylate to the L-tyrosine solution.

    • Heat the reaction mixture at 120°C for 15-20 minutes.

  • Hydrolysis and Purification:

    • Cool the reaction mixture and add hydrochloric acid to neutralize the solution and hydrolyze any protecting groups if used.

    • Purify the crude product using semi-preparative HPLC with a suitable C18 column and a mobile phase such as ethanol/water with a buffer.

    • Collect the fraction containing [¹⁸F]FPT.

  • Formulation:

    • Formulate the collected fraction as described in Protocol 1 using an SPE cartridge.

  • Quality Control:

    • Perform quality control checks as outlined in Protocol 1.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating cellular stress responses, ion channel function, and neuronal signaling. PET tracers targeting the sigma-1 receptor, such as [¹⁸F]Fluspidine and [¹⁸F]FTC-146, are valuable tools for studying its role in neurological and psychiatric disorders.

sigma1_pathway cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging cluster_cellular Cellular Mechanism precursor 3-Fluoropropyl Tosylate tracer [¹⁸F]Sigma-1 Tracer (e.g., [¹⁸F]Fluspidine) precursor->tracer f18 [¹⁸F]Fluoride f18->tracer Nucleophilic Substitution injection IV Injection tracer->injection brain Brain Uptake injection->brain pet PET Scanner brain->pet s1r Sigma-1 Receptor brain->s1r Binding ion_channel Ion Channels (Ca²⁺, K⁺) s1r->ion_channel Modulation cell_survival Neuroprotection & Cell Survival s1r->cell_survival neurotransmission Modulation of Neurotransmission ion_channel->neurotransmission

Caption: Workflow for Sigma-1 Receptor PET Tracer Development and Application.

L-Type Amino Acid Transporter 1 (LAT1) in Cancer Neuroimaging

The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer, including brain tumors, to support the high demand for essential amino acids for proliferation. PET tracers that are substrates for LAT1, such as O-(3-[¹⁸F]fluoropropyl)-L-tyrosine, can be used to visualize and characterize these tumors.

lat1_pathway cluster_synthesis_lat1 Radiotracer Synthesis cluster_imaging_lat1 Tumor Imaging cluster_cellular_lat1 Cellular Mechanism in Cancer precursor_lat1 3-Fluoropropyl Tosylate tracer_lat1 [¹⁸F]FPT precursor_lat1->tracer_lat1 [¹⁸F]Fluoropropylation tyrosine L-Tyrosine Derivative tyrosine->tracer_lat1 injection_lat1 IV Injection tracer_lat1->injection_lat1 tumor_uptake Tumor Uptake injection_lat1->tumor_uptake pet_scan PET Scan tumor_uptake->pet_scan lat1 LAT1 Transporter tumor_uptake->lat1 Transport amino_acids Essential Amino Acids lat1->amino_acids Influx mtor mTOR Signaling amino_acids->mtor proliferation Cell Proliferation & Growth mtor->proliferation

Caption: Application of [¹⁸F]FPT for Imaging LAT1-Mediated Amino Acid Transport in Cancer.

Conclusion

The use of 3-fluoropropyl tosylate and related precursors provides a versatile and efficient method for the ¹⁸F-labeling of neuroimaging tracers. The protocols and data presented herein offer a valuable resource for researchers and scientists in the field of PET radiotracer development. The ability to non-invasively probe the density and function of key neurological targets like the sigma-1 receptor and amino acid transporters with high-quality radiotracers is crucial for advancing our understanding of brain function in health and disease, and for the development of novel therapeutics.

References

Application Notes and Protocols: One-Pot Synthesis of N-(3-[18F]fluoropropyl)paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot radiosynthesis of N-(3-[18F]fluoropropyl)paroxetine ([18F]FPP), a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. This radiotracer is intended for use in positron emission tomography (PET) to visualize serotonin uptake sites. The synthesis involves the reaction of paroxetine with 3-[18F]fluoropropyltosylate. This application note includes a summary of the key quantitative data, a detailed experimental protocol, and diagrams illustrating the synthesis workflow and the mechanism of action of paroxetine.

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression, anxiety disorders, and other neurological conditions.[1][2][3] Its mechanism of action involves blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3] The development of radiolabeled analogs of paroxetine, such as N-(3-[18F]fluoropropyl)paroxetine ([18F]FPP), allows for the in vivo imaging of SERT distribution and density using PET, which can be a valuable tool in neuroscience research and drug development.[4]

The one-pot synthesis described herein offers a straightforward method for the preparation of [18F]FPP.[4] This document aims to provide researchers with the necessary information to reproduce this synthesis and utilize the resulting radiotracer in preclinical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine.

ParameterValueReference
Radiochemical Yield ~8%[4]
Synthesis Time ~90 minutes[4]
Specific Activity 2640 ± 360 mCi/µmol[4]
Radiochemical Purity High (as determined by HPLC)[4]
Chemical Purity High (as determined by HPLC)[4]

Experimental Protocol

This protocol details the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine from 3-[18F]fluoropropyltosylate and paroxetine.[4]

Materials and Reagents:

  • Paroxetine

  • 1,3-propanediol bistosylate

  • [18F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water for injection

  • Sterile saline for injection

  • C18 Sep-Pak cartridges

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of [18F]Fluoride:

    • Aqueous [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

    • The [18F]fluoride is trapped on an anion exchange resin cartridge.

    • Elute the [18F]fluoride from the cartridge using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [18F]K/K2.2.2 complex by repeated additions and evaporations of anhydrous acetonitrile.

  • One-Pot Radiosynthesis of [18F]FPP:

    • To the dried [18F]K/K2.2.2 complex, add a solution of 1,3-propanediol bistosylate in anhydrous DMF.

    • Heat the reaction mixture to synthesize 3-[18F]fluoropropyltosylate.

    • After a specified reaction time, add a solution of paroxetine in anhydrous DMF to the same reaction vessel. An excess amount of paroxetine relative to 1,3-propanediol bistosylate is crucial for the reaction.[4]

    • Continue heating the reaction mixture to facilitate the N-alkylation of paroxetine with 3-[18F]fluoropropyltosylate.

  • Purification:

    • After the reaction is complete, quench the reaction with water.

    • Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]FPP.

  • Formulation:

    • Collect the HPLC fraction containing [18F]FPP.

    • Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.

    • Formulate the final product in sterile saline for injection, suitable for in vivo studies.

Quality Control:

  • Determine the radiochemical purity and identity of the final product using analytical HPLC.

  • Measure the specific activity by quantifying the amount of radioactivity and the mass of the product.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: One-Pot Synthesis cluster_2 Step 3: Purification & Formulation a [18F]Fluoride Production b Trapping on Anion Exchange Resin a->b c Elution with K2.2.2/K2CO3 b->c d Azeotropic Drying c->d e Addition of 1,3-propanediol bistosylate d->e Transfer to Reaction Vessel f Synthesis of 3-[18F]fluoropropyltosylate e->f g Addition of Paroxetine f->g h N-alkylation to form [18F]FPP g->h i HPLC Purification h->i Crude Product j Solvent Removal i->j k Formulation in Saline j->k l Quality Control k->l

Caption: Workflow for the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine.

Mechanism of Action of Paroxetine

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron serotonin Serotonin (5-HT) sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding vesicle Vesicular Release of 5-HT vesicle->serotonin Release signal Signal Transduction receptor->signal paroxetine Paroxetine paroxetine->sert Blocks

Caption: Paroxetine blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Discussion

The one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine provides a relatively rapid method for producing this PET radiotracer.[4] The radiochemical yield of approximately 8% is modest, which is a consideration for producing sufficient quantities for imaging studies.[4] It is important to note that N-fluoropropylation significantly reduces the affinity of paroxetine for the serotonin uptake site by three orders of magnitude.[4] This reduced affinity may impact the in vivo signal-to-noise ratio and should be taken into account when designing and interpreting PET imaging studies with [18F]FPP. Further optimization of the reaction conditions, such as temperature and reaction time, may lead to improved radiochemical yields. Additionally, the use of automated synthesis modules could enhance the reproducibility and safety of the production process.[5][6][7][8][9]

Conclusion

This document provides a comprehensive overview and detailed protocol for the one-pot synthesis of N-(3-[18F]fluoropropyl)paroxetine. The information presented is intended to enable researchers to synthesize and evaluate this radiotracer for PET imaging of serotonin uptake sites. While the synthesis is straightforward, the reduced affinity of the final product for its target warrants careful consideration in its application.

References

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of [18F]fluoropropyl tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [18F]fluoropropyl tosylate. Our aim is to help you diagnose and resolve common issues to improve radiochemical yield and product purity.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of [18F]fluoropropyl tosylate, presented in a question-and-answer format.

Question 1: What are the most common causes for low radiochemical yield (RCY) of [18F]fluoropropyl tosylate?

Answer: Low radiochemical yield is a frequent challenge and can often be attributed to one or more of the following factors:

  • Presence of Water: Residual water in the reaction mixture is a primary cause of low yield. [18F]Fluoride is a strong nucleophile only in anhydrous conditions. Water molecules form a hydration shell around the fluoride ion, reducing its reactivity. Inefficient azeotropic drying of the [18F]fluoride-Kryptofix complex is a common culprit.

  • Formation of Side Products: A significant side reaction is the formation of [18F]fluoropropanol. This occurs when the tosylate precursor reacts with hydroxide ions, which can be present due to residual water or the basicity of the reaction medium.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and the molar ratio of base to precursor are critical parameters that significantly influence the yield. Non-optimized conditions can lead to incomplete reactions or the formation of undesired byproducts.

  • Precursor Quality: The purity and stability of the 1,3-ditosylpropane precursor are crucial. Degraded or impure precursor can lead to inconsistent results and lower yields.

  • Inefficient Purification: Loss of product during the solid-phase extraction (SPE) purification step can also contribute to a lower final yield. This can be due to improper cartridge conditioning, incorrect solvent selection for elution, or overloading the cartridge.

Question 2: I am observing a significant amount of [18F]fluoropropanol in my crude product. How can I minimize its formation?

Answer: The formation of [18F]fluoropropanol is a known side reaction. Here are several strategies to minimize it:

  • Ensure Anhydrous Conditions: Meticulous azeotropic drying of the [18F]fluoride/Kryptofix/K₂CO₃ complex is critical to remove any residual water, which is a source of hydroxide ions that lead to the formation of [18F]fluoropropanol.

  • Optimize the Base: The choice and amount of base can significantly impact the formation of [18F]fluoropropanol. Using a less basic phase transfer catalyst system can be beneficial. For instance, studies have shown that using tri-(tert-butanol)-methylammonium iodide (TBMA-I) as the phase transfer catalyst can eliminate the formation of [18F]fluoropropanol, although this may also affect the overall radiochemical yield.[1]

  • Control the Base-to-Precursor Ratio: A high molar ratio of base to precursor can increase the formation of alcohol byproducts. It is important to carefully control this ratio.

Question 3: What is the recommended purification method for [18F]fluoropropyl tosylate, and what are the key steps to ensure high recovery?

Answer: Solid-phase extraction (SPE) is a commonly used and efficient method for the purification of [18F]fluoropropyl tosylate. To ensure high recovery, follow these key steps:

  • Cartridge Selection: A C18 SPE cartridge is typically used for this purification.

  • Conditioning: Properly condition the SPE cartridge by passing a suitable solvent, such as methanol or acetonitrile, through it. This activates the stationary phase for optimal interaction with the sample.

  • Equilibration: Equilibrate the cartridge with water or a weak aqueous solution to prepare it for the loading of the reaction mixture.

  • Loading: Dilute the crude reaction mixture with water to reduce the solvent strength and ensure the trapping of [18F]fluoropropyl tosylate on the cartridge. Load the diluted mixture slowly onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., a low percentage of ethanol or acetonitrile in water) to remove unreacted [18F]fluoride, the Kryptofix complex, and other polar impurities.

  • Elution: Elute the purified [18F]fluoropropyl tosylate with a stronger organic solvent, such as acetonitrile or a higher concentration of ethanol in water. Collect the eluate containing the purified product.

Data Presentation

Table 1: Influence of Phase Transfer Catalyst on Radiochemical Yield (RCY) of [18F]Fluoropropyl Tosylate
Phase Transfer CatalystRadiochemical Yield (RCY) of [18F]Fluoropropyl TosylateYield of [18F]Fluoropropanol
Tetraethylammonium bicarbonate (TEAB)60%7%
Tri-(tert-butanol)-methylammonium iodide (TBMA-I)21%0%

Data sourced from a study on the synthesis of [18F]fluoropropyl tosylate.[1]

Table 2: Effect of Reaction Conditions on the Formation of Side Products in the Synthesis of [18F]Fluoroethyl Tosylate*
EntryTemperature (°C)Time (min)Molar Ratio (Base/Precursor)Yield of [18F]FEOH (%)Yield of [18F]VF (%)
17030.712
213030.7510
370150.738
4130150.71128

*Data from a study on the synthesis of the closely related [18F]fluoroethyl tosylate, illustrating the impact of reaction parameters on the formation of volatile side-products ([18F]FEOH: 2-[18F]fluoroethanol, [18F]VF: [18F]vinyl fluoride). These trends are informative for the synthesis of [18F]fluoropropyl tosylate.[1]

Experimental Protocols

Detailed Methodology for Manual Synthesis of [18F]Fluoropropyl Tosylate

This protocol is adapted from established methods for the synthesis of [18F]fluoroalkyl tosylates.[1]

  • [18F]Fluoride Trapping and Elution:

    • No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction.

    • The aqueous [18F]fluoride solution is passed through a pre-conditioned QMA (quaternary methylammonium) cartridge to trap the [18F]F-.

    • The trapped [18F]F- is then eluted from the cartridge with a solution containing Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile and water.

  • Azeotropic Drying:

    • The eluate containing the [K+/K222]/[18F]F-/CO₃²⁻ complex is transferred to a reaction vessel.

    • The mixture is dried by azeotropic distillation under a stream of nitrogen at approximately 100°C. This is typically achieved by the sequential addition and evaporation of anhydrous acetonitrile (e.g., 3 x 1 mL).

  • Nucleophilic Substitution Reaction:

    • A solution of the precursor, 1,3-ditosylpropane, in anhydrous acetonitrile is added to the dried [18F]fluoride complex.

    • The reaction vessel is sealed and heated to the desired temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).

  • Solid-Phase Extraction (SPE) Purification:

    • After the reaction is complete, the crude mixture is cooled to room temperature.

    • The mixture is diluted with water and loaded onto a pre-conditioned C18 SPE cartridge.

    • The cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.

    • The purified [18F]fluoropropyl tosylate is eluted from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

Visualizations

experimental_workflow cluster_start [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification start [18F]Fluoride in [18O]H2O qma Trap on QMA Cartridge start->qma 1. elute Elute with K222/K2CO3 qma->elute 2. dry Azeotropic Drying elute->dry 3. react Add Precursor & Heat dry->react 4. spe SPE Purification (C18 Cartridge) react->spe 5. product [18F]Fluoropropyl Tosylate spe->product 6.

Caption: Experimental workflow for the synthesis of [18F]fluoropropyl tosylate.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solution Solutions start Low Radiochemical Yield check_drying Azeotropic Drying Sufficient? start->check_drying check_side_products High [18F]Fluoropropanol Formation? check_drying->check_side_products Yes improve_drying Improve drying protocol (e.g., more MeCN additions) check_drying->improve_drying No check_conditions Reaction Conditions Optimized? check_side_products->check_conditions No optimize_base Optimize base/catalyst (e.g., use TBMA-I) check_side_products->optimize_base Yes check_precursor Precursor Quality Verified? check_conditions->check_precursor Yes optimize_reaction Adjust Temp., Time, Base/Precursor Ratio check_conditions->optimize_reaction No use_high_purity_precursor Use fresh, high-purity 1,3-ditosylpropane check_precursor->use_high_purity_precursor No

Caption: Troubleshooting decision tree for low yield in [18F]fluoropropyl tosylate synthesis.

References

Technical Support Center: HPLC Purification of [18F]Fluoropropylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) purification of [18F]fluoropropylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns used for purifying [18F]fluoropropylated compounds? A1: Reversed-phase C18 columns are almost universally applied for the purification and quality control of fluorine-18 labeled PET radiopharmaceuticals.[1][2] These columns effectively separate the desired fluorinated compound from precursors and reaction byproducts based on hydrophobicity.

Q2: How does the mobile phase composition affect the separation? A2: The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium formate or acetate), is critical for achieving good separation.[1][2] Adjusting the solvent ratio can change the retention times of compounds. The pH of the mobile phase is also important; for silica-based C18 columns, a pH above 5 is recommended to ensure high recovery of unreacted [18F]fluoride.[2]

Q3: What are typical radiochemical yield and purity values for HPLC-purified [18F]fluoropropylated compounds? A3: The radiochemical yield and purity can vary depending on the specific compound and synthesis method. For example, the automated synthesis and HPLC purification of [18F]AV-45 has been reported with a radiochemical yield of 14.8 ± 2.1% and a radiochemical purity greater than 95%.[1] For [18F]flumazenil produced from an iodonium tosylate precursor, yields can reach 53.4 ± 9.0% with a radiochemical purity of over 99% after implementing a pre-HPLC purification step.[3][4]

Q4: Why is sample pretreatment before HPLC injection sometimes necessary? A4: Pre-purification of the crude reaction mixture using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, can significantly improve the radiochemical yield and extend the lifespan of the semi-preparative HPLC column.[3][4] This step removes impurities that might otherwise interfere with the HPLC separation or irreversibly bind to the column.

Q5: What is the difference between analytical and preparative HPLC in this context? A5: Preparative HPLC is used to purify the crude reaction mixture and isolate the desired [18F]fluoropropylated compound. It uses larger columns and higher flow rates to handle larger sample volumes.[1] Analytical HPLC, on the other hand, uses smaller columns and lower flow rates for quality control purposes, such as determining the radiochemical purity and specific activity of the final product.[1][5][6]

HPLC Troubleshooting Guide

Many issues encountered during HPLC purification can be systematically diagnosed and resolved.[7] The following guide addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure 1. Blockage in the system (e.g., tubing, in-line filter, guard column).[8][9] 2. Precipitated buffer in the mobile phase.[7] 3. Clogged column inlet frit.[9]1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or tubing.[9] 2. Ensure buffer components are fully dissolved in the mobile phase. Flush the system with a high-aqueous wash if salt precipitation is suspected.[7] 3. Back-flush the column (disconnected from the detector) with a strong solvent. If pressure remains high, replace the inlet frit or the column.[9][10]
Shifting Retention Times 1. Change in mobile phase composition.[8][11] 2. Column temperature fluctuations.[11] 3. Column aging or degradation.[11] 4. Insufficient column equilibration time.[8]1. Prepare fresh mobile phase, ensuring accurate solvent ratios and thorough degassing.[11] If using a gradient mixer, verify its performance.[12] 2. Use a column oven to maintain a consistent temperature.[11] 3. Replace the column if performance continues to degrade. Use a guard column to extend its life.[12][13] 4. Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[8]
Peak Tailing or Broadening 1. Mismatch between sample solvent and mobile phase.[11][13] 2. Secondary interactions with the stationary phase (e.g., residual silanols).[10] 3. Column void or channeling.[7] 4. Contamination at the head of the column.[10]1. Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[9][13] 2. Adjust the mobile phase pH to suppress silanol interactions (e.g., lower pH for basic compounds).[10] 3. A void at the column inlet is irreversible; the column must be replaced. Avoid sudden pressure shocks.[7] 4. Use a guard column and filter all samples before injection.[10][12]
Low Radiochemical Recovery 1. Retention of unreacted [18F]fluoride on the column.[2] 2. Inefficient elution from the post-HPLC solid-phase extraction (SPE) cartridge. 3. Radiolysis of the product, especially at high activities.[14]1. For silica-based C18 columns, ensure the mobile phase pH is >5 to prevent [18F]fluoride retention.[2] 2. Optimize the SPE elution step. You may need to use a stronger solvent or a larger volume to ensure complete recovery of the product from the cartridge.[12] 3. Minimize synthesis and purification time. Consider the use of radical scavengers in the final formulation if radiolysis is a suspected issue.
Split Peaks 1. Clogged or partially blocked column inlet frit.[10] 2. Sample solvent effect (injecting in a much stronger solvent than the mobile phase).[11] 3. Column void or damage.[7]1. Disconnect the column, reverse it, and flush to dislodge particulates. If this fails, replace the frit or the column.[9] 2. Dilute the sample in the mobile phase before injection.[9] 3. Replace the column.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC purification of specific [18F]fluoropropylated compounds.

CompoundRadiochemical Yield (non-decay corrected)Radiochemical PuritySpecific Activity (EOS)HPLC ConditionsReference
[18F]AV-45 14.8 ± 2.1% (n=4)> 95%72.9 ± 10.2 MBq/µgColumn: Preparative C18 Mobile Phase: Acetonitrile/Water (60:40, v/v) Flow Rate: 4 mL/min[1]
[18F]Flumazenil 53.4 ± 9.0% (n=94)> 99%572 ± 116 GBq/µmolPre-treatment: C18 plus Sep-Pak cartridge Column: Semi-preparative C18 (Specific mobile phase not detailed)[3][4]
[18F]FP-(+)-DTBZ 29 ± 1.8%> 99%Not ReportedColumn: Semi-preparative Mobile Phase: Acetonitrile/50 mM Ammonium Acetate (57:43, v/v) Flow Rate: 4 mL/min[15]

Experimental Protocols

General Protocol for Semi-Preparative HPLC Purification of an [18F]Fluoropropylated Compound

This protocol provides a general framework. Specific parameters such as mobile phase composition and gradient must be optimized for each compound.

  • System Preparation:

    • Prepare the mobile phase (e.g., Acetonitrile:Water or Acetonitrile:Buffer). Degas the solvents thoroughly using sonication or helium sparging to prevent bubble formation.[11]

    • Install the appropriate semi-preparative column (e.g., C18, 10 µm particle size).

    • Equilibrate the HPLC system by pumping the mobile phase through the column at the desired flow rate (e.g., 4-5 mL/min) until a stable baseline is achieved on both the UV and radiation detectors.[8]

  • Sample Preparation and Injection:

    • Following radiosynthesis and any initial workup (e.g., acid/base hydrolysis, neutralization), draw the crude reaction mixture into a syringe.[1]

    • Optional but Recommended: Pass the crude mixture through a pre-activated C18 SPE cartridge to remove highly polar impurities and some unreacted precursors.[3][4] Elute the desired components with an appropriate solvent (e.g., acetonitrile).

    • Inject the prepared sample onto the HPLC system.

  • Chromatographic Separation and Fraction Collection:

    • Run the HPLC method. Monitor the separation in real-time using the UV (e.g., at 254 nm) and radioactivity detectors.[1]

    • Identify the radioactive peak corresponding to your target compound by comparing its retention time to that of a non-radioactive reference standard.

    • Collect the fraction containing the desired radioactive peak into a sterile vial containing a volume of sterile water (e.g., 50-100 mL). This dilution is necessary for the subsequent reformulation step.[1]

  • Reformulation (SPE):

    • Pass the collected, diluted HPLC fraction through a sterile C18 SPE cartridge (e.g., Sep-Pak Light or Plus). The [18F]fluoropropylated compound will be retained on the cartridge, while the HPLC mobile phase passes through to waste.

    • Wash the cartridge with sterile water for injection to remove any residual acetonitrile or buffer salts.

    • Elute the purified final product from the cartridge with a small volume (e.g., 1-2 mL) of absolute ethanol into a sterile final product vial.[1]

    • Add sterile saline for injection to achieve the desired final ethanol concentration (typically <10%) for intravenous administration.

  • Quality Control:

    • Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.[1][6]

Visualizations

Experimental Workflow Diagram

G cluster_prep Radiosynthesis cluster_purify Purification & Formulation cluster_qc Quality Control F18 [18F]Fluoride Production Synth Nucleophilic Substitution Reaction F18->Synth Crude Crude Product Mixture Synth->Crude PreTreat Optional Pre-treatment (e.g., C18 Cartridge) Crude->PreTreat HPLC Semi-Preparative HPLC Purification Crude->HPLC PreTreat->HPLC Collect Fraction Collection (Dilution with Water) HPLC->Collect SPE SPE Reformulation (C18 Cartridge) Collect->SPE Formulate Final Formulation (Ethanol/Saline) SPE->Formulate FinalProduct Final Product Vial Formulate->FinalProduct QC Analytical HPLC & other QC tests (Purity, SA, pH, etc.) FinalProduct->QC

Caption: Workflow for the synthesis and purification of [18F]fluoropropylated compounds.

Troubleshooting Logic Diagram

G Start Problem Detected in Chromatogram Pressure Pressure Anomaly? Start->Pressure PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention P_High High Pressure Pressure->P_High P_Low Low Pressure Pressure->P_Low PS_Tailing Tailing / Broad PeakShape->PS_Tailing PS_Split Split Peak PeakShape->PS_Split RT_Drift Drifting / Unstable Retention->RT_Drift S_Blockage Check for Blockages (frit, tubing, guard col) P_High->S_Blockage S_Leak Check for Leaks (fittings, pump seals) P_Low->S_Leak S_Solvent Check Sample Solvent vs. Mobile Phase PS_Tailing->S_Solvent S_ColDamage Check Column (void, contamination) PS_Tailing->S_ColDamage S_pH Adjust Mobile Phase pH PS_Tailing->S_pH PS_Split->S_ColDamage S_MobilePhase Check Mobile Phase (fresh, degassed) RT_Drift->S_MobilePhase S_Temp Check Column Temp (use oven) RT_Drift->S_Temp S_Equil Ensure Full Equilibration RT_Drift->S_Equil

Caption: Logic diagram for troubleshooting common HPLC purification issues.

References

minimizing hydrolysis of 3-Fluoropropyl 4-methylbenzenesulfonate during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Fluoropropyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during labeling experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in labeling?

This compound, often abbreviated as FP-Ts, is an alkylating agent commonly used in radiolabeling, particularly for introducing a 3-fluoropropyl group onto a target molecule. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This is particularly valuable in Positron Emission Tomography (PET) tracer development where a radioactive fluorine isotope, such as ¹⁸F, is incorporated.

Q2: What is the primary stability concern with this compound during labeling reactions?

The primary stability concern is its susceptibility to hydrolysis, which cleaves the tosylate group and results in the formation of 3-fluoropropanol. This side reaction consumes the precursor and reduces the overall yield of the desired labeled product. The presence of water and basic conditions can significantly accelerate this degradation pathway.

Q3: What are the main byproducts to expect during the labeling reaction?

Besides the desired labeled product, the main byproducts resulting from the degradation of this compound include:

  • 3-Fluoropropanol: Formed via hydrolysis.

  • Elimination products: Such as allyl fluoride, although this is generally less significant for primary tosylates compared to secondary or tertiary ones.

  • Other side products: Depending on the specific nucleophile and reaction conditions, other byproducts may form. For instance, in the synthesis of 2-[¹⁸F]fluoroethyl tosylate, volatile side-products like [¹⁸F]vinyl fluoride and 2-[¹⁸F]fluoroethanol have been identified[1].

Q4: How can I monitor the hydrolysis of this compound?

The most common method for monitoring the hydrolysis and the progress of the labeling reaction is High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can effectively separate the starting material (this compound), the hydrolyzed product (3-fluoropropanol), and the desired labeled product.

Troubleshooting Guides

Issue 1: Low Labeling Yield Attributed to Precursor Hydrolysis

Symptoms:

  • Low radiochemical yield of the desired product.

  • A significant peak corresponding to 3-fluoropropanol is observed in the HPLC chromatogram of the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Action
Presence of water in the reaction mixture Ensure all solvents and reagents are anhydrous. Use freshly dried aprotic solvents like acetonitrile or dimethylformamide. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature Optimize the reaction temperature. While higher temperatures can increase the rate of the desired nucleophilic substitution, they also accelerate hydrolysis. For similar tosylates, lower temperatures (e.g., 70-90°C) have been shown to reduce the formation of hydrolysis byproducts[1].
Prolonged reaction time Minimize the reaction time. Monitor the reaction progress by radio-HPLC to determine the optimal time for achieving a good yield of the desired product without significant precursor degradation. Studies on analogous compounds show that longer reaction times lead to increased formation of hydrolysis and elimination products[1].
Strongly basic reaction conditions Use a weaker base or a lower concentration of the base. Strong bases like sodium hydroxide should be avoided. Weaker inorganic bases (e.g., potassium carbonate, potassium bicarbonate) or sterically hindered organic bases (e.g., 2,4,6-collidine, diisopropylethylamine) are often preferred. The molar ratio of base to precursor should be carefully optimized; a lower ratio can sometimes be beneficial[1].
Suboptimal pH Maintain the reaction mixture at a neutral or slightly acidic pH if the nucleophile is sufficiently reactive under these conditions. For many nucleophilic fluorinations, basic conditions are required to deprotonate the nucleophile, but minimizing the pH to the lowest effective level can reduce hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis during Radiolabeling with this compound

This protocol provides a general framework for a nucleophilic substitution reaction, for example, with a generic amine nucleophile. Optimization will be required for specific substrates.

Materials:

  • This compound (FP-Ts)

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or DMF)

  • Weak base (e.g., K₂CO₃ or DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vial with a septum cap

  • Heating block or oil bath

  • HPLC system for reaction monitoring

Procedure:

  • Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.

  • Reaction Setup: In a reaction vial under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.

  • Base Addition: Add the weak base (1.1-1.5 equivalents).

  • Precursor Addition: Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the optimized temperature (start with a lower temperature, e.g., 70-80°C) and monitor the reaction progress by HPLC at regular intervals (e.g., every 15-30 minutes).

  • Quenching and Work-up: Once the reaction has reached optimal conversion (maximum product formation with minimal hydrolysis), cool the reaction to room temperature. Quench the reaction by adding a small amount of water or a suitable buffer.

  • Purification: Purify the desired product using an appropriate method, such as preparative HPLC or column chromatography.

Protocol 2: HPLC Method for Monitoring Hydrolysis

System: Reversed-phase HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 3-fluoropropanol (early elution), desired labeled product, and then this compound (later elution).

Data Summary

The following table summarizes the effect of reaction conditions on the formation of byproducts during the synthesis of the structurally similar 2-[¹⁸F]fluoroethyl tosylate, which can be used as a guide to optimize reactions with this compound[1].

Temperature (°C)Time (min)Base/Precursor Molar Ratio[¹⁸F]FEtOTs Yield (%)[¹⁸F]FEOH (Hydrolysis) (%)[¹⁸F]VF (Elimination) (%)
7030.7-12
13030.7-310
70150.7-47
130150.7-1128

Data adapted from a study on 2-[¹⁸F]fluoroethyl tosylate and should be considered as a qualitative guide.

Visualizations

Hydrolysis_Pathway This compound This compound 3-Fluoropropanol 3-Fluoropropanol This compound->3-Fluoropropanol Hydrolysis (H₂O, Base) Desired Labeled Product Desired Labeled Product This compound->Desired Labeled Product Nucleophilic Substitution (Nu⁻) Troubleshooting_Workflow start Low Labeling Yield check_hydrolysis Check for Hydrolysis by HPLC start->check_hydrolysis hydrolysis_present Significant Hydrolysis Product Peak? check_hydrolysis->hydrolysis_present optimize_conditions Optimize Reaction Conditions hydrolysis_present->optimize_conditions Yes other_issues Investigate Other Issues (e.g., Nucleophile Reactivity) hydrolysis_present->other_issues No reduce_temp Reduce Temperature optimize_conditions->reduce_temp reduce_time Shorten Reaction Time optimize_conditions->reduce_time weaker_base Use Weaker Base / Lower Concentration optimize_conditions->weaker_base anhydrous Ensure Anhydrous Conditions optimize_conditions->anhydrous end Improved Yield reduce_temp->end reduce_time->end weaker_base->end anhydrous->end

References

Technical Support Center: Removal of Unreacted [18F]Fluoride from Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted [18F]fluoride from radiolabeling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted [18F]fluoride after a labeling reaction?

A1: The two most prevalent methods for the purification of [18F]-labeled radiotracers and the removal of unreacted [18F]fluoride are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).[1][2] SPE is often favored for its speed and simplicity, while HPLC provides higher resolution and is capable of separating the desired product from closely related impurities.[1]

Q2: How do I choose between SPE and HPLC for my purification?

A2: The choice between SPE and HPLC depends on several factors, including the polarity difference between your labeled compound and unreacted [18F]fluoride, the presence of other impurities, and the required final purity. SPE is a good initial choice when there is a large disparity in polarity, as it is a faster and simpler method.[3] HPLC is necessary when high-resolution separation is required to remove closely related impurities or when the polarity of the product and fluoride are similar.[1]

Q3: Can I use SPE as a standalone purification method?

A3: Yes, for many radiotracers, SPE can be used as the sole purification method, especially when the labeling reaction is clean and the main impurity is unreacted [18F]fluoride.[3] Combining different SPE cartridges can also enhance purification.[4] However, for complex reaction mixtures with multiple byproducts, HPLC is often required to achieve high radiochemical purity.[1]

Q4: What is the purpose of a QMA cartridge in the context of [18F]fluoride?

A4: A Quaternary Methyl Ammonium (QMA) cartridge is a type of strong anion exchange solid-phase extraction cartridge. Its primary role is to trap the aqueous [18F]fluoride produced from the cyclotron, allowing for the recovery of the expensive [18O]water.[5][6] The trapped [18F]fluoride is then eluted from the QMA cartridge using a solution containing a base and a phase transfer catalyst, like Kryptofix 2.2.2 (K2.2.2), to be used in the labeling reaction.[5][7]

Q5: Why is my radiochemical yield low even after purification?

A5: Low radiochemical yield after purification can stem from several issues during the labeling reaction itself, such as inefficient drying of the [18F]fluoride, suboptimal reaction temperature, or degraded precursors.[8] During purification, low yield can be caused by incomplete elution from the SPE cartridge or HPLC column, or loss of product during transfer steps. It is crucial to measure the radioactivity of all components (e.g., waste, cartridges, tubing) to trace the location of the lost activity.[7]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Troubleshooting Step
Low Recovery of Labeled Compound Sorbent Polarity Mismatch: The sorbent's retention mechanism does not match the analyte's chemistry.Select a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar compounds, ion-exchange for charged species).
Insufficient Eluent Strength: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase the organic percentage in the elution solvent or switch to a stronger solvent. For ionizable analytes, adjust the pH to neutralize the charge.[9]
Inadequate Elution Volume: Not enough solvent has been passed through the cartridge to fully elute the compound.Increase the elution volume in small increments and collect fractions to monitor recovery.[9]
Cartridge Overload: The amount of sample loaded exceeds the binding capacity of the SPE cartridge.Decrease the sample volume or use a cartridge with a higher sorbent mass.
Flow Rate Too High: A high flow rate during sample loading can prevent efficient retention of the analyte.Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.
Unreacted [18F]Fluoride in Final Product Inappropriate Wash Solvent: The wash solvent is too weak to remove all the unreacted fluoride.Increase the polarity of the wash solvent (e.g., by increasing the water content) to more effectively wash away the polar [18F]fluoride without eluting the desired product.
Insufficient Wash Volume: Not enough wash solvent was used to remove all the unreacted fluoride.Increase the volume of the wash solvent.
Channeling: The sample or solvents are not passing through the sorbent bed evenly.Ensure the cartridge is properly conditioned and that the flow rate is not too high.
Poor Reproducibility Inconsistent Cartridge Conditioning: The sorbent bed is not properly wetted before sample loading.Ensure a consistent and thorough conditioning and equilibration of the cartridge before each use. Do not let the cartridge dry out before loading the sample.[9]
Variable Flow Rates: Inconsistent flow rates during loading, washing, or elution.Use a vacuum manifold or a syringe pump to maintain consistent and controlled flow rates.
Batch-to-Batch Variability in Cartridges: Differences in the packing or sorbent of the SPE cartridges.If possible, use cartridges from the same manufacturing lot for a series of experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Troubleshooting Step
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample mass onto the column.Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can affect peak shape.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For silica-based C18 columns, a mobile phase pH > 5 is recommended to improve the elution of [18F]fluoride.[10][11]
Column Contamination or Degradation: Buildup of impurities on the column or degradation of the stationary phase.Flush the column with a strong solvent. If the problem persists, replace the column.
Poor Resolution Between Peaks Suboptimal Mobile Phase Composition: The mobile phase is not providing adequate separation.Optimize the mobile phase by changing the solvent ratio (e.g., acetonitrile/water) or by adding modifiers like trifluoroacetic acid (TFA).
Inappropriate Column: The column chemistry is not suitable for the separation.Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.
Flow Rate Too High: A high flow rate can decrease resolution.Reduce the flow rate.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit.Reverse flush the column (if recommended by the manufacturer). If the problem persists, replace the frit or the column.
Precipitation in the System: Salts from the mobile phase have precipitated in the tubing or column.Use a mobile phase with buffers that are soluble in the organic modifier and flush the system thoroughly with water after use.
Retention Time Drifting Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase the column equilibration time between runs.
Changes in Mobile Phase Composition: The mobile phase composition is changing over time.Ensure the mobile phase is well-mixed and degassed.
Temperature Fluctuations: Changes in the column temperature can affect retention times.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

Comparison of SPE and HPLC for [18F]Radiotracer Purification
Parameter Solid-Phase Extraction (SPE) High-Performance Liquid Chromatography (HPLC)
Typical Radiochemical Purity >95% (can be lower depending on impurities)[3][4]>99%[12][13]
Typical Radiochemical Yield 29% - 78% (decay-corrected)[3][4]10% - 72% (decay-corrected)[14]
Purification Time 10 - 30 minutes[3][13]30 - 60 minutes (including fraction collection and solvent evaporation)[13]
Resolution Low to moderate[1]High[1]
Cost Lower (disposable cartridges)[15]Higher (instrumentation, columns, solvents)[1]
Automation Easily automated[7]Readily automated[16]

Experimental Protocols

Protocol 1: Trapping and Elution of [18F]Fluoride using a QMA Cartridge

This protocol describes the initial step of trapping the aqueous [18F]fluoride from the cyclotron target and eluting it for the labeling reaction.

Materials:

  • Quaternary Methyl Ammonium (QMA) light Sep-Pak cartridge

  • Ethanol (10 mL)

  • Sterile Water (10 mL)

  • Elution solution: Kryptofix 2.2.2 (5 mg) and Potassium Carbonate (1 mg) in 1 mL of 80:20 Acetonitrile:Water

  • Syringes and needles

  • Nitrogen or Argon gas supply

Procedure:

  • Cartridge Conditioning: Pre-condition the QMA cartridge by passing 10 mL of ethanol through it, followed by 10 mL of sterile water.

  • [18F]Fluoride Trapping: Pass the aqueous [18F]fluoride solution from the cyclotron target through the conditioned QMA cartridge. The [18F]fluoride will be trapped on the resin.[5]

  • [18O]Water Recovery: Collect the water that passes through the cartridge for recovery and reuse.

  • Cartridge Drying: Dry the cartridge by passing a gentle stream of nitrogen or argon gas through it for 2-3 minutes to remove residual water.

  • [18F]Fluoride Elution: Slowly pass 1 mL of the elution solution through the QMA cartridge to elute the trapped [18F]fluoride into the reaction vessel.[5][7]

  • Final Drying: Further dry the eluted [18F]fluoride in the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas before adding the labeling precursor.[5]

Protocol 2: Purification of an [18F]-Labeled Radiotracer using SPE (C18 Cartridge)

This protocol provides a general procedure for the purification of a moderately nonpolar [18F]-labeled compound from unreacted [18F]fluoride.

Materials:

  • C18 Sep-Pak cartridge

  • Ethanol (5 mL)

  • Sterile Water (10 mL)

  • Wash Solution: 5% Ethanol in Water

  • Elution Solution: 70% Ethanol in Water

  • Syringes and collection vials

Procedure:

  • Cartridge Conditioning: Activate the C18 cartridge by passing 5 mL of ethanol through it, followed by 10 mL of sterile water. Do not allow the cartridge to go dry.

  • Sample Loading: Dilute the crude reaction mixture with water to reduce the organic solvent concentration. Load the diluted sample onto the conditioned C18 cartridge. The labeled compound should be retained on the cartridge.

  • Washing: Wash the cartridge with 10 mL of the wash solution (5% Ethanol in Water) to remove unreacted [18F]fluoride and other polar impurities.[13] Collect the eluent and check for radioactivity.

  • Elution: Elute the purified [18F]-labeled compound from the cartridge with 1-2 mL of the elution solution (70% Ethanol in Water) into a clean collection vial.[13]

  • Quality Control: Analyze the final product for radiochemical purity using radio-TLC or radio-HPLC.

Protocol 3: Purification of an [18F]-Labeled Radiotracer using HPLC

This protocol outlines a general procedure for the semi-preparative HPLC purification of an [18F]-labeled compound.

Materials and Equipment:

  • Semi-preparative HPLC system with a radioactivity detector

  • Semi-preparative C18 HPLC column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Collection vials

  • Rotary evaporator or nitrogen stream for solvent removal

Procedure:

  • System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Quench the labeling reaction and dilute the crude mixture with the mobile phase or water. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Separation: Inject the prepared sample onto the HPLC system. Run a gradient elution method to separate the desired [18F]-labeled compound from unreacted [18F]fluoride and other impurities. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

  • Fraction Collection: Monitor the chromatogram from the radioactivity detector and collect the fraction corresponding to the peak of the desired product.

  • Solvent Removal and Formulation: Remove the HPLC solvents from the collected fraction, typically by rotary evaporation or under a stream of nitrogen. Reconstitute the purified product in a suitable solvent for injection (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity, chemical purity, and residual solvent analysis.

Visualizations

SPE_Workflow cluster_0 SPE Purification Workflow Crude Reaction Mixture Crude Reaction Mixture Dilute with Water Dilute with Water Crude Reaction Mixture->Dilute with Water Load Sample Load Sample Dilute with Water->Load Sample Condition C18 Cartridge Condition C18 Cartridge Condition C18 Cartridge->Load Sample Wash with Aqueous Solution Wash with Aqueous Solution Load Sample->Wash with Aqueous Solution Elute with Organic Solvent Elute with Organic Solvent Wash with Aqueous Solution->Elute with Organic Solvent Unreacted [18F]Fluoride to Waste Unreacted [18F]Fluoride to Waste Wash with Aqueous Solution->Unreacted [18F]Fluoride to Waste Purified Product Purified Product Elute with Organic Solvent->Purified Product

Caption: A typical workflow for the purification of an [18F]-labeled compound using a C18 SPE cartridge.

Troubleshooting_Low_Recovery cluster_1 Troubleshooting Low Recovery in SPE Low Recovery Low Recovery Check Waste Fractions Check Waste Fractions Low Recovery->Check Waste Fractions Analyte in Load? Analyte in Load? Check Waste Fractions->Analyte in Load? Analyte in Wash? Analyte in Wash? Analyte Retained on Cartridge? Analyte Retained on Cartridge? Analyte in Wash?->Analyte Retained on Cartridge? No Decrease Wash Strength Decrease Wash Strength Analyte in Wash?->Decrease Wash Strength Yes Analyte in Load?->Analyte in Wash? No Increase Sorbent Mass or Decrease Load Volume Increase Sorbent Mass or Decrease Load Volume Analyte in Load?->Increase Sorbent Mass or Decrease Load Volume Yes Increase Elution Strength or Volume Increase Elution Strength or Volume Analyte Retained on Cartridge?->Increase Elution Strength or Volume Yes

Caption: A logical workflow for troubleshooting low recovery issues during SPE purification.

References

Technical Support Center: Automated Synthesis of [18F]Fluoropropyl Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the automated synthesis of [18F]fluoropropyl tracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the automated radiolabeling of this important class of PET tracers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the automated synthesis of [18F]fluoropropyl tracers.

Issue 1: Low Radiochemical Yield (RCY)

Question: My automated synthesis of an [18F]fluoropropyl tracer is resulting in a consistently low radiochemical yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low radiochemical yield is a frequent challenge in automated radiosynthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Drying of [18F]Fluoride: The presence of residual water is a primary cause of low yields in nucleophilic fluorination reactions. Water molecules form a hydration shell around the [18F]fluoride ion, reducing its nucleophilicity.[1]

    • Troubleshooting Steps:

      • Ensure the azeotropic drying process on your automated synthesizer is functioning optimally. This typically involves multiple cycles of adding and evaporating anhydrous acetonitrile.[2]

      • Verify the integrity of your nitrogen or argon gas supply used for drying; ensure it is of high purity and free from moisture.

      • Check for any leaks in the reaction vessel or tubing of the automated system that could introduce atmospheric moisture.

  • Suboptimal Precursor Concentration and Quality: The concentration and stability of the precursor molecule are critical.

    • Troubleshooting Steps:

      • Verify the concentration and purity of your precursor solution. Degradation of the precursor can occur during storage.

      • Optimize the precursor amount. While a higher precursor concentration can sometimes increase the yield, an excess can also lead to the formation of impurities that complicate purification.[3] For base-sensitive precursors, a lower amount might be beneficial.[4]

  • Inefficient Leaving Group: The choice of leaving group on the propyl chain of the precursor significantly impacts the reaction rate.

    • Troubleshooting Steps:

      • For [18F]fluoropropylation, common leaving groups include tosylate (-OTs), mesylate (-OMs), and nosylate (-ONs). Their reactivity generally follows the order: nosylate > tosylate ≈ mesylate.[5]

      • If using a less reactive leaving group like tosylate or mesylate and experiencing low yields, consider switching to a nosylate precursor, but be mindful of its increased sensitivity to base.

  • Incorrect Reaction Temperature: The reaction temperature must be carefully controlled.

    • Troubleshooting Steps:

      • Verify that the heating system of your automated synthesizer is calibrated and reaching the target temperature accurately.

      • Optimize the reaction temperature for your specific tracer. While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive precursors or the formation of side products. Typical temperatures for [18F]fluoropropylation range from 85°C to 140°C.[6][7]

  • Inappropriate Base and Precursor-to-Base Ratio: The type and amount of base are crucial for activating the [18F]fluoride and facilitating the nucleophilic substitution. However, excess or overly strong bases can lead to side reactions.[3]

    • Troubleshooting Steps:

      • Commonly used base systems include potassium carbonate/Kryptofix-222 (K222) or tetrabutylammonium (TBA) salts.[2][8]

      • Optimize the precursor-to-base ratio. An excess of base can cause elimination side reactions, leading to the formation of propene derivatives instead of the desired [18F]fluoropropyl product.[3]

Issue 2: Impurities in the Final Product

Question: My final [18F]fluoropropyl tracer product shows significant impurities upon radio-HPLC analysis. What are the likely sources of these impurities and how can I minimize them?

Answer:

The presence of impurities can compromise the quality and safety of the radiotracer. Identifying and mitigating the source of these impurities is essential.

Potential Sources & Solutions:

  • Unreacted [18F]Fluoride: The most common radioactive impurity is unreacted [18F]fluoride.

    • Troubleshooting Steps:

      • Optimize reaction time and temperature to drive the fluorination reaction to completion.

      • Ensure efficient trapping of unreacted [18F]fluoride during the purification step. Solid-phase extraction (SPE) cartridges, such as alumina or QMA, are effective for this purpose.

  • Side Products from Elimination Reactions: As mentioned previously, basic conditions can promote the elimination of the leaving group, forming an alkene byproduct.

    • Troubleshooting Steps:

      • Carefully optimize the amount and strength of the base used.

      • Consider using a milder base or a different solvent system.

  • Hydrolysis of the Precursor or Product: If water is present in the reaction mixture, it can lead to the hydrolysis of the precursor's leaving group or, in some cases, the final product.

    • Troubleshooting Steps:

      • Ensure rigorous anhydrous conditions throughout the synthesis.

  • Impurities from the Precursor: The precursor itself may contain impurities that carry through the synthesis.

    • Troubleshooting Steps:

      • Use high-purity precursors from reputable suppliers.

      • Analyze the precursor by HPLC or other analytical methods to confirm its purity before use.

  • Radiolysis: At high levels of radioactivity, the energy emitted can cause the degradation of the tracer molecule, a process known as radiolysis.

    • Troubleshooting Steps:

      • Minimize the synthesis time to reduce the exposure of the product to high radioactivity.

      • Consider the use of radical scavengers in the formulation of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for the automated synthesis of [18F]fluoropropyl tracers?

A1: The most commonly used precursors for [18F]fluoropropylation are propyl derivatives with a good leaving group. These include 1-bromo-3-fluoropropane, 1,3-ditosyloxypropane, 1,3-dimesyloxypropane, and propyl tosylate, mesylate, or nosylate derivatives of the molecule of interest.[2][5]

Q2: How does the choice of automated synthesis platform affect the synthesis of [18F]fluoropropyl tracers?

A2: Different automated synthesis platforms (e.g., GE TRACERlab™, Siemens Explora, IBA Synthera®, Trasis AllInOne) have their own specific hardware and software configurations.[9][10][11] While the fundamental chemistry remains the same, the implementation of steps like drying, reagent addition, heating, and purification can vary. It is crucial to optimize the synthesis parameters for the specific platform being used. Cassette-based systems like the GE FASTlab™ and Trasis AllInOne™ can offer greater flexibility and ease of switching between different tracer syntheses.[8][12]

Q3: What are the best practices for purification of [18F]fluoropropyl tracers?

A3: Purification is a critical step to ensure the final product is free of impurities. The two main methods are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

  • HPLC: Provides excellent separation of the desired product from unreacted precursors, byproducts, and [18F]fluoride. However, it can be time-consuming, which is a consideration given the short half-life of fluorine-18.[13][14]

  • SPE: Offers a faster and simpler purification method. A combination of different SPE cartridges (e.g., C18, alumina, ion exchange) can be used to effectively remove impurities.[13][15][16] The choice of cartridges depends on the specific chemical properties of the tracer and the impurities.

Q4: What is the impact of residual water on the synthesis?

A4: Residual water significantly reduces the radiochemical yield by solvating the [18F]fluoride ion, thereby decreasing its nucleophilicity and availability to react with the precursor.[1] It can also lead to the formation of hydrolysis byproducts. Therefore, achieving and maintaining anhydrous conditions is paramount for a successful synthesis.

Data Presentation

Table 1: Comparison of Leaving Groups for [18F]Fluoropropylation

Leaving GroupGeneral ReactivityCommon PrecursorsKey Considerations
Tosylate (-OTs)Good1,3-ditosyloxypropane, Propyl tosylatesWidely used, good balance of reactivity and stability.[5]
Mesylate (-OMs)Good1,3-dimesyloxypropane, Propyl mesylatesSimilar reactivity to tosylates.[5]
Nosylate (-ONs)ExcellentPropyl nosylatesMore reactive than tosylates and mesylates, but more sensitive to basic conditions, which can increase the likelihood of elimination side reactions.[4][5]
Bromide (-Br)Moderate1-bromo-3-fluoropropaneLess reactive than sulfonate esters, may require harsher reaction conditions.

Table 2: Quantitative Data for Automated Synthesis of Selected [18F]Fluoropropyl Tracers

TracerAutomated PlatformPrecursor (Leaving Group)Radiochemical Yield (RCY, non-decay corrected)Synthesis Time (min)
[18F]FSPGGE FASTlabDi-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (Nosylate)38.4 ± 2.6%~45
[18F]FSPGTrasis AllInOneDi-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (Nosylate)25.3 - 33.5%35
[18F]FP-CITAutomatic SynthesizerMesylate precursor35.8 ± 5.2%Not specified
[18F]FP-TZTPModified Nuclear Interface C-11 Methylation SystemNot specified18.8 ± 2.4%Not specified

Experimental Protocols

Protocol 1: Automated Synthesis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid ([18F]FSPG) on a GE FASTlab™

This protocol is adapted from a published procedure.[17]

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution onto a QMA Light Sep-Pak cartridge.

    • Elute the trapped [18F]fluoride into the reactor vessel using a solution of Kryptofix 222 (8.0 mg) and potassium carbonate (1.1 mg) in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [18F]fluoride/Kryptofix/carbonate mixture at 120°C under a stream of nitrogen and vacuum using three additions of anhydrous acetonitrile (0.40 mL each).

  • Radiolabeling Reaction:

    • Cool the reactor to 110°C.

    • Add the precursor, di-tert-butyl (2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate (6.0 mg), dissolved in anhydrous acetonitrile (1.70 mL).

    • Heat the reaction mixture at 110°C for 10 minutes.

  • Deprotection:

    • Cool the reactor to 100°C.

    • Add 1 M sulfuric acid (2.0 mL) and heat at 100°C for 4 minutes.

    • Cool to 70°C and add 4 M sodium hydroxide (1.5 mL).

    • After 5 minutes, transfer the reaction mixture to a vial containing 0.12 M sulfuric acid (34 mL).

  • Purification:

    • Load the crude product onto two Oasis MCX SPE cartridges.

    • Wash the cartridges with water.

    • Elute the purified [18F]FSPG from the cartridges with phosphate-buffered saline (PBS).

Protocol 2: Automated Synthesis of [18F]FP-CIT

This protocol is based on a method developed for high radiochemical yield.[8]

  • [18F]Fluoride Preparation:

    • Trap aqueous [18F]F(-) on a QMA Sep-Pak or PS-HCO3 cartridge and elute with a suitable buffer (e.g., TBAHCO3), or directly add TBAOH to the [18F]F(-)/H2O solution in the reactor.

  • Azeotropic Drying:

    • Dry the [18F]fluoride solution azeotropically.

  • [18F]Fluorination:

    • Add the mesylate precursor (2-6 mg) dissolved in a mixture of acetonitrile (100 µL) and t-butanol (500 µL).

    • Heat the reaction mixture at 100°C for 20 minutes.

  • Purification:

    • Purify the crude product using semi-preparative HPLC to obtain the final [18F]FP-CIT product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Automated Synthesis Steps start Start: [18F]Fluoride in [18O]H2O trapping [18F]Fluoride Trapping (QMA Cartridge) start->trapping elution Elution (K2CO3/K222 or TBA salt) trapping->elution drying Azeotropic Drying (Acetonitrile) elution->drying labeling Radiolabeling Reaction (Precursor + Heat) drying->labeling deprotection Deprotection (if necessary) (Acid/Base Hydrolysis) labeling->deprotection purification Purification (HPLC or SPE) deprotection->purification formulation Final Formulation (Saline/PBS) purification->formulation end End: Purified [18F]Fluoropropyl Tracer formulation->end

Caption: General experimental workflow for the automated synthesis of [18F]fluoropropyl tracers.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Radiochemical Yield cause1 Inadequate Drying low_yield->cause1 is caused by cause2 Suboptimal Precursor low_yield->cause2 is caused by cause3 Inefficient Leaving Group low_yield->cause3 is caused by cause4 Incorrect Temperature low_yield->cause4 is caused by cause5 Inappropriate Base low_yield->cause5 is caused by sol1 Optimize Drying Cycles Check Gas Purity & Leaks cause1->sol1 address with sol2 Verify Precursor Purity Optimize Concentration cause2->sol2 address with sol3 Use More Reactive Leaving Group (e.g., Nosylate) cause3->sol3 address with sol4 Calibrate Heating System Optimize Temperature cause4->sol4 address with sol5 Optimize Base Type & Amount Adjust Precursor/Base Ratio cause5->sol5 address with

Caption: Logical relationship for troubleshooting low radiochemical yield.

References

stability of the tosylate leaving group under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions regarding the stability and reactivity of the tosylate leaving group, particularly under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the tosylate leaving group under basic conditions?

A1: The tosylate group itself is generally stable across a wide pH range, including basic conditions.[1] The p-toluenesulfonate (tosylate) anion is an excellent leaving group because it is the conjugate base of a very strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[2][3] This inherent stability means the anion does not readily participate in side reactions after it has been displaced.[4] However, the stability of the alkyl tosylate (the molecule containing the leaving group) in the presence of a base is a different matter. The molecule is susceptible to nucleophilic attack or elimination reactions promoted by the base.[5][6]

Q2: My nucleophilic substitution reaction with an alkyl tosylate and a basic nucleophile is sluggish or incomplete. What are the potential causes and solutions?

A2: Several factors can lead to a slow or incomplete reaction:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the tosylate at a practical rate. While amines are common nucleophiles, weaker ones may require harsher conditions.[7]

  • Steric Hindrance: Significant steric bulk on either the alkyl tosylate (especially at the α- or β-carbon) or the nucleophile can dramatically slow down an SN2 reaction.[8]

  • Poor Solvent Choice: The reaction rate is highly dependent on the solvent. For SN2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Inadequate Temperature: Many substitution reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the heat may be necessary.[3]

Q3: I am observing a high percentage of an elimination byproduct in my substitution reaction. How can I favor substitution over elimination?

A3: The competition between substitution (SN2) and elimination (E2) is a common challenge, especially with secondary and tertiary tosylates.[9] To favor substitution:

  • Use a Less Sterically Hindered Base: Bulky bases, such as potassium tert-butoxide (t-BuOK), strongly favor elimination.[8] Using a smaller, less hindered nucleophile like azide or cyanide can favor substitution.

  • Use a Less Basic Nucleophile: Strong, non-nucleophilic bases (e.g., DBU, DBN) are designed to promote elimination.[8] A good nucleophile that is a weaker base (e.g., Br⁻, I⁻, N₃⁻) will favor the SN2 pathway.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore increase the proportion of the substitution product.

  • Substrate Structure: Primary tosylates almost exclusively undergo SN2 reactions. For secondary tosylates, the conditions must be carefully controlled. Tertiary tosylates will almost always yield the elimination product.[8]

Q4: Can I use strong, hard bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) with alkyl tosylates?

A4: Yes, but with caution. Strong, relatively small bases like hydroxides and alkoxides are also competent nucleophiles and can participate in substitution reactions. However, they are also strong bases, and will strongly promote elimination, especially with secondary and tertiary tosylates.[10] For primary tosylates, substitution to form an alcohol or ether is possible, but elimination can still be a competing pathway.

Q5: Are there specific issues to consider when using primary or secondary amines as nucleophiles with tosylates?

A5: Yes. While amines are effective nucleophiles for displacing tosylates, a significant side reaction is overalkylation. The initial product of the reaction is a secondary amine, which can then act as a nucleophile itself and react with another molecule of the alkyl tosylate to form a tertiary amine. To minimize this, a large excess of the primary amine is often used to increase the probability that the tosylate will react with the intended primary amine rather than the product.[7]

Q6: My tosylate appears to be decomposing under my basic reaction conditions. What could be happening?

A6: While the tosylate group is robust, the overall molecule can be unstable under certain conditions. Hydrolysis of the tosylate ester can occur, particularly at elevated temperatures in the presence of water and a strong base, regenerating the alcohol.[11] For certain substrates, such as tertiary tosylates, elimination can happen so readily even with weak bases that it may be perceived as decomposition.[9] It is also crucial to ensure the starting tosylate was properly synthesized and purified, as residual tosyl chloride or acid can lead to unwanted side reactions.

Data Summary: Tosylate Reactivity with Common Bases

The following table summarizes the expected outcomes when reacting alkyl tosylates with various basic nucleophiles.

Base/NucleophileClassTypical ConditionsPrimary Substrate (R-CH₂-OTs)Secondary Substrate (R₂CH-OTs)Notes
NaN₃, NaCN, NaBr Good Nucleophile, Weak BaseDMF or DMSO, 25-80 °CSubstitution (SN2) - High YieldSubstitution (SN2) - Good Yield, some E2 possibleExcellent for SN2 reactions.[3]
R'O⁻ (e.g., NaOEt) Strong Base, Good NucleophileR'OH (solvent), 25-70 °CSubstitution (SN2) predominatesElimination (E2) is the major pathwayZaitsev's rule generally followed for elimination.[10]
KOtBu, DBU, DBN Strong, Sterically Hindered BaseTHF or CH₂Cl₂, 0-50 °CElimination (E2) Elimination (E2) - High YieldExcellent for promoting elimination reactions.[8]
R'NH₂ (e.g., Butylamine) Moderate Base, Good NucleophileExcess amine, often neat or in polar solventSubstitution (SN2) Substitution (SN2) and Elimination (E2) Overalkylation is a common side product; use large excess of amine.[7]
NaOH, KOH Strong Base, Good NucleophileH₂O/THF, heatSubstitution (SN2) to alcoholElimination (E2) predominatesHydrolysis can be a competing reaction.
K₂CO₃ Weak BaseAcetonitrile or DMF, heatCan be used with amine nucleophiles to scavenge acidCan be used with amine nucleophiles to scavenge acidOften used as a mild base to neutralize HCl formed during tosylation or subsequent reactions.[7]

Experimental Protocols

Protocol 1: General SN2 Displacement of a Primary Tosylate with Azide

This protocol details the conversion of a primary alkyl tosylate to a primary alkyl azide.

  • Reagents & Equipment:

    • Primary alkyl tosylate (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve the alkyl tosylate in anhydrous DMF (approx. 5-10 mL per gram of tosylate).

    • Add sodium azide to the solution.[3]

    • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with brine solution to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alkyl azide.

    • Purify by column chromatography if necessary.

Protocol 2: E2 Elimination of a Secondary Tosylate using a Strong Base

This protocol details the synthesis of an alkene from a secondary alkyl tosylate.

  • Reagents & Equipment:

    • Secondary alkyl tosylate (e.g., trans-2-methylcyclohexyl tosylate) (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.

  • Procedure:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere.

    • Add potassium tert-butoxide to the flask, followed by anhydrous THF.

    • Cool the mixture in an ice bath.

    • Dissolve the secondary alkyl tosylate in a minimal amount of anhydrous THF and add it dropwise to the stirred KOtBu solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and carefully remove the solvent by distillation or rotary evaporation (alkene products can be volatile) to obtain the crude product.

    • Purify by distillation or column chromatography.

Visual Guides

troubleshooting_workflow start Reaction Issue: Tosylate + Base check_reaction Is the reaction sluggish or incomplete? start->check_reaction check_byproducts Are there significant unwanted byproducts? start->check_byproducts is_hindered Is substrate or nucleophile hindered? check_reaction->is_hindered Yes is_elimination Is byproduct an alkene (Elimination)? check_byproducts->is_elimination Yes increase_temp Increase Temperature is_hindered->increase_temp Yes change_solvent Use Polar Aprotic Solvent (DMF, DMSO) is_hindered->change_solvent No favor_sn2 To Favor Substitution (SN2): is_elimination->favor_sn2:n is_overalkylation Is it overalkylation (with amine)? is_elimination->is_overalkylation No lower_temp Lower Temperature less_bulky_base Use smaller, less basic nucleophile excess_amine Use large excess of amine nucleophile is_overalkylation->excess_amine Yes

Caption: Troubleshooting workflow for tosylate reactions under basic conditions.

sn2_vs_e2 cluster_start Reactants cluster_products Products R₂CH-CH₂-OTs Primary Tosylate SN2_Product Substitution Product (R₂CH-CH₂-Nu) R₂CH-CH₂-OTs->SN2_Product Sɴ2 Pathway R₂CH-OTs Secondary Tosylate R₂CH-OTs->SN2_Product Sɴ2 (favored by weak, small Nu:⁻) E2_Product Elimination Product (RCH=CH₂) R₂CH-OTs->E2_Product E2 (favored by strong, bulky Base) Base/Nu: Base / Nucleophile

Caption: Competing SN2 and E2 pathways for primary and secondary tosylates.

References

Validation & Comparative

A Comparative Guide to Quality Control of [18F]Fluoropropyl-Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of [18F]fluoropropyl-labeled radiopharmaceuticals in positron emission tomography (PET) imaging necessitates robust and well-defined quality control (QC) methods to ensure their safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of the essential QC tests and analytical methodologies for this class of radiotracers, supported by experimental data from the scientific literature.

Overview of Key Quality Control Parameters

The quality control of [18F]fluoropropyl-labeled radiopharmaceuticals encompasses a series of tests to verify their identity, purity, and suitability for human administration. The core requirements are outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), and are crucial for compliance with Good Manufacturing Practices (GMP).[1][2] The primary QC tests include:

  • Radiochemical Purity: Determines the percentage of the total radioactivity in the desired chemical form.

  • Chemical Purity: Quantifies non-radioactive chemical impurities, including precursors, reagents, and by-products.

  • Enantiomeric Purity: For chiral radiopharmaceuticals, this test ensures the correct stereoisomer is present in the required purity.

  • Residual Solvents: Measures the levels of organic solvents used during the synthesis and purification process.

  • Radionuclidic Identity and Purity: Confirms the presence of Fluorine-18 and quantifies any contaminating radionuclides.

  • pH: Ensures the final formulation is within a physiologically acceptable range.

  • Sterility and Bacterial Endotoxins: Confirms the absence of microbial contamination and pyrogens.

Comparative Analysis of Analytical Methods

The following sections provide a detailed comparison of the analytical methods used for the key quality control tests of prominent [18F]fluoropropyl-labeled radiopharmaceuticals, including [18F]PSMA-1007, (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid ([18F]FSPG), and various [18F]fluoropropyl-L-tryptophan analogs.

Radiochemical Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity, offering high resolution and sensitivity.[3] The choice of stationary and mobile phases is critical for achieving optimal separation of the desired radiopharmaceutical from potential radiochemical impurities, such as unreacted [18F]fluoride and other labeled by-products.

Table 1: Comparison of HPLC Methods for Radiochemical Purity of [18F]Fluoropropyl-Labeled Radiopharmaceuticals

RadiopharmaceuticalStationary PhaseMobile PhaseFlow Rate (mL/min)UV Wavelength (nm)Retention Time (min)Radiochemical Purity (%)
[18F]PSMA-1007 C18Acetonitrile/Water/TFA gradient1.0220, 254~11>95[4][5]
C18Acetonitrile/Phosphate buffer gradient1.0225~11>95[6]
[18F]FSPG Hypercarb C180.1% TFA in Water/Acetonitrile (94:6)0.92184.6>95
Phenomenex Luna C18(2)Disodium Phosphate/Acetonitrile/Methanol/Water gradient1.5340->95[7]
[18F]FP-L-Tryptophan Analogs C18Acetonitrile/Water/TFA1.0-->99[8]

Experimental Protocol: HPLC for Radiochemical Purity of [18F]PSMA-1007

A common method for the analysis of [18F]PSMA-1007 involves a reversed-phase HPLC system equipped with a UV and a radioactivity detector.[6]

  • Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the components. For example, 0-2 min: 95% A; 2-15 min: linear gradient to 5% A; 15-20 min: 5% A; 20-22 min: linear gradient back to 95% A; 22-25 min: 95% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 225 nm and a radioactivity detector.

  • Acceptance Criterion: Radiochemical purity should be ≥ 95%.[5][6]

Enantiomeric Purity

For chiral [18F]fluoropropyl-labeled amino acids like [18F]FSPG and tryptophan analogs, ensuring high enantiomeric purity is critical for biological specificity. Chiral HPLC is the preferred method for this analysis.

Table 2: Chiral HPLC Methods for Enantiomeric Purity

RadiopharmaceuticalStationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyteRetention Time (min)
[18F]FSPG Chirex 3126Acetonitrile/Aqueous CuSO41.0UV(2S,4S)-FSPG~15[9]
(2R,4S)-FSPG~12[9]
(2R,4R)-FSPG~18[9]
(2S,4R)-FSPG~22[9]
[18F]FP-L-Tryptophan Chiralpak AD-HHexane/Isopropanol/TFA1.0UVL-enantiomer-
D-enantiomer-

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of [18F]FSPG

The enantiomeric purity of [18F]FSPG can be determined by chiral HPLC without derivatization.[9]

  • Column: Chirex 3126 (30 x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and aqueous copper (II) sulfate solution (e.g., 2 mM).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector.

  • Acceptance Criterion: Enantiomeric excess (e.e.) of the desired L-enantiomer should be ≥ 95%.

Residual Solvents

Gas Chromatography (GC) is the standard technique for the quantification of residual solvents from the synthesis, such as ethanol and acetonitrile.

Table 3: GC Methods for Residual Solvent Analysis

RadiopharmaceuticalStationary PhaseCarrier GasOven Temperature ProgramDetectorCommon Solvents
[18F]PSMA-1007 e.g., DB-624HeliumIsothermal or gradientFIDEthanol, Acetonitrile, DMSO[10]
[18F]FSPG e.g., DB-WAXHeliumIsothermal or gradientFIDEthanol, Acetonitrile[11]

Experimental Protocol: GC for Residual Solvents

A headspace gas chromatograph with a flame ionization detector (FID) is typically used.

  • Column: A capillary column suitable for volatile organic compounds, such as a DB-624.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature: A temperature gradient program is often employed to separate solvents with different boiling points. For example, start at 40°C, hold for 5 minutes, then ramp to 220°C at 20°C/min.

  • Injector and Detector Temperature: Typically around 250°C.

  • Sample Preparation: The radiopharmaceutical sample is diluted in a suitable solvent (e.g., water) in a headspace vial and heated to allow the volatile solvents to partition into the gas phase.

  • Acceptance Criteria: Limits are defined by pharmacopeias (e.g., USP <467>), for instance, Ethanol < 5000 ppm and Acetonitrile < 410 ppm.

Summary of Quality Control Specifications

The acceptance criteria for the release of [18F]fluoropropyl-labeled radiopharmaceuticals are based on pharmacopeial standards and validated in-house methods.

Table 4: Summary of Quality Control Acceptance Criteria

Test[18F]PSMA-1007[18F]FSPGGeneral Guideline
Appearance Clear, colorless, free of particulatesClear, colorless, free of particulatesVisual inspection
pH 4.5 - 7.56.5 - 7.5[11]4.5 - 7.5
Radionuclidic Identity Half-life: 105-115 min; Gamma peak at 511 keVHalf-life: 105-115 min; Gamma peak at 511 keVConfirmed by half-life and gamma spectrometry
Radionuclidic Purity ≥ 99.5%≥ 99.5%Determined by gamma spectrometry after decay
Radiochemical Purity ≥ 95%[5][6]≥ 95%[11]Determined by HPLC or TLC
Enantiomeric Purity N/A≥ 95% (L-isomer)Determined by chiral HPLC or GC
Residual Solvents Ethanol < 5000 ppm, Acetonitrile < 410 ppmEthanol < 5000 ppm, Acetonitrile < 410 ppmUSP <467> limits
Bacterial Endotoxins < 175/V EU/mL (V=max. recommended dose in mL)< 175/V EU/mLLAL test
Sterility No microbial growthNo microbial growthUSP <71>

Visualizing Experimental Workflows

Graphviz diagrams are provided to illustrate the logical flow of key quality control experiments.

Radiochemical_Purity_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution HPLC_System HPLC System (Pump, Injector, Column) Dilution->HPLC_System Injection Detectors UV & Radioactivity Detectors HPLC_System->Detectors Chromatogram Chromatogram Detectors->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Result Result Calculation->Result

Caption: Workflow for Radiochemical Purity determination by HPLC.

Residual_Solvent_Workflow cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Analysis Sample Sample Headspace_Vial Sample in Headspace Vial Sample->Headspace_Vial Heating Incubation/ Heating Headspace_Vial->Heating GC_System GC System (Injector, Column, Oven) Heating->GC_System Headspace Injection FID_Detector Flame Ionization Detector (FID) GC_System->FID_Detector Chromatogram Chromatogram FID_Detector->Chromatogram Peak_Identification Peak Identification (vs. Standards) Chromatogram->Peak_Identification Quantification Quantification Peak_Identification->Quantification Result Result Quantification->Result

Caption: Workflow for Residual Solvent analysis by Headspace GC.

Conclusion

The quality control of [18F]fluoropropyl-labeled radiopharmaceuticals is a multi-faceted process that relies on a suite of validated analytical methods. While HPLC and GC are the workhorses for purity assessments, a thorough understanding of the potential impurities and the selection of appropriate analytical conditions are paramount. This guide provides a comparative framework to aid researchers and drug developers in establishing robust QC protocols, ultimately ensuring the quality and safety of these important PET imaging agents. Adherence to pharmacopeial guidelines and rigorous method validation are essential for the successful clinical translation of novel [18F]fluoropropyl-labeled radiopharmaceuticals.

References

A Comparative Guide to the Validation of Analytical HPLC Methods for [18F]Fluoropropyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical High-Performance Liquid Chromatography (HPLC) methods is a critical requirement in the development and quality control of radiopharmaceuticals, including [18F]fluoropropyl compounds used in Positron Emission Tomography (PET). This guide provides a comprehensive comparison of key performance parameters for analytical HPLC methods, supported by detailed experimental protocols and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Method Validation Parameters and Acceptance Criteria

Analytical method validation ensures that the chosen method is fit for its intended purpose.[5] For radiopharmaceuticals, this involves demonstrating specificity, linearity, accuracy, precision, and robustness, among other parameters. The following table summarizes the core validation parameters and their typical acceptance criteria for HPLC analysis of [18F]fluoropropyl compounds, based on established guidelines for radiopharmaceuticals.[6][7][8]

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][6]Baseline separation (Resolution > 1.5) of the [18F]fluoropropyl compound peak from potential radiochemical and chemical impurities.[8]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][6]Correlation coefficient (r²) ≥ 0.99.[6]
Accuracy The closeness of test results obtained by the method to the true value.[3][6]Percent recovery typically within 95-105%.[6]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[3][6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]Consistent results (e.g., RSD ≤ 5%) with minor changes in flow rate, mobile phase composition, or column temperature.
Radiochemical Purity The proportion of the total radioactivity in the sample that is present as the desired radiopharmaceutical.Typically ≥ 95%.[10][11]
Comparison of HPLC Column Performance

The choice of HPLC column is critical for achieving optimal separation. Reversed-phase chromatography is most common for radiopharmaceuticals.[12] Below is a comparative summary of hypothetical performance data for the analysis of a generic [18F]fluoropropyl compound on three different reversed-phase HPLC columns. C18 columns are a general-purpose standard, while Phenyl and Cyano columns offer alternative selectivities.[13][14][15]

Parameter C18 Column Phenyl Column Cyano (CN) Column
Primary Retention Mechanism Hydrophobic interactions.[13]Hydrophobic and π-π interactions.[13]Dipole-dipole and weak hydrophobic interactions.[13]
Retention Time of [18F]fluoropropyl compound (min) 8.57.25.1
Resolution from key impurity 2.12.51.8
Linearity (r²) 0.99950.99920.9989
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.9 - 102.3
Precision (Repeatability, RSD%) 0.80.91.2
LOQ (ng/mL) 0.50.71.0
Best Suited For General purpose separation of a wide range of nonpolar to moderately polar compounds.[13]Aromatic and moderately polar compounds, offering alternative selectivity to C18.[13]Polar compounds, can be used in both reversed-phase and normal-phase modes.[13]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on common practices for radiopharmaceutical analysis.[6][16][17]

Linearity
  • Objective: To demonstrate a linear relationship between the detector response and the concentration of the [18F]fluoropropyl compound.

  • Procedure:

    • Prepare a stock solution of the non-radioactive "cold" standard of the fluoropropyl compound of known concentration.

    • Perform a series of dilutions to prepare at least five calibration standards at different concentrations, covering the expected range of the analytical method (e.g., 50% to 150% of the target concentration).[6]

    • Inject each standard solution in triplicate onto the HPLC system.

    • Record the peak area from the UV detector for each injection.

    • For the radioactive component, a similar linearity assessment is performed by injecting decaying concentrations of the radiolabeled product and plotting the radio-detector signal against the activity at the time of injection.

    • Plot the mean peak area (or radioactivity) against the concentration (or activity) and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a sample matrix (e.g., formulation buffer) spiked with a known amount of the non-radioactive standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicate samples for each concentration level.

    • Analyze the samples using the HPLC method and determine the concentration of the analyte in each sample.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.[9]

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare a single batch of the [18F]fluoropropyl compound at the target concentration.

      • Perform at least six replicate injections of the sample on the same day, by the same analyst, and on the same instrument.[7]

      • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the peak areas or radiochemical purity.

    • Intermediate Precision (Inter-day precision):

      • Repeat the procedure for repeatability on a different day, with a different analyst, or on a different instrument if possible.

      • Compare the results from both days to assess the intermediate precision.

      • Calculate the cumulative mean, standard deviation, and RSD for all measurements across the different conditions.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical HPLC method for a radiopharmaceutical.

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Rob Robustness Proto->Rob Report Validation Report Generation Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Implementation for Routine QC SOP->Routine

Caption: Workflow for analytical HPLC method validation.

HPLC Column Selection Logic

This diagram outlines the decision-making process for selecting an appropriate HPLC column for the analysis of [18F]fluoropropyl compounds.

G Start Start: Analyze [18F]fluoropropyl compound properties C18 Start with C18 column Start->C18 IsAromatic Is the compound or key impurity aromatic? IsPolar Is the compound highly polar? IsAromatic->IsPolar No Phenyl Consider Phenyl column for alternative selectivity IsAromatic->Phenyl Yes CN Consider Cyano (CN) or HILIC column IsPolar->CN Yes Optimize Optimize mobile phase IsPolar->Optimize No C18->IsAromatic Phenyl->IsPolar CN->Optimize

Caption: Decision tree for HPLC column selection.

References

A Head-to-Head Comparison of Fluoropropylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a fluoropropyl group is a key strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While direct-acting fluoropropylating agents are not commonly available as standalone reagents, a robust two-step synthetic approach is widely employed. This method involves the initial alkylation of a nucleophilic substrate with a 3-halopropyl or equivalent electrophile, followed by a nucleophilic fluorination reaction.

This guide provides a comprehensive comparison of the different precursors used in this two-step fluoropropylation strategy, focusing on their performance in the N- and O-alkylation of amines and phenols, respectively. The data presented is intended to assist researchers in selecting the optimal reagents and conditions for their specific synthetic challenges.

Comparative Performance of 3-Carbon Electrophiles for Fluoropropylation

The overall efficiency of the two-step fluoropropylation is highly dependent on the choice of the 3-carbon electrophile used in the initial alkylation step. The leaving group on this precursor significantly impacts the reaction conditions required for both the alkylation and the subsequent fluorination. Below is a comparison of common precursors.

Precursor AgentLeaving GroupTypical SubstratesAlkylation ConditionsFluorination ConditionsOverall Yield (Alkylation + Fluorination)Key AdvantagesKey Disadvantages
3-Bromopropane BromidePrimary/Secondary Amines, PhenolsMild to moderate base (e.g., K₂CO₃, Et₃N), Room temp. to moderate heatingHarsh: High temperatures (often >100 °C), polar aprotic solvents (e.g., DMF, DMSO), fluoride source (e.g., KF, CsF)Variable, often moderateReadily available, cost-effectiveFluorination step requires harsh conditions, potential for elimination side reactions.
3-Iodopropane IodidePrimary/Secondary Amines, PhenolsMilder conditions than bromide, often room temperatureMilder than for bromides, but still often requires heatingGenerally higher than with 3-bromopropaneMore reactive than 3-bromopropane, allowing for milder alkylation conditions.Less stable and more expensive than 3-bromopropane.
3-Fluoropropyl Tosylate TosylatePrimary/Secondary Amines, PhenolsMild base, room temperatureNot applicable (fluorine is already present)High (single step)Direct introduction of the fluoropropyl group in one step.Preparation of the reagent is required, can be less stable than halides.
3-Bromopropylamine HBr BromideUsed to introduce a protected aminopropyl groupBase required to free the amine before further reactionHarsh conditions for fluorinationModerateUseful for synthesizing fluoropropylamines.Requires deprotection/neutralization step, harsh fluorination.
3-Bromo-1-propanol BromideCan be used to introduce a hydroxypropyl group, which is then fluorinatedAlkylation of the desired nucleophile, followed by fluorination of the hydroxyl groupDeoxyfluorination reagents (e.g., DAST, Deoxo-Fluor®)Moderate to GoodVersatile precursor for various fluoropropylated structures.Requires an additional step to convert the hydroxyl to a fluoride.

Experimental Protocols

Detailed below are representative experimental protocols for the two-step fluoropropylation of a generic amine or phenol nucleophile.

Step 1: N- or O-Alkylation with 3-Bromopropane

Materials:

  • Nucleophile (Amine or Phenol) (1.0 eq)

  • 3-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (or DMF) as solvent

Procedure:

  • To a solution of the nucleophile in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-bromopropane dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N- or O-(3-bromopropyl) product.

  • Purify the crude product by flash column chromatography.

Step 2: Nucleophilic Fluorination

Materials:

  • N- or O-(3-bromopropyl) intermediate (1.0 eq)

  • Potassium Fluoride (KF) (3.0 eq)

  • 18-Crown-6 (0.1 eq, as a phase-transfer catalyst)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N- or O-(3-bromopropyl) intermediate and anhydrous DMF.

  • Add spray-dried potassium fluoride and 18-crown-6 to the solution.

  • Heat the reaction mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final fluoropropylated compound.

Signaling Pathways and Experimental Workflows

The logical workflow for the two-step fluoropropylation process is depicted below. This process highlights the key stages from starting materials to the final purified product.

TwoStepFluoropropylation Two-Step Fluoropropylation Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Fluorination Start Nucleophile (Amine/Phenol) + 3-Halopropyl Precursor Alkylation N- or O-Alkylation (Base, Solvent, Heat) Start->Alkylation Purification1 Workup & Purification Alkylation->Purification1 Intermediate Isolated 3-Halopropyl Intermediate Purification1->Intermediate Fluorination Nucleophilic Fluorination (Fluoride Source, Solvent, Heat) Intermediate->Fluorination Purification2 Workup & Purification Fluorination->Purification2 FinalProduct Final Fluoropropylated Product Purification2->FinalProduct

Caption: A diagram illustrating the general two-step workflow for the synthesis of fluoropropylated compounds.

Logical Relationships in Reagent Selection

The choice of reagents and reaction conditions is interconnected. The following diagram illustrates the decision-making process based on the desired reactivity and substrate tolerance.

ReagentSelection Decision Tree for Fluoropropylation Strategy Start Starting Nucleophile (e.g., Amine, Phenol) ReagentAvailable Is a suitable fluoropropylating agent (e.g., 3-fluoropropyl tosylate) available/synthesizable? Start->ReagentAvailable Direct Direct Fluoropropylation (Single Step) UseDirect Use Direct Method Direct->UseDirect TwoStep Two-Step Approach SelectHalide Select 3-Halopropyl Precursor TwoStep->SelectHalide ReagentAvailable->Direct Yes ReagentAvailable->TwoStep No Bromo 3-Bromopropane (Cost-effective) SelectHalide->Bromo Iodo 3-Iodopropane (Higher Reactivity) SelectHalide->Iodo Fluorinate Perform Nucleophilic Fluorination Bromo->Fluorinate Iodo->Fluorinate

Caption: A decision tree outlining the selection process for a fluoropropylation strategy.

Validating the Serum Stability of [18F]Fluoropropyl-Biomolecule Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging requires rigorous evaluation of their in vitro and in vivo stability. For biomolecules labeled with Fluorine-18 ([18F]), particularly via a fluoropropyl linker, assessing their stability in serum is a critical step to ensure that the radiotracer remains intact and targets the intended biological entity. This guide provides a comparative overview of the serum stability of [18F]fluoropropyl-biomolecule conjugates against other labeling strategies, supported by experimental data and detailed protocols.

Comparative Serum Stability Data

The stability of a radiolabeled biomolecule in serum is a key indicator of its potential for successful in vivo applications. Defluorination or cleavage of the conjugate can lead to off-target accumulation of radioactivity, resulting in poor image quality and inaccurate quantification. The following table summarizes quantitative data from various studies on the serum stability of different [18F]-labeled biomolecules, including those with a fluoropropyl group and other common labeling moieties.

Radiotracer/Biomolecule ConjugateLabeling MoietySerum TypeIncubation Time% Intact Conjugate
[18F]FSPG[18F]FluoropropylNot specified3 hours>95%[1]
[18F]Fluoroethylrhodamine B[18F]FluoroethylHuman2 hours95%[2]
[18F]Fluoroethylrhodamine B[18F]FluoroethylRat2 hours86%[2]
[18F]Fluoroethylrhodamine B[18F]FluoroethylMouse2 hours29%[2]
Di-tert-butylphenyl based [18F]-compounds[18F]FluorosilaneHuman1 hourExcellent stability[3]
[18F]FNA-N-CooP[18F]FNA prosthetic groupMouse (in vivo)1 hourUnstable, [18F]FNA is a major metabolite[4]
[18F]AlF-NOTA(5)-RGD2[18F]AlFNot specifiedNot specifiedGood in vitro serum stability[5]
3-formyl-2,4,6-trimethylbenzenesulfonyl [18F]fluoride-BBN analog[18F]Sulfonyl fluorideMouse15 minutes55%[6]

Note: Stability can be highly dependent on the specific biomolecule, the linker chemistry, and the species from which the serum is derived.

Experimental Protocol: In Vitro Serum Stability Assay

A standardized protocol is crucial for obtaining reliable and comparable serum stability data. The following is a generalized methodology for assessing the in vitro stability of an [18F]-labeled biomolecule conjugate in serum.

Objective: To determine the percentage of the intact radiolabeled biomolecule conjugate over time when incubated in serum.

Materials:

  • [18F]-labeled biomolecule conjugate (purified)

  • Freshly prepared human, rat, or mouse serum

  • Phosphate-buffered saline (PBS) as a control

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Water bath or incubator set to 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (radio-HPLC) or Thin-Layer Chromatography (TLC) apparatus.

Procedure:

  • Preparation: Aliquot a small volume (e.g., 10 µL) of the purified [18F]-labeled biomolecule conjugate (approximately 100 µCi) into microcentrifuge tubes.

  • Incubation: Add a larger volume (e.g., 90 µL) of the desired serum (e.g., mouse serum) to the tube. For a control, add PBS instead of serum to a separate tube.

  • Time Points: Incubate the tubes at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot (e.g., 20 µL) of the mixture.[7][8]

  • Protein Precipitation: To the collected aliquot, add an equal or greater volume of a cold organic solvent like acetonitrile to precipitate the serum proteins.[7] Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for a few minutes.[7]

  • Analysis: Carefully collect the supernatant, which contains the radiolabeled conjugate and any potential radiometabolites. Analyze the supernatant using radio-HPLC or radio-TLC to separate the intact conjugate from its metabolites.[7]

  • Quantification: Determine the percentage of radioactivity corresponding to the intact conjugate at each time point relative to the total radioactivity in the sample.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the validation of serum stability for a radiolabeled biomolecule.

SerumStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start: Purified [18F]-Biomolecule mix Mix with Serum (or PBS control) start->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample precipitate Protein Precipitation (e.g., with ACN) sample->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Radio-HPLC or Radio-TLC Analysis supernatant->analysis quantify Quantify Intact Conjugate (%) analysis->quantify end end quantify->end End: Stability Profile

Caption: Experimental workflow for in vitro serum stability validation.

Alternative Labeling Strategies and Their Stability

While the [18F]fluoropropyl group is a common and often stable linker, challenges such as in vivo defluorination can arise. Researchers have developed alternative [18F]-labeling methods to enhance stability.

  • Silicon-Fluorine Acceptors (SiFA): This method involves the formation of a stable silicon-fluorine bond. Di-tert-butylphenyl-based [18F]fluorosilane conjugates have demonstrated excellent in vitro stability in human serum.[3] However, early silicon-based linkers were prone to rapid hydrolysis.[9]

  • Aluminum Fluoride ([18F]AlF) Chelation: This technique utilizes the strong bond between aluminum and fluoride, which is then chelated by a moiety conjugated to the biomolecule. This method has shown promise for peptides like RGD, exhibiting good in vitro serum stability.[5]

  • Prosthetic Groups: Various prosthetic groups are used for [18F]-labeling. Their stability can be variable. For example, while some are stable, others like 6-[18F]fluoronicotinic acid ([18F]FNA) have shown instability when conjugated to certain peptides in vivo.[4]

Conclusion

The validation of serum stability is a cornerstone in the preclinical development of [18F]fluoropropyl-biomolecule conjugates and other radiopharmaceuticals. The data presented in this guide highlight the importance of empirical testing, as stability can be influenced by multiple factors, including the specific biomolecule, the linker chemistry, and the biological matrix. The provided experimental protocol and workflow offer a standardized approach for researchers to assess the stability of their novel radiotracers, while the comparison with alternative labeling strategies can inform the design of more robust and reliable PET imaging agents.

References

biodistribution studies of [18F]fluoropropyl-labeled tracers compared to other labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodistribution profiles of positron emission tomography (PET) tracers labeled with [18F]fluoropropyl groups against other common radiolabels. The information presented herein is intended to assist researchers in the selection of appropriate tracers for their preclinical and clinical imaging studies. Quantitative data from biodistribution studies are summarized, detailed experimental protocols are provided, and key biological pathways are visualized to offer a comprehensive overview.

Data Presentation: Quantitative Biodistribution of PET Tracers

The following tables summarize the biodistribution of various [18F]-labeled PET tracers in rodents, expressed as percentage of injected dose per gram of organ or tissue (%ID/g). This standardized metric allows for a direct comparison of tracer accumulation in different tissues.

Table 1: Comparative Biodistribution of [18F]FSPG ([18F]Fluoropropyl) vs. [18F]FDG in Naive Mice

(Data presented below is collated from a study in naive mice at 110 minutes post-injection and is intended for comparative purposes. The original study should be consulted for full experimental details.)

Organ/Tissue[18F]FSPG (%ID/g ± SD)[18F]FDG (%ID/g ± SD)
Brain0.18 ± 0.077.6 ± 0.7
Heart0.2 ± 0.011.2 ± 2.0
Lungs0.2 ± 0.12.0 ± 0.3
Liver0.8 ± 0.22.5 ± 0.3
Kidneys6.7 ± 3.92.9 ± 0.4
Spleen0.3 ± 0.12.2 ± 0.5
Pancreas1.8 ± 0.51.4 ± 0.2
Stomach0.4 ± 0.21.0 ± 0.2
Small Intestine0.3 ± 0.12.0 ± 0.6
Large Intestine0.4 ± 0.11.0 ± 0.1
Muscle0.2 ± 0.10.8 ± 0.1
Bone0.3 ± 0.11.3 ± 0.3
Blood0.1 ± 0.00.8 ± 0.1

Data adapted from a study by Wimpey et al.[1]

Table 2: Biodistribution of [18F]FET ([18F]Fluoroethyl) in SW707 Colon Carcinoma Bearing Mice

(Data presented below is from a study in tumor-bearing mice at 60 minutes post-injection. Direct comparison with Table 1 should be made with caution due to different animal models and time points.)

Organ/Tissue[18F]FET (%ID/g)
Brain2.17
Pancreas18
Tumor6.37

Data reported in the Molecular Imaging and Contrast Agent Database (MICAD) summary of a study by Wester et al.[2]

Table 3: Comparative Biodistribution of [18F]FP-R01-MG-F2 ([18F]Fluoropropyl) and other RGD-based Tracers in H2009 Tumor-Bearing Mice

(This table compares the biodistribution of the [18F]fluoropropyl-labeled tracer [18F]FP-R01-MG-F2 with its 64Cu and 68Ga labeled counterparts at 1 hour post-injection in a xenograft model.)

TracerTumor (%ID/g ± SD)Liver (%ID/g ± SD)Kidneys (%ID/g ± SD)
[18F]FP-R01-MG-F2 2.72 ± 0.60 0.88 ± 0.10 15.10 ± 1.28
[64Cu]DOTA-R01-MG2.74 ± 0.352.14 ± 0.3828.35 ± 2.61
[68Ga]NODAGA-R01-MG2.78 ± 0.301.20 ± 0.3530.05 ± 5.51

Data adapted from a study by Kimura et al.[3]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable biodistribution data. Below is a comprehensive protocol for conducting a comparative ex vivo biodistribution study of PET tracers in rodents.

Objective: To compare the biodistribution of two different PET radiotracers (Tracer A and Tracer B) in a rodent model at a specific time point post-injection.

Materials:

  • Animals: Healthy, age- and sex-matched rodents (e.g., C57BL/6 mice, 6-8 weeks old). A sufficient number of animals should be used for statistical power (typically n=4-6 per group per time point).

  • Radiotracers: Tracer A and Tracer B, formulated in a sterile, injectable solution (e.g., saline).

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Injection Equipment: Insulin syringes with fine-gauge needles (e.g., 29-31G).

  • Euthanasia Equipment: CO2 chamber, cervical dislocation tools.

  • Dissection Tools: Scissors, forceps, scalpels.

  • Sample Collection Tubes: Pre-weighed tubes for each organ/tissue.

  • Gamma Counter: Calibrated for the specific radioisotope.

  • Animal Scale: For accurate body weight measurement.

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Radiotracer Preparation and Dose Calibration:

    • Thaw and dilute the radiotracers to the desired concentration.

    • Draw a precise volume of each tracer into individual syringes.

    • Measure the radioactivity of each syringe before injection using a dose calibrator. Record this as the "injected dose".

    • Prepare a set of standards by diluting a known amount of each tracer for gamma counter calibration.

  • Animal Preparation and Injection:

    • Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).

    • Weigh the animal and record the body weight.

    • Administer the radiotracer via tail vein injection. Record the exact time of injection.

    • Measure the residual radioactivity in the syringe after injection to determine the actual injected dose.

  • Uptake Period: Allow the tracer to distribute for the predetermined time (e.g., 60 minutes). Maintain the animal under anesthesia on a heating pad to prevent hypothermia.

  • Euthanasia and Tissue Collection:

    • At the designated time point, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately begin dissection. Collect blood via cardiac puncture.

    • Carefully dissect and collect all organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, pancreas, stomach, intestines, muscle, bone, and tumor if applicable).

    • Rinse tissues that may be contaminated with blood (e.g., heart) with saline and gently blot dry.

    • Place each organ/tissue into a pre-weighed collection tube.

  • Sample Weighing and Gamma Counting:

    • Weigh each tube containing the organ/tissue to determine the wet weight of the sample.

    • Measure the radioactivity in each sample using a gamma counter. Also, count the prepared standards.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (Counts per minute in tissue / Tissue weight in grams) / (Total injected counts per minute) * 100

    • Perform statistical analysis to compare the biodistribution of Tracer A and Tracer B in each organ/tissue.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the biodistribution of the discussed tracers.

system_xc_pathway System xc- Mediated Tracer Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine System_xc System xc- (SLC7A11/SLC3A2) Cystine->System_xc Import FSPG [18F]FSPG FSPG->System_xc Import Glutamate_out Glutamate System_xc->Glutamate_out Export Cysteine Cysteine System_xc->Cysteine Reduction FSPG_in [18F]FSPG System_xc->FSPG_in Trapping GSH Glutathione (GSH) Cysteine->GSH Synthesis

Caption: Diagram of the system xc- transporter mediating the uptake of [18F]FSPG.

integrin_avb6_pathway Integrin αvβ6 Mediated Tracer Uptake cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling RGD_Tracer [18F]FP-R01-MG-F2 (RGD Mimetic) Integrin Integrin αvβ6 RGD_Tracer->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Signaling Downstream Signaling FAK->Signaling Phosphorylation Cascade

Caption: Diagram of integrin αvβ6 binding by an RGD mimetic tracer like [18F]FP-R01-MG-F2.

biodistribution_workflow Comparative Biodistribution Experimental Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Rodent Model Acclimatization & Weighing Injection Anesthesia & Tail Vein Injection Animal_Prep->Injection Tracer_Prep Radiotracer Dilution & Dose Calibration Tracer_Prep->Injection Uptake Tracer Distribution (e.g., 60 min) Injection->Uptake Euthanasia Euthanasia & Tissue Collection Uptake->Euthanasia Weighing Organ/Tissue Weighing Euthanasia->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculate %ID/g Counting->Calculation Comparison Statistical Comparison of Tracers Calculation->Comparison

Caption: Workflow for a comparative ex vivo biodistribution study of PET tracers.

References

Assessing the In Vivo Stability of the C-F Bond in [18F]Fluoropropyl Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, yet its stability in the complex biological environment of a living organism is not absolute. For positron emission tomography (PET) tracers labeled with fluorine-18 ([18F]), particularly those incorporating a fluoropropyl group, in vivo defluorination can be a significant challenge. Cleavage of the C-F bond releases free [18F]fluoride, which readily accumulates in bone tissue. This not only complicates the interpretation of PET images by introducing off-target signals but can also lead to an underestimation of the tracer's concentration at the intended target site and an increased radiation dose to the bone marrow. This guide provides a comparative overview of the in vivo stability of various [18F]fluoropropyl tracers, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of robust radiopharmaceuticals.

In Vivo Stability: A Comparative Analysis of [18F]Fluoropropyl Tracers

The in vivo stability of the C-F bond in [18F]fluoropropyl tracers is a critical determinant of their utility as imaging agents. A primary indicator of in vivo defluorination is the extent of radioactivity accumulation in bone. The following table summarizes quantitative bone uptake data for several [18F]fluoropropyl tracers and other relevant [18F]-labeled compounds, providing a comparative measure of their C-F bond stability. Lower bone uptake values are indicative of greater in vivo stability.

RadiotracerTarget/ApplicationAnimal ModelTime Post-InjectionBone Uptake (%ID/g)Reference
[18F]Fluoropropyl Tracers
3-[18F]FluoropropanolPrecursorMice1 h31.3 ± 9.57[1][2]
[18F]FP-(+)-DTBZVMAT2Mice30 min>95% parent in striatum[3]
[18F]Fluoroethyl Tracers (for comparison)
2-[18F]FluoroethanolPrecursorMice-High bone uptake[1]
[18F]FERhBMyocardial PerfusionRats60 min0.45 ± 0.08[4][5]
Other [18F] Tracers (for comparison)
[18F]Mefway5-HT1A ReceptorHumans-No evidence of bone uptake[6]
[18F]AlF-RESCA-MIRC213HER2Mice/Humans-No significant bone uptake

Key Observations:

  • Significant Defluorination of Precursors: As demonstrated by 3-[18F]Fluoropropanol, the free fluoropropyl group is highly susceptible to defluorination in vivo, leading to substantial bone uptake[1][2]. This underscores the importance of the molecular context in which the fluoropropyl group is placed.

  • High Stability of [18F]FP-(+)-DTBZ: This vesicular monoamine transporter 2 (VMAT2) tracer shows excellent in vivo stability, with the vast majority of the radioactivity in the target brain region remaining as the intact parent compound[3]. This suggests that the molecular structure of the tracer protects the C-F bond from metabolic cleavage.

  • Comparison with Fluoroethyl Tracers: While direct comparative studies are limited, the data for 2-[18F]fluoroethanol also indicates a propensity for defluorination, highlighting that the stability of the C-F bond is a concern for fluoroalkyl groups in general[1].

  • Tracers with Negligible Defluorination: The absence of observable bone uptake for tracers like [18F]Mefway and [18F]AlF-RESCA-MIRC213 demonstrates that with appropriate molecular design, high in vivo stability of the C-F bond can be achieved[6].

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo C-F bond stability is paramount in the development of [18F]fluoropropyl tracers. The following are detailed methodologies for key experiments cited in this guide.

Rodent Biodistribution Studies

This protocol outlines the procedure for determining the tissue distribution of an [18F]-labeled tracer in rodents, with a focus on quantifying bone uptake as an index of defluorination.

a. Animal Preparation and Tracer Administration:

  • Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are typically used. Animals should be healthy and within a specified weight range.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.

  • Tracer Administration: The [18F]fluoropropyl tracer is administered via intravenous (i.v.) injection, typically through the tail vein. The injected volume and radioactivity (in MBq or µCi) must be precisely measured for each animal.

b. Tissue Harvesting and Radioactivity Measurement:

  • Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 30, 60, 120 minutes).

  • Tissue Dissection: Key organs and tissues, including blood, heart, lungs, liver, kidneys, muscle, and bone (typically the femur), are rapidly dissected, rinsed, blotted dry, and weighed.

  • Radioactivity Counting: The radioactivity in each tissue sample is measured using a gamma counter. Standards of the injected dose are also counted to enable calculation of the percentage of injected dose per gram of tissue (%ID/g).

c. Data Analysis:

  • The %ID/g for each tissue is calculated using the following formula: %ID/g = (Tissue Radioactivity / Injected Radioactivity) / Tissue Weight * 100

Small Animal PET/CT Imaging

PET/CT imaging provides a non-invasive method to visualize and quantify tracer distribution, including uptake in the skeleton.

a. Animal Preparation and Imaging:

  • Anesthesia: Animals are anesthetized for the duration of the scan, typically with isoflurane.

  • Tracer Injection: The tracer is administered i.v. immediately before or at the start of the PET scan.

  • Image Acquisition: Dynamic or static PET scans are acquired over a specified duration. A CT scan is also performed for anatomical co-registration and attenuation correction.

b. Image Analysis:

  • Image Reconstruction: PET images are reconstructed using appropriate algorithms.

  • Region of Interest (ROI) Analysis: ROIs are drawn on the images corresponding to various organs, including bone (e.g., femur, spine).

  • Quantification: The radioactivity concentration in each ROI is determined and can be expressed as Standardized Uptake Value (SUV) or %ID/g.

HPLC Analysis of Radiometabolites

This method is used to determine the metabolic fate of the tracer and to quantify the fraction of radioactivity in plasma and tissues that corresponds to the intact parent compound versus metabolites, including free [18F]fluoride.

a. Sample Preparation:

  • Plasma: Blood samples are collected at various time points and centrifuged to separate plasma. Proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed.

  • Tissue Homogenates: Tissues of interest are homogenized, and proteins are precipitated to extract the tracer and its metabolites.

b. HPLC Analysis:

  • System: A high-performance liquid chromatography (HPLC) system equipped with a radiodetector is used.

  • Column and Mobile Phase: A suitable reversed-phase column and mobile phase gradient are employed to separate the parent tracer from its more polar metabolites, including [18F]fluoride.

  • Data Analysis: The chromatogram from the radiodetector shows peaks corresponding to the parent tracer and its radiometabolites. The area under each peak is integrated to determine the relative percentage of each species.

Visualizing the In Vivo Fate of [18F]Fluoropropyl Tracers

The following diagrams illustrate the key processes involved in the in vivo disposition of an [18F]fluoropropyl tracer and the experimental workflow for assessing its stability.

in_vivo_fate cluster_body In Vivo Environment Tracer [18F]Fluoropropyl Tracer (in circulation) Target Target Tissue (e.g., Brain, Tumor) Tracer->Target Binding Metabolism Metabolic Processes (e.g., in Liver) Tracer->Metabolism Distribution Excretion Excretion (Kidney, Liver) Tracer->Excretion Clearance Metabolism->Excretion Metabolites Bone Bone Uptake Metabolism->Bone [18F]Fluoride

In vivo fate of an [18F]fluoropropyl tracer.

experimental_workflow Start Tracer Administration (i.v. injection in rodent) Biodistribution Ex Vivo Biodistribution - Tissue Harvesting - Gamma Counting Start->Biodistribution PET_CT In Vivo PET/CT Imaging - Dynamic/Static Scan - ROI Analysis Start->PET_CT Metabolite_Analysis Radiometabolite Analysis - Plasma/Tissue Samples - HPLC Start->Metabolite_Analysis Data_Analysis Data Analysis - %ID/g in Bone - SUV in Bone - % Parent Tracer Biodistribution->Data_Analysis PET_CT->Data_Analysis Metabolite_Analysis->Data_Analysis Conclusion Assessment of C-F Bond Stability Data_Analysis->Conclusion

Workflow for assessing C-F bond stability.

Conclusion

The in vivo stability of the C-F bond is a critical parameter that can significantly impact the performance of [18F]fluoropropyl PET tracers. As demonstrated by the compiled data, the degree of defluorination can vary substantially between different tracers, highlighting the profound influence of the overall molecular structure on the stability of the radiolabel. For researchers and drug development professionals, a thorough assessment of in vivo stability, through rigorous biodistribution studies, PET imaging, and metabolite analysis, is an indispensable step in the development of reliable and effective [18F]fluoropropyl-based imaging agents. The methodologies and comparative data presented in this guide are intended to facilitate this crucial evaluation process, ultimately contributing to the development of next-generation PET tracers with improved in vivo performance.

References

A Comparative Guide to Manual vs. Automated Synthesis of [18F]Fluoropropyl-PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of radiolabeled tracers is a critical step in the development and application of Positron Emission Tomography (PET) imaging. For tracers incorporating the [18F]fluoropropyl group, both manual and automated synthesis methods are employed. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

The choice between manual and automated synthesis of [18F]fluoropropyl-PET tracers involves a trade-off between several key factors. Manual synthesis can offer higher radiochemical yields in certain instances and provides a greater degree of flexibility for research and development purposes. However, it is labor-intensive, operator-dependent, and presents a higher radiation exposure risk.

Automated synthesis, utilizing dedicated synthesis modules, offers significant advantages in terms of reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) guidelines. While initial setup and optimization may be required, automated systems provide a robust and reliable platform for routine production of PET tracers. This guide presents a direct comparison of the two methods for a specific [18F]fluoropropyl-PET tracer and provides detailed experimental protocols for representative manual and automated synthesis procedures.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the manual and automated synthesis of O-[3-[18F]fluoropropyl]-α-methyl tyrosine ([18F]FPAMT), a representative [18F]fluoropropyl-PET tracer.

ParameterManual SynthesisAutomated SynthesisReference
Radiochemical Yield (Decay-Corrected) 34%15%[1]
Synthesis Time 88 minutes110 minutes[1]
Radiochemical Purity >96%>96%[1]

Note: The data for [18F]FPAMT synthesis suggests a higher radiochemical yield with the manual method, albeit with a shorter synthesis time for the manual procedure in this specific instance. It is important to note that these values can vary significantly depending on the specific tracer, the expertise of the operator (for manual synthesis), and the specific automated synthesis platform and its optimization. For instance, the manual synthesis of a similar tracer, O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT), was accomplished in approximately 60 minutes with a radiochemical yield of 25-30% (not decay-corrected)[2].

Experimental Protocols

Manual Synthesis of O-(3-[18F]fluoropropyl)-L-tyrosine ([18F]FPT)

This protocol is a representative example of a manual synthesis procedure for an [18F]fluoropropyl-PET tracer.

Materials:

  • [18F]Fluoride in [18O]water

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • 1,3-Ditosyloxypropane

  • N-tert-butoxycarbonyl-O-(3-hydroxypropyl)-L-tyrosine ethyl ester (precursor)

  • Tetrabutylammonium hydroxide (TBAOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification

Procedure:

  • Azeotropic Drying of [18F]Fluoride:

    • Add [18F]Fluoride/[18O]water to a reaction vessel.

    • Add a solution of K222 and K2CO3 in acetonitrile/water.

    • Evaporate the water azeotropically under a stream of nitrogen at 110°C. Repeat with additions of anhydrous acetonitrile until the residue is dry.

  • [18F]Fluoropropylation:

    • To the dried [18F]fluoride/K222 complex, add a solution of 1,3-ditosyloxypropane in anhydrous acetonitrile.

    • Heat the reaction mixture at 100°C for 10 minutes to produce [18F]fluoropropyl tosylate.

    • Purify the [18F]fluoropropyl tosylate by passing the reaction mixture through a silica SPE cartridge.

  • Coupling with Precursor:

    • To a solution of the tyrosine precursor in dimethylformamide (DMF), add a solution of TBAOH.

    • Add the purified [18F]fluoropropyl tosylate to the precursor solution.

    • Heat the reaction mixture at 90°C for 15 minutes.

  • Deprotection:

    • Cool the reaction mixture and add hydrochloric acid.

    • Heat at 110°C for 15 minutes to remove the Boc and ethyl ester protecting groups.

  • Purification:

    • Neutralize the reaction mixture with NaOH.

    • Purify the crude product using a semi-preparative HPLC system.

    • Collect the fraction corresponding to [18F]FPT.

  • Formulation:

    • The collected HPLC fraction is passed through a C18 SPE cartridge to remove the HPLC solvent.

    • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

Automated Synthesis of an [18F]Fluoropropyl-PET Tracer on a GE TRACERlab FX N Pro Module

This protocol provides a general workflow for the automated synthesis of an [18F]fluoropropyl-PET tracer, which can be adapted for specific tracers.

Reagents and Cassette Setup:

  • A pre-assembled sterile cassette for the TRACERlab FX N Pro module is used.

  • Vials containing the precursor, reagents, and solvents are placed in their designated positions on the cassette. This typically includes:

    • Eluent for [18F]fluoride (e.g., K2CO3/K222 solution)

    • Precursor solution in a suitable solvent (e.g., acetonitrile or DMSO)

    • Reagents for deprotection (e.g., HCl)

    • Neutralizing solution (e.g., NaOH)

    • Purification solvents and buffers

    • Final formulation solution (e.g., sterile saline)

Automated Synthesis Sequence:

  • [18F]Fluoride Trapping and Elution:

    • The [18F]fluoride in [18O]water from the cyclotron is automatically transferred to the synthesis module and trapped on an anion exchange cartridge (e.g., QMA).

    • The [18O]water is recovered.

    • The trapped [18F]fluoride is eluted into the reaction vessel using the eluent solution.

  • Azeotropic Drying:

    • The automated system performs several cycles of adding acetonitrile and evaporating it under vacuum and nitrogen flow at an elevated temperature to ensure the [18F]fluoride is anhydrous.

  • Radiolabeling Reaction:

    • The precursor solution is automatically transferred to the reaction vessel containing the dried [18F]fluoride.

    • The reaction vessel is heated to a pre-set temperature for a specified duration to carry out the nucleophilic fluorination.

  • Deprotection:

    • After the labeling reaction, the deprotection reagent is automatically added to the reaction vessel.

    • The mixture is heated for a defined period to remove the protecting groups.

  • Purification:

    • The crude product is automatically transferred to the injection loop of the integrated HPLC system.

    • The HPLC purification is performed according to a pre-defined method.

    • The fraction containing the desired [18F]fluoropropyl-PET tracer is automatically collected.

  • Formulation:

    • The collected fraction is automatically diluted with a sterile buffer or saline solution.

    • The final product is passed through a sterile filter into a sterile collection vial.

  • Quality Control:

    • A sample of the final product is automatically dispensed for quality control testing, which includes radiochemical purity, pH, and residual solvent analysis.

Visualizing the Workflows

To better illustrate the logical flow of both synthesis methods, the following diagrams are provided in the DOT language for Graphviz.

Manual_Synthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiolabeling and Deprotection cluster_purification Purification and Formulation F18_H2O [18F]Fluoride in [18O]Water Azeotropic_Drying Azeotropic Drying with K222/K2CO3 F18_H2O->Azeotropic_Drying Fluoropropylation [18F]Fluoropropylation of 1,3-ditosyloxypropane Azeotropic_Drying->Fluoropropylation Coupling Coupling with Tyrosine Precursor Fluoropropylation->Coupling Deprotection Acidic Hydrolysis (Deprotection) Coupling->Deprotection HPLC_Purification HPLC Purification Deprotection->HPLC_Purification SPE_Formulation SPE Formulation HPLC_Purification->SPE_Formulation Final_Product Final [18F]FPT Product SPE_Formulation->Final_Product

Caption: Manual synthesis workflow for [18F]fluoropropyl-PET tracers.

Automated_Synthesis_Workflow cluster_module Automated Synthesis Module F18_Delivery [18F]Fluoride Delivery & Trapping Drying Automated Azeotropic Drying F18_Delivery->Drying Labeling Automated Radiolabeling Drying->Labeling Deprotection Automated Deprotection Labeling->Deprotection Purification Integrated HPLC Purification Deprotection->Purification Formulation Automated Formulation Purification->Formulation Final_Product Final Product Vial Formulation->Final_Product Start Start Sequence Start->F18_Delivery

Caption: Automated synthesis workflow for [18F]fluoropropyl-PET tracers.

Conclusion

The decision to employ manual or automated synthesis for [18F]fluoropropyl-PET tracers depends heavily on the specific application. For novel tracer development and small-scale research where flexibility and potentially higher initial yields are paramount, manual synthesis remains a viable option. However, for routine clinical production and large-scale studies, the consistency, reliability, and enhanced safety of automated synthesis modules are indispensable. As technology continues to advance, the efficiency and accessibility of automated systems are expected to further increase, making them the standard for the production of a wide range of PET radiopharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 3-Fluoropropyl 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Fluoropropyl 4-methylbenzenesulfonate (CAS No. 312-68-5), ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), this compound is an irritant and may be harmful if ingested or inhaled.[1] The toxicological properties of this product have not been fully investigated.[1] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:

  • Eye Protection: Protective safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Body Protection: Protective clothing and chemical-resistant boots.[1]

  • Respiratory Protection: Use only in a chemical fume hood to ensure adequate ventilation.[1]

A safety shower and eye wash station should be readily available in the immediate work area.[1]

Spill Response Protocol

In the event of a spill, follow these steps to mitigate exposure and environmental contamination:

  • Evacuate and Ventilate: Immediately clear the area and ensure the space is well-ventilated.

  • Wear Appropriate PPE: Don the required personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1]

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent. For solid spills, carefully scoop the material.[1]

  • Collect and Store: Place the absorbed or scooped material into an appropriate, sealed container for disposal.[1]

  • Decontaminate the Area: Wash the spill area thoroughly after the material has been collected.[1]

  • Personal Decontamination: If there has been skin contact, wash the affected area immediately with plenty of water.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is incineration.[1] This procedure must be carried out in compliance with all federal, state, and local regulations.

  • Consult Regulations: Before proceeding, consult all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Prepare for Disposal: In a well-ventilated area, such as a chemical fume hood, carefully dissolve or mix the this compound with a combustible solvent.

  • Incineration: The mixture should be burned in a licensed and regulated chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]

  • Documentation: Maintain detailed records of the disposal process, including the date, quantity of waste, and the licensed disposal facility used.

Key Data Summary

ParameterInformationSource
CAS Number 312-68-5[1]
Appearance Liquid[1]
Incompatibilities Strong oxidizing agents, Strong acids and bases[1]
Fire Extinguishing Media Carbon dioxide, dry chemical powder, alcohol or polymer foam[1]
Decomposition Products Emits toxic fumes under fire conditions[1]

Disposal Workflow Diagram

cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_compliance Compliance and Finalization start Start: Identify Waste (this compound) ppe Don Personal Protective Equipment (PPE) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit dissolve Dissolve/Mix with a Combustible Solvent spill_kit->dissolve incinerate Burn in a Regulated Chemical Incinerator dissolve->incinerate scrub Utilize Afterburner and Scrubber incinerate->scrub regulations Observe Federal, State, and Local Laws scrub->regulations document Document Disposal Process regulations->document end End: Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Fluoropropyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoropropyl 4-methylbenzenesulfonate. Adherence to these guidelines is crucial for ensuring the safety of all laboratory personnel.

Hazard Identification and General Precautions

Key safety practices include:

  • Working in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoiding inhalation of dust, fumes, gas, mist, or vapors.[1]

  • Preventing contact with skin, eyes, and clothing.[3]

  • Washing hands thoroughly after handling.[3][4]

  • Ensuring that an eyewash station and safety shower are readily accessible.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[5][6][7]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[4][5][6]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect against minor splashes and spills. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered.[3][5]
Respiratory Protection NIOSH-approved respiratorTo be used if working outside of a fume hood or if there is a risk of generating aerosols or dust. The type of respirator and cartridge should be selected based on the potential exposure concentration.[3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.

Experimental Workflow:

cluster_workflow Standard Operating Procedure prep Preparation handling Handling & Use prep->handling In Fume Hood decon Decontamination handling->decon Post-Experiment spill Spill Response handling->spill In case of spill waste_collection Waste Collection decon->waste_collection disposal Disposal waste_collection->disposal Licensed Contractor spill->decon

Safe handling workflow for this compound.

Step-by-Step Guidance:

  • Preparation:

    • Before starting any work, ensure all necessary PPE is donned correctly.

    • Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling and Use:

    • All manipulations of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination:

    • After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, such as contaminated gloves, paper towels, and weighing papers, in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[8]

  • Disposal:

    • All waste containing this compound must be disposed of as hazardous waste.

    • Arrange for collection by a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[2][8]

  • Spill Response:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.